molecular formula C12H12O2 B1588847 5-Phenylcyclohexane-1,3-dione CAS No. 493-72-1

5-Phenylcyclohexane-1,3-dione

Cat. No.: B1588847
CAS No.: 493-72-1
M. Wt: 188.22 g/mol
InChI Key: ZFVDSCASCRHXCP-SNVBAGLBSA-N
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Description

5-Phenyl-1,3-cyclohexanedione is a 1,3-diketone. Reaction of 5-phenyl-1,3-cyclohexanedione with N-substituted isatins in pyrindine has been investigated.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-phenylcyclohexane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H12O2/c13-11-6-10(7-12(14)8-11)9-4-2-1-3-5-9/h1-5,10H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPPYKNLSSLIIAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)CC1=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50876772
Record name 1,3-Cyclohexanedione, 5-phenyl-
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Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

493-72-1
Record name 1,3-Cyclohexanedione, 5-phenyl-
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Record name 5-Phenylcyclohexane-1,3-dione
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Phenylcyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Phenylcyclohexane-1,3-dione is a valuable scaffold in medicinal chemistry and a versatile intermediate in the synthesis of a variety of complex organic molecules. Its unique structural features, combining a phenyl group with a cyclic dione, make it a precursor for compounds with potential therapeutic applications. This guide provides a comprehensive overview of the primary synthetic routes to this compound, with a focus on the underlying chemical principles, detailed experimental protocols, and critical process parameters. The methodologies discussed herein are grounded in established organic chemistry principles, primarily the Michael addition and subsequent intramolecular cyclization reactions, offering a robust framework for the efficient synthesis of this important molecule.

Introduction

The this compound moiety is a key structural element in a range of organic compounds, finding applications in the development of novel pharmaceuticals and agrochemicals. The presence of the phenyl group imparts specific steric and electronic properties, while the dione functionality allows for a multitude of chemical transformations, including the synthesis of fused heterocyclic systems.[1] A thorough understanding of the synthetic pathways to this core structure is therefore essential for researchers engaged in the design and synthesis of new chemical entities. This technical guide will explore the most prevalent and effective methods for the synthesis of this compound, providing both theoretical insights and practical, step-by-step protocols.

Core Synthetic Strategy: Michael Addition Followed by Intramolecular Cyclization

The most common and efficient approach to the synthesis of this compound relies on a two-step sequence:

  • Michael Addition: A nucleophilic donor, typically a malonic ester enolate, is added to a phenyl-substituted α,β-unsaturated carbonyl compound (a Michael acceptor). This reaction forms a new carbon-carbon bond and sets the stage for the subsequent cyclization.

  • Intramolecular Cyclization (Dieckmann or Claisen Condensation): The intermediate formed in the Michael addition undergoes an intramolecular condensation to form the six-membered ring of the cyclohexane-1,3-dione. This is followed by hydrolysis and decarboxylation to yield the final product.

This overall transformation can be considered a variation of the well-established Robinson annulation.[2]

Primary Synthesis Route: From Chalcone and Diethyl Malonate

This method is a classic and reliable approach to this compound, utilizing readily available starting materials.

Reaction Overview

The synthesis begins with the Michael addition of diethyl malonate to chalcone (1,3-diphenyl-2-propen-1-one). The resulting adduct then undergoes an intramolecular Claisen condensation, followed by hydrolysis and decarboxylation to afford this compound.

Reaction Mechanism

Michael_Addition_and_Cyclization cluster_0 Step 1: Michael Addition cluster_1 Step 2: Intramolecular Claisen Condensation cluster_2 Step 3: Hydrolysis & Decarboxylation Chalcone Chalcone Michael_Adduct Michael Adduct Chalcone->Michael_Adduct Diethyl_Malonate Diethyl Malonate Diethyl_Malonate->Michael_Adduct Nucleophilic Attack Base Base (e.g., NaOEt) Base->Diethyl_Malonate Deprotonation Cyclic_Intermediate Cyclic β-keto ester Michael_Adduct->Cyclic_Intermediate Base-catalyzed cyclization Final_Product This compound Cyclic_Intermediate->Final_Product 1. H3O+ 2. Heat

Caption: Overall workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of similar cyclohexane-1,3-dione derivatives, such as dimedone.[3]

Step 1: Michael Addition

  • In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium metal (1 equivalent) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) to prepare a fresh solution of sodium ethoxide.

  • To the sodium ethoxide solution, add diethyl malonate (1.05 equivalents) dropwise with stirring.

  • Add a solution of chalcone (1 equivalent) in absolute ethanol to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

Step 2: Cyclization, Hydrolysis, and Decarboxylation

  • To the reaction mixture from Step 1, add a solution of potassium hydroxide (2.2 equivalents) in water.

  • Heat the mixture to reflux for 4-6 hours to effect both cyclization and hydrolysis of the ester groups.

  • After reflux, cool the reaction mixture and carefully acidify with dilute hydrochloric acid until the solution is just acidic to litmus paper.

  • Fit the flask with a distillation apparatus and remove the ethanol by distillation.

  • Boil the remaining aqueous solution with activated charcoal for 10-15 minutes to decolorize, then filter while hot.

  • Make the filtrate distinctly acidic to methyl orange with the addition of more dilute hydrochloric acid.

  • Boil the acidified solution for a few minutes to promote decarboxylation, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

  • Collect the precipitated solid by suction filtration, wash with a small amount of ice-cold water, and dry in a vacuum oven.

Data Summary
ParameterValueReference
Starting MaterialsChalcone, Diethyl Malonate[4]
Key ReagentsSodium ethoxide, Potassium hydroxide, Hydrochloric acid[3]
Reaction TypeMichael Addition, Claisen Condensation, Hydrolysis, Decarboxylation[2]
Typical Yield65-80%[3]

Alternative Synthetic Routes

While the chalcone-based route is prevalent, other strategies have been reported, primarily in the patent literature. These offer alternative starting points for accessing the this compound core.

Route 2: From Benzaldehyde, Acetone, and Malonic Ester

This approach involves a three-component reaction.

  • Initial Condensation: Benzaldehyde is first condensed with acetone to form benzylideneacetone (4-phenyl-3-buten-2-one).

  • Michael Addition and Cyclization: Benzylideneacetone then serves as the Michael acceptor for the addition of a malonic ester, followed by cyclization, hydrolysis, and decarboxylation as described in the primary route.

Alternative_Route_1 Benzaldehyde Benzaldehyde Benzylideneacetone Benzylideneacetone Benzaldehyde->Benzylideneacetone Acetone Acetone Acetone->Benzylideneacetone Final_Product 5-Phenylcyclohexane- 1,3-dione Benzylideneacetone->Final_Product Diethyl_Malonate Diethyl Malonate Diethyl_Malonate->Final_Product

Caption: Synthesis via Benzylideneacetone intermediate.

Route 3: From Benzylidenemalonate and Acetoacetic Ester

This route alters the order of bond formation.

  • Knoevenagel Condensation: Benzaldehyde is condensed with a malonic ester (e.g., diethyl malonate) to form a benzylidenemalonate derivative.

  • Michael Addition and Cyclization: The benzylidenemalonate then reacts with an acetoacetic ester enolate in a Michael addition, followed by intramolecular cyclization and subsequent hydrolysis and decarboxylation.

Alternative_Route_2 Benzaldehyde Benzaldehyde Benzylidenemalonate Benzylidenemalonate Benzaldehyde->Benzylidenemalonate Diethyl_Malonate Diethyl Malonate Diethyl_Malonate->Benzylidenemalonate Final_Product 5-Phenylcyclohexane- 1,3-dione Benzylidenemalonate->Final_Product Ethyl_Acetoacetate Ethyl Acetoacetate Ethyl_Acetoacetate->Final_Product

References

An In-depth Technical Guide to the Physicochemical Properties of 5-Phenylcyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

5-Phenylcyclohexane-1,3-dione is a versatile organic compound that serves as a crucial building block in the synthesis of a variety of more complex molecules, particularly in the pharmaceutical and chemical research sectors.[1][2] Its unique structural features, including a phenyl group on a cyclohexane-1,3-dione framework, give rise to interesting physicochemical properties and reactivity. This guide provides a comprehensive overview of these properties, offering insights into its synthesis, tautomeric nature, spectroscopic signature, and potential applications.

Molecular Structure and Core Properties

This compound is a dicarbonyl compound with the molecular formula C₁₂H₁₂O₂ and a molecular weight of 188.22 g/mol .[1][3] The core structure consists of a cyclohexane ring substituted with two carbonyl groups at positions 1 and 3, and a phenyl group at position 5. This arrangement of functional groups is responsible for its characteristic chemical behavior.

Table 1: Core Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 493-72-1[1][3]
Molecular Formula C₁₂H₁₂O₂[1][3]
Molecular Weight 188.22 g/mol [3]
Appearance White to light yellow crystalline powder[3][4]
Melting Point 185-188 °C[5]
Boiling Point 285-287 °C (estimated)[1]
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol and acetone.[1]
pKa ~4.92 (predicted)[3]

Synthesis of this compound

The synthesis of this compound can be achieved through a Michael addition reaction followed by a Dieckmann-type cyclization. A common approach involves the reaction of a chalcone (1,3-diphenyl-2-propen-1-one) with a malonic ester, such as diethyl malonate, in the presence of a base.[6][7]

Experimental Protocol: Synthesis via Michael Addition and Cyclization

This protocol outlines a general and effective method for the laboratory-scale synthesis of this compound.

Step 1: Michael Addition

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.

  • To this solution, add diethyl malonate dropwise at room temperature.

  • Add a solution of chalcone in ethanol to the reaction mixture.

  • Stir the mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Neutralize the reaction mixture with a dilute acid (e.g., HCl) and extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Michael adduct.

Step 2: Cyclization, Hydrolysis, and Decarboxylation

  • Dissolve the crude adduct in a solution of sodium ethoxide in ethanol.

  • Heat the mixture to reflux for several hours to effect intramolecular cyclization.

  • After cooling, add a solution of sodium hydroxide and continue to heat at reflux to hydrolyze the ester group.

  • Acidify the cooled reaction mixture with a strong acid (e.g., concentrated HCl) and heat to induce decarboxylation.

  • Cool the mixture to allow the product to crystallize.

  • Collect the solid product by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to yield pure this compound.

Synthesis_Workflow cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Cyclization & Decarboxylation start Chalcone + Diethyl Malonate base1 Sodium Ethoxide in Ethanol start->base1 1. adduct Crude Michael Adduct base1->adduct 2. Stir at RT base2 Sodium Ethoxide (Reflux) adduct->base2 3. hydrolysis NaOH (aq) (Reflux) base2->hydrolysis 4. acidification Conc. HCl (Heat) hydrolysis->acidification 5. product This compound acidification->product 6. Crystallization Tautomerism Keto Keto Form (this compound) Enol Enol Form (3-Hydroxy-5-phenylcyclohex-2-en-1-one) Keto->Enol H⁺ or OH⁻ catalyst

References

tautomerism in 5-Phenylcyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: Tautomerism in 5-Phenylcyclohexane-1,3-dione

Authored by: A Senior Application Scientist

Abstract

The phenomenon of tautomerism, the dynamic equilibrium between two readily interconvertible structural isomers, is a cornerstone of modern organic chemistry. For β-dicarbonyl compounds, this equilibrium, specifically keto-enol tautomerism, dictates molecular reactivity, physicochemical properties, and biological activity. This technical guide provides a comprehensive examination of the tautomeric behavior of this compound, a key structural motif in synthetic and medicinal chemistry. We will explore the structural nuances of the diketo and enol forms, the profound influence of the chemical environment on their equilibrium, and the rigorous analytical methodologies required for their characterization. This document is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of this compound's behavior to inform synthesis, formulation, and biological screening.

The Fundamental Equilibrium: Diketo vs. Enol Forms

This compound is a cyclic β-diketone that exists as a dynamic equilibrium between its diketo form and its more stable enol tautomer.[1] Unlike acyclic β-diketones such as acetylacetone, the rigid cyclic structure of this compound prevents the formation of the classic six-membered, intramolecularly hydrogen-bonded ring that so strongly favors the enol form in linear systems.[2] Nevertheless, the enol form is predominantly favored in most conditions due to the thermodynamic stability conferred by the resulting conjugated π-system.

The equilibrium can be visualized as follows:

Fig 1. Keto-Enol Tautomeric Equilibrium.

The position of this equilibrium is not static; it is exquisitely sensitive to environmental factors, a critical consideration for any experimental design or chemical process involving this molecule.

Environmental Influence on Tautomeric Equilibrium

The ratio of keto to enol tautomers is dictated primarily by the solvent environment. This dependency arises from the differing polarities of the two forms and their capacity for hydrogen bonding with solvent molecules.

The Role of the Solvent

The choice of solvent can dramatically shift the equilibrium, a phenomenon that must be accounted for in both reaction design and analytical characterization.

  • Polar Protic Solvents (e.g., Water, Methanol): These solvents can act as both hydrogen bond donors and acceptors. While they can stabilize the enol's hydroxyl group, they are particularly effective at solvating the two carbonyl groups of the more polar diketo tautomer. For cyclic β-diones, the keto form possesses a larger dipole moment because the carbonyl groups are held in a relatively parallel orientation.[3] Consequently, polar solvents tend to stabilize the keto form, shifting the equilibrium in its favor.[4]

  • Polar Aprotic Solvents (e.g., DMSO, DMF): Solvents like Dimethyl Sulfoxide (DMSO) are potent hydrogen bond acceptors but lack donor capabilities. This allows them to strongly stabilize the enol tautomer by accepting a hydrogen bond from the enolic hydroxyl group, thereby shifting the equilibrium significantly towards the enol form.[3]

  • Non-Polar Solvents (e.g., Cyclohexane, Carbon Tetrachloride): In non-polar environments, the less polar enol tautomer is generally favored. In the absence of competing solvent interactions, enol tautomers can associate via intermolecular hydrogen bonds, which is a more stable state than the isolated, highly polar diketo molecules.[5][6]

pH and Catalysis

The interconversion between the keto and enol forms is catalyzed by both acid and base.[7]

  • Acid Catalysis: Protonation of a carbonyl oxygen increases the acidity of the α-protons, facilitating their removal by a weak base (like the solvent) to form the enol.

  • Base Catalysis: A base can directly deprotonate the α-carbon to form a resonance-stabilized enolate ion. Subsequent protonation of the oxygen atom yields the enol form.

This catalytic nature means that trace amounts of acid or base in a solvent can significantly impact the observed tautomeric ratio and the rate at which equilibrium is achieved.

Analytical Characterization: Protocols and Interpretation

Quantifying the tautomeric equilibrium requires robust analytical techniques that can distinguish between the two forms. NMR and UV-Vis spectroscopy are the principal methods for this purpose, complemented by computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful and definitive technique for studying tautomeric equilibria in solution. Because the interconversion is typically slow on the NMR timescale, distinct signals for both the keto and enol forms can be observed and integrated to determine their relative concentrations.[3][8]

Experimental Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in 0.6-0.7 mL of the desired deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a standard 5 mm NMR tube. Ensure complete dissolution.

  • Instrument Setup: Acquire spectra on a spectrometer operating at a field strength of 400 MHz or higher for optimal resolution.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key signals to observe are:

    • Enol OH: A potentially broad singlet, typically downfield (>10 ppm), which will exchange upon addition of D₂O.

    • Vinyl H: A singlet in the olefinic region (5-6 ppm) characteristic of the enol.

    • Aliphatic Protons: Complex multiplets for the CH and CH₂ groups of both the keto and enol forms in the 1-4 ppm region.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A quantitative ¹³C experiment (with a longer relaxation delay) may be necessary for accurate integration. Key signals include:

    • Keto C=O: Resonances around 200-210 ppm.[9]

    • Enol C=O: A resonance further upfield than the keto carbonyls.

    • Enol C=C: Resonances in the vinylic region (~100 ppm and ~170-180 ppm for the carbon bearing the OH group).

  • Data Analysis:

    • Carefully assign all peaks to their respective tautomers using 2D NMR techniques (COSY, HSQC) if necessary.

    • Integrate well-resolved, non-overlapping signals corresponding to each tautomer in the ¹H spectrum. For example, compare the integral of the enol's vinyl proton to a signal unique to the keto form.

    • Calculate the percentage of the enol form using the formula: % Enol = [Integral(Enol) / (Integral(Enol) + Integral(Keto))] * 100.

Workflow for NMR-based Tautomer Quantification

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep Dissolve this compound in deuterated solvent Acq_H1 Acquire ¹H NMR Spectrum Prep->Acq_H1 Acq_C13 Acquire ¹³C NMR Spectrum Assign Assign Resonances to Keto and Enol Tautomers Acq_H1->Assign Acq_2D Acquire 2D Spectra (HSQC/HMBC) (If needed for assignment) Acq_C13->Assign Acq_2D->Assign Integrate Integrate Non-Overlapping ¹H NMR Signals Assign->Integrate Calculate Calculate K_eq and % Enol Composition Integrate->Calculate

Fig 2. Workflow for NMR Analysis of Tautomerism.

Table 1: Representative NMR Chemical Shifts for Tautomeric Forms

TautomerFunctional Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Diketo C=O-~205
α-CH₂~3.5~55
β-CH₂~2.8~40
Enol Enolic OH>10 (broad)-
C=O-~195
C-OH-~175
=CH~5.5~100

Note: These are estimated values based on analogous structures. Actual values must be determined experimentally.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a sensitive technique for detecting the presence of the enol tautomer. The conjugated π-system of the enol (phenyl ring conjugated with the enone moiety) results in a π→π* transition at a significantly longer wavelength (λ_max) compared to the n→π* transitions of the isolated carbonyls in the diketo form.[10][11][12]

Experimental Protocol: Solvent-Dependent UV-Vis Analysis

  • Stock Solution: Prepare a concentrated stock solution of this compound in a volatile solvent like acetonitrile.

  • Sample Preparation: Prepare a series of dilute solutions (~10⁻⁴ to 10⁻⁵ M) in various solvents of interest (e.g., hexane, acetonitrile, methanol, water).

  • Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution from approximately 200 nm to 400 nm using a dual-beam spectrophotometer, with the pure solvent as a reference.

  • Data Analysis: Identify the λ_max for the prominent absorption band in each solvent. A shift in λ_max and changes in molar absorptivity (ε) will correlate with the shift in the tautomeric equilibrium. The appearance of a strong band around 280-320 nm is indicative of the enol form.

While highly useful for qualitative assessment, deriving precise quantitative ratios from UV-Vis data can be challenging unless the molar absorptivities of the pure tautomers are known.[13]

Computational Modeling

Theoretical calculations, particularly using Density Functional Theory (DFT), provide invaluable insight into the intrinsic stability of the tautomers and help rationalize experimental findings.[14]

Computational Workflow: DFT Analysis

  • Structure Optimization: Build the 3D structures of both the diketo and enol tautomers. Perform geometry optimization calculations in the gas phase and in various solvents using a continuum solvation model (e.g., CPCM, SMD) at a suitable level of theory (e.g., B3LYP/6-311+G(d,p)).[15]

  • Energy Calculation: Perform frequency calculations on the optimized geometries to confirm they are true minima (no imaginary frequencies) and to obtain thermodynamic data (enthalpy, Gibbs free energy).

  • Equilibrium Prediction: The difference in the calculated Gibbs free energies (ΔG) between the enol and keto forms can be used to predict the equilibrium constant (K_eq = e^(-ΔG/RT)).

DFT_Workflow cluster_gas Gas Phase cluster_solv Solvated (PCM/SMD) Build Build 3D Models of Keto and Enol Tautomers Opt_Gas Geometry Optimization Build->Opt_Gas Opt_Solv Geometry Optimization Build->Opt_Solv Freq_Gas Frequency Calculation Opt_Gas->Freq_Gas Result Calculate ΔG and Predict Tautomer Stability & K_eq Freq_Gas->Result Freq_Solv Frequency Calculation Opt_Solv->Freq_Solv Freq_Solv->Result

Fig 3. Workflow for Computational DFT Analysis.

Conclusion and Outlook

The tautomerism of this compound is a classic yet critical example of structural dynamism governed by environmental factors. The predominance of the enol tautomer in most conditions, driven by the stability of the conjugated system, is the key determinant of its reactivity. For professionals in drug development and synthetic chemistry, a thorough understanding of this keto-enol equilibrium is not merely academic; it is essential. The choice of solvent in a reaction can dictate which tautomer is present and therefore which nucleophilic or electrophilic sites are available, directly impacting reaction outcomes and yields. Similarly, in a biological context, the specific tautomer present in an aqueous physiological environment will determine how the molecule interacts with its target receptor or enzyme. The rigorous application of the analytical and computational protocols detailed in this guide enables researchers to precisely characterize, predict, and ultimately control the tautomeric behavior of this versatile chemical entity.

References

solubility of 5-Phenylcyclohexane-1,3-dione in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 5-Phenylcyclohexane-1,3-dione in Organic Solvents

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the solubility characteristics of this compound (CAS No. 493-72-1), a critical intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][2][3] Understanding its behavior in various organic solvents is paramount for optimizing reaction conditions, designing purification strategies, and formulating final products. This document moves beyond simple data reporting to explain the underlying chemical principles governing its solubility, offering researchers and drug development professionals a predictive framework for solvent selection and experimental design.

Physicochemical Profile of this compound

To understand solubility, one must first understand the molecule itself. This compound is a multifaceted organic compound with distinct structural regions that dictate its interaction with its environment.

Appearing as a white to light yellow crystalline powder, its core structure consists of a cyclohexane ring functionalized with two carbonyl groups and a phenyl substituent.[1] This unique combination of a bulky, non-polar phenyl group and a polar diketone system is the primary determinant of its solubility profile.

Key Physicochemical Properties:

Property Value Source
CAS Number 493-72-1 [1][2][3][4][5]
Molecular Formula C₁₂H₁₂O₂ [1][2][5]
Molecular Weight ~188.22 g/mol [4][5]
Appearance Off-white to light yellow crystalline powder [1]
Melting Point 188 °C [3][4]
Hydrogen Bond Acceptor Count 2 [1]

| Topological Polar Surface Area | 34.1 Ų |[1] |

A crucial aspect of 1,3-diones is their existence in a dynamic equilibrium between keto and enol tautomers. The enol form is stabilized by intramolecular hydrogen bonding, creating a pseudo-aromatic six-membered ring. This equilibrium is heavily influenced by the solvent environment, which in turn affects solubility.[6][7] In non-polar solvents, the enol form often predominates, while polar solvents can shift the equilibrium.[6]

G cluster_0 This compound Tautomerism cluster_1 Influencing Factor Keto Keto Form (Two C=O groups) Enol Enol Form (Stabilized by intramolecular H-bond) Keto->Enol Tautomerization Solvent Solvent Polarity Solvent->Keto Shifts Equilibrium

Caption: Keto-enol tautomerism of the diketone, influenced by solvent polarity.

The Science of Solubility: A Predictive Framework

The principle of "like dissolves like" is the cornerstone of solubility prediction.[8] A solute's ability to dissolve in a solvent is determined by the balance of energy required to break solute-solute and solvent-solvent interactions versus the energy gained from forming new solute-solvent interactions. For this compound, this translates to a competition between its polar and non-polar regions.

  • Polar Interactions : The two carbonyl groups (C=O) are electron-rich and create a significant dipole moment, making them sites for dipole-dipole interactions and hydrogen bond acceptance.[1][2]

  • Non-Polar Interactions : The phenyl ring and the saturated cyclohexane backbone are non-polar and interact primarily through weaker van der Waals forces (specifically, London dispersion forces).

A solvent's effectiveness hinges on its ability to form favorable interactions with both parts of the molecule to overcome the strong intermolecular forces within the compound's crystal lattice.

Compound This compound Protic Polar Protic (e.g., Ethanol) Compound->Protic Strong H-Bonding & Dipole-Dipole Aprotic Polar Aprotic (e.g., Acetone) Compound->Aprotic Strong Dipole-Dipole Apolar Apolar (e.g., Toluene) Compound->Apolar Weak Van der Waals

Caption: Dominant intermolecular forces between the compound and solvent classes.

Solubility Profile Across Organic Solvent Classes

Based on its structure and the principles of intermolecular forces, we can predict and rationalize the solubility of this compound.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale (Causality Behind the Observation)
Polar Protic Ethanol, MethanolSoluble These solvents are excellent hydrogen bond donors and acceptors. They effectively solvate the polar diketone portion of the molecule, while their alkyl chains provide sufficient van der Waals interactions with the non-polar regions. This dual interaction capability is strong enough to overcome the solute's crystal lattice energy. Guidechem specifically notes its solubility in ethanol.[1]
Polar Aprotic Acetone, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF)Soluble These solvents possess strong dipoles that interact favorably with the carbonyl groups of the diketone.[9] While they cannot donate hydrogen bonds, their ability to accept them and engage in strong dipole-dipole interactions is sufficient for dissolution. Acetone is confirmed as a suitable solvent.[1]
Apolar Aromatic Toluene, BenzeneSlightly Soluble to Soluble The phenyl group on the solute has a strong affinity for aromatic solvents through π-π stacking and van der Waals forces. While these solvents cannot effectively solvate the polar diketone moiety, the interaction with the large non-polar part can lead to at least partial solubility, which is often enhanced by heating.
Apolar Aliphatic Hexane, CyclohexanePoorly Soluble These solvents interact only through weak van der Waals forces. They cannot provide the strong, directed interactions (like dipole-dipole or hydrogen bonding) needed to break apart the crystal lattice and solvate the highly polar diketone functional group. The energy gained from solute-solvent interaction is insufficient.
Chlorinated Dichloromethane (DCM), ChloroformModerately Soluble These solvents are weakly polar. They offer a balance, being able to provide some dipole-dipole interactions for the ketone groups while also effectively solvating the non-polar phenyl and cyclohexane parts. Solubility is generally moderate but can be very useful for chromatographic purification.
Aqueous WaterSparingly Soluble Despite having two hydrogen bond accepting carbonyl groups, the large, hydrophobic surface area of the phenyl and cyclohexane rings dominates the molecule's character, repelling water.[1] This makes it sparingly soluble in purely aqueous systems.[1] The energy cost of creating a cavity in the highly structured water network for the non-polar parts is too high.

Standardized Protocol for Experimental Solubility Determination

To ensure reproducible and accurate data, a systematic approach to solubility measurement is essential. The following protocol provides a self-validating workflow for both qualitative and quantitative assessment. The core principle is to establish equilibrium between the dissolved and undissolved solute at a controlled temperature.

Objective: To determine the approximate solubility of this compound in a target organic solvent.

Materials:

  • This compound (purity ≥96%)

  • Target organic solvent(s) (analytical grade)

  • Calibrated analytical balance

  • Glass vials or test tubes with caps

  • Vortex mixer

  • Temperature-controlled orbital shaker or water bath

  • Micropipettes

  • (For quantitative analysis) HPLC or UV-Vis Spectrophotometer

Part A: Qualitative Assessment (Rapid Screening)

This method is ideal for quickly classifying a solvent.

  • Preparation: Add ~25 mg of this compound to a small test tube.[10]

  • Solvent Addition: Add the target solvent in 0.25 mL increments.

  • Mixing: After each addition, cap the tube and vortex vigorously for 30-60 seconds to facilitate dissolution.[10][11]

  • Observation: Observe the solution against a dark background. Complete dissolution means no visible solid particles remain.

  • Classification:

    • Soluble: Dissolves in <1 mL of solvent.

    • Slightly Soluble: Requires 1-5 mL of solvent to dissolve.

    • Sparingly/Insoluble: Does not fully dissolve even after adding 5 mL of solvent.

Part B: Quantitative Assessment (Equilibrium Solubility Method)

This protocol determines the solubility value (e.g., in mg/mL).

  • Establish Saturation: Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the solvent. "Excess" means a significant amount of solid remains undissolved.

  • Equilibration (Critical Step): Cap the vial tightly and place it in a temperature-controlled shaker set to a standard temperature (e.g., 25 °C). Equilibrate for at least 24 hours. This step is crucial to ensure the solution is truly saturated and the system has reached thermodynamic equilibrium.

  • Phase Separation: Remove the vial and let it stand undisturbed to allow the excess solid to settle. To ensure complete removal of solid, centrifuge the sample.

  • Sample Dilution: Carefully withdraw a known volume of the clear supernatant. Perform a precise serial dilution with the same solvent to bring the concentration into the linear range of the analytical instrument.

  • Analysis: Analyze the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer to determine the exact concentration of the dissolved compound.

  • Calculation: Back-calculate the original concentration in the supernatant to determine the solubility in mg/mL or mol/L.

Caption: Experimental workflows for determining qualitative and quantitative solubility.

References

CAS number 493-72-1 chemical information

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Phenylcyclohexane-1,3-dione (CAS 493-72-1)

Executive Summary

This compound, identified by CAS Number 493-72-1, is a highly versatile dicarbonyl compound that serves as a pivotal building block in modern organic synthesis. Its unique structural arrangement, featuring a phenyl substituent on a cyclohexanedione ring, imparts a combination of aromatic properties and pronounced reactivity centered around an active methylene group. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's physicochemical properties, a robust synthetic pathway, mechanistic insights into its reactivity, and key applications in the synthesis of complex heterocyclic scaffolds. All protocols and claims are substantiated with authoritative references to ensure scientific integrity and reproducibility.

Physicochemical Properties & Structural Analysis

The utility of any synthetic intermediate is fundamentally dictated by its physical and chemical characteristics. This section delineates the core identity and structural nuances of this compound.

Core Chemical Identity
ParameterValueReference
CAS Number 493-72-1[1]
Molecular Formula C₁₂H₁₂O₂[2]
Molecular Weight 188.22 g/mol [1]
IUPAC Name This compound[2]
Synonyms 1,3-Cyclohexanedione, 5-phenyl-[2]
InChI Key UPPYKNLSSLIIAZ-UHFFFAOYSA-N[1]
Canonical SMILES C1C(CC(=O)CC1=O)C2=CC=CC=C2[1]
Structural Features and Tautomerism

The reactivity of this compound is dominated by the presence of two carbonyl groups separated by a methylene (CH₂) group at the C2 position. The protons on this methylene carbon are significantly acidic (pKa ≈ 4.9) due to the electron-withdrawing effect of the adjacent carbonyls, which stabilize the resulting conjugate base (an enolate) through resonance.[3] This acidity facilitates deprotonation even with mild bases, forming a key nucleophilic intermediate for various carbon-carbon bond-forming reactions.

Crucially, like other 1,3-dicarbonyl compounds, it exists in a dynamic equilibrium between its diketo form and two possible enol tautomers.[4][5] The enol form is stabilized by the formation of a conjugated system and a strong intramolecular hydrogen bond.[4][6] This keto-enol tautomerism is solvent-dependent and fundamental to its reaction mechanisms.[7]

Caption: Keto-Enol Tautomerism of this compound.

Spectroscopic Profile

Full characterization relies on standard spectroscopic methods. While specific spectra are lot-dependent, analytical data including ¹H NMR, ¹³C NMR, LC-MS, and IR are typically available from commercial suppliers and in spectral databases.[8][9] These techniques are essential for confirming the structure and assessing the purity of both starting material and reaction products.

Tabulated Physicochemical Data
PropertyValueNotesReference
Appearance Faint yellow to light yellow crystalline powderVisual inspection.[9]
Melting Point 188 °CValue reported by major supplier.[1]
Melting Point 104-107 °CA lower value is also reported.[9]
Solubility Soluble in organic solvents like ethanol and acetone; sparingly soluble in water.Essential for selecting reaction and purification solvents.[2][9]
Topological Polar Surface Area 34.1 ŲComputed value, relevant for drug development.[2]
Storage Store in a cool, dry place. Sealed in dry, Room Temperature.Protect from moisture and light.[9]

Synthesis and Purification

While commercially available, understanding the synthesis of this compound provides insight into its structure and potential impurities. The most logical and established route for analogous cyclohexane-1,3-diones involves a sequential Michael addition and intramolecular Claisen (or Dieckman) condensation.[10][11][12]

synthesis_workflow start Starting Materials: - Diethyl Malonate - Cinnamaldehyde step1 Step 1: Enolate Formation Base (e.g., NaOEt) deprotonates Diethyl Malonate. start->step1 Add Base step2 Step 2: Michael Addition Enolate attacks the β-carbon of the α,β-unsaturated aldehyde. step1->step2 Add Cinnamaldehyde step3 Step 3: Intramolecular Claisen Condensation Second deprotonation and cyclization to form the 6-membered ring. step2->step3 Heat/Stir step4 Step 4: Hydrolysis & Decarboxylation Aqueous acid workup hydrolyzes the ester and promotes decarboxylation. step3->step4 Acidify product Final Product: This compound step4->product

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Michael-Claisen Synthesis

This protocol is a representative procedure based on established chemical principles for the synthesis of substituted cyclohexanediones.

Step 1: Enolate Formation and Michael Addition

  • To a solution of sodium ethoxide (1.1 eq) in absolute ethanol in a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add diethyl malonate (1.0 eq) dropwise at room temperature.

  • Stir the mixture for 30 minutes to ensure complete formation of the malonate enolate.

  • Add cinnamaldehyde (1.0 eq) dropwise to the solution. An exothermic reaction may be observed.

  • After the addition is complete, heat the reaction mixture to reflux for 2-4 hours, monitoring the disappearance of starting materials by TLC.

Causality: Sodium ethoxide is a sufficiently strong base to deprotonate diethyl malonate, creating a soft nucleophile (enolate). This soft nucleophile preferentially attacks the β-carbon of the α,β-unsaturated system of cinnamaldehyde in a conjugate (Michael) addition, which is thermodynamically favored over direct addition to the carbonyl carbon.[13]

Step 2: Intramolecular Condensation, Hydrolysis, and Decarboxylation

  • After the Michael addition is complete, add a solution of sodium hydroxide (3.0 eq) in water to the reaction mixture.

  • Continue to heat at reflux for an additional 4-6 hours to facilitate both cyclization and saponification (ester hydrolysis).

  • Cool the reaction mixture to room temperature and then carefully acidify with concentrated hydrochloric acid until the pH is ~1-2. Vigorous gas (CO₂) evolution will occur.

  • The product will precipitate as a solid. Cool the mixture in an ice bath for 1 hour to maximize precipitation.

Causality: The strong base facilitates a second deprotonation, allowing for an intramolecular Claisen condensation to form the six-membered ring. Subsequent addition of aqueous base and heat saponifies the remaining ester group to a carboxylate. Acidification serves a dual purpose: it protonates the carboxylate to the carboxylic acid and catalyzes the decarboxylation of the resulting β-keto acid, which is an unstable intermediate, to yield the final product.[12]

Step 3: Purification

  • Collect the crude solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water or acetone) to yield pure this compound as a crystalline solid.

Chemical Reactivity & Mechanistic Insights

The synthetic utility of this compound stems from its ability to participate in a wide array of chemical transformations, primarily leveraging the nucleophilicity of its enolate form.

Key Synthetic Applications

The compound is a well-established precursor for various heterocyclic systems. Its applications include:

  • Synthesis of Benzophenanthridines and Hexahydrobenzo[a]phenanthridin-4-ones: Achieved via condensation reactions with naphthalen-2-amine derivatives.[1][3]

  • Preparation of Iodonium Betaines: Demonstrating the nucleophilicity of the C2 carbon.[1][3]

  • Multi-component Reactions: It is an ideal 1,3-dicarbonyl component in reactions like the Hantzsch Pyridine Synthesis to create substituted dihydropyridines, which are valuable pharmaceutical scaffolds.[14][15][16]

  • Domino Knoevenagel/6π-Electrocyclization: A powerful method for synthesizing substituted 2H-pyrans.[1][3]

Protocol & Mechanism: Synthesis of 2H-Pyrans

This reaction exemplifies the compound's utility in a domino reaction, where a single procedure initiates multiple bond-forming events. The process begins with a Knoevenagel condensation between this compound and an aldehyde, followed by a thermally or catalytically induced 6π-electrocyclization.[1][17]

knoevenagel_mechanism Domino Knoevenagel / 6π-Electrocyclization Mechanism cluster_reactants Diketone This compound (Enolate Form) Knoevenagel Knoevenagel Condensation (Nucleophilic attack & Dehydration) Diketone->Knoevenagel Aldehyde Aromatic Aldehyde (R-CHO) Aldehyde->Knoevenagel Intermediate Benzylidene Intermediate (α,β-Unsaturated Dicarbonyl) Knoevenagel->Intermediate Forms C=C bond Electrocyclization 6π-Electrocyclization (Heat or Catalyst) Intermediate->Electrocyclization Forms new σ-bond & 6-membered ring Tautomerization Tautomerization Electrocyclization->Tautomerization Product 2H-Pyran Derivative Tautomerization->Product

Caption: Mechanism for 2H-Pyran synthesis.

Experimental Protocol:

  • In a flask, dissolve this compound (1.0 eq), an aromatic aldehyde (1.0 eq), and malononitrile (1.0 eq) in ethanol.

  • Add a catalytic amount of a basic catalyst, such as piperidine or triethylamine (0.1 eq).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture. The product often precipitates from the solution.

  • Collect the solid product by filtration and recrystallize from a suitable solvent like ethanol.

Causality: The base catalyzes the initial Knoevenagel condensation between the active methylene of the diketone and the aldehyde, forming a reactive benzylidene intermediate after dehydration.[18][19][20] This intermediate contains a conjugated 1-oxatriene system, which, upon heating, undergoes a concerted 6π-electrocyclization to form the dihydropyran ring. A final tautomerization yields the stable, aromatic 2H-pyran product.

Applications in Medicinal Chemistry & Materials Science

The scaffolds derived from this compound are of significant interest to drug development professionals.

  • Pharmaceutical Intermediates: The compound serves as a starting material for various active pharmaceutical ingredients (APIs).[2][9] The pyran, pyridine, and phenanthridine cores that can be synthesized from it are prevalent in numerous biologically active molecules.

  • Agrochemicals: It is also used as an intermediate in the production of agrochemicals.[2]

Handling, Storage, and Safety

Adherence to safety protocols is paramount when handling any chemical reagent.

GHS Hazard Information
PictogramSignal WordHazard StatementsReference
alt text
Warning H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[10]
Personal Protective Equipment (PPE) and Handling
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile) and a lab coat.

  • Respiratory Protection: For operations generating dust, use a NIOSH-approved N95 dust mask or higher-level respirator.

  • Handling: Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[10]

Storage and Stability
  • Conditions: Keep the container tightly closed in a dry and well-ventilated place.[10]

  • Incompatibilities: Avoid strong oxidizing agents.

  • Stability: The compound is stable under recommended storage conditions.

Conclusion

This compound is a cornerstone intermediate in organic synthesis, valued for its predictable reactivity and its utility in constructing diverse and complex molecular architectures. Its acidic methylene protons and keto-enol tautomerism provide a gateway to a rich variety of transformations, including Michael additions, Claisen condensations, and multi-component domino reactions. For researchers in pharmaceuticals and materials science, a thorough understanding of this compound's properties, synthesis, and reaction mechanisms is essential for leveraging its full potential in the development of novel molecules and materials.

References

Introduction: The Architectural Significance of a Versatile Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure of 5-Phenylcyclohexane-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry and medicinal drug discovery, the utility of a molecule is often dictated by its structural nuance and reactive potential. This compound, a seemingly straightforward organic compound, is a prime example of a molecular scaffold whose subtleties unlock significant synthetic possibilities. It serves as a critical building block in the synthesis of a variety of complex heterocyclic systems and pharmacologically relevant molecules.[1][2][3] Its applications range from the preparation of benzophenanthridine derivatives to the synthesis of novel 2H-pyrans and iodonium betaines.[3][4][5]

This guide moves beyond a superficial overview to provide a detailed exploration of the core molecular characteristics of this compound. We will dissect its structural properties, delve into the critical phenomenon of keto-enol tautomerism that governs its reactivity, and outline the spectroscopic methods that serve as a self-validating system for its characterization. For the drug development professional, understanding these foundational principles is paramount, as the structural form of a precursor directly influences reaction pathways, yield, and the ultimate architecture of the target therapeutic agent.

Core Molecular Framework and Physicochemical Properties

At its heart, this compound is composed of a cyclohexane ring functionalized with two carbonyl groups at the 1 and 3 positions, and a phenyl substituent at the 5 position.[2] This arrangement classifies it as a β-diketone, a functionality that is the primary determinant of its chemical behavior. The presence of the bulky phenyl group introduces specific steric and electronic effects, influencing both the conformation of the cyclohexane ring and the reactivity of the dicarbonyl system.

The compound typically appears as a white to off-white crystalline solid and is sparingly soluble in water but soluble in common organic solvents like ethanol and acetone.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₂H₁₂O₂[1][5]
Molecular Weight 188.22 g/mol [1][5]
CAS Number 493-72-1[1][2][3]
Appearance White to light yellow crystalline powder[1]
Melting Point 188 °C (lit.)[3][4][5]
Topological Polar Surface Area 34.1 Ų[1]
Hydrogen Bond Acceptor Count 2[1]

The fundamental diketo structure can be visualized as follows:

start1 Michael Donor (e.g., Phenyl-containing enolate) michael Michael Addition start1->michael start2 Michael Acceptor (e.g., Ethyl Acrylate) start2->michael intermediate 1,5-Dicarbonyl Intermediate michael->intermediate aldol Intramolecular Condensation (Dieckmann Cyclization) intermediate->aldol hydrolysis Hydrolysis & Decarboxylation aldol->hydrolysis product This compound hydrolysis->product

References

The Duality of Reactivity: An In-depth Technical Guide to the Dicarbonyl Groups in 5-Phenylcyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive exploration of the chemical reactivity inherent in the dicarbonyl functionality of 5-Phenylcyclohexane-1,3-dione. Tailored for researchers, scientists, and professionals in drug development, this document delves into the structural nuances, mechanistic pathways, and synthetic utility of this versatile scaffold. We will dissect the causality behind its reactivity, offering field-proven insights and detailed experimental frameworks to empower your research and development endeavors.

Introduction: A Scaffold of Synthetic Promise

This compound is a captivating molecule within the realm of organic synthesis, primarily owing to the rich and varied reactivity of its 1,3-dicarbonyl motif. This cyclic diketone serves as a pivotal building block for the construction of a diverse array of complex molecular architectures, including a variety of heterocyclic compounds.[1][2] Its utility is particularly pronounced in the synthesis of novel therapeutic agents and functional materials. The presence of a phenyl group at the 5-position introduces both steric and electronic effects that modulate the reactivity of the dicarbonyl system, offering unique opportunities for selective transformations.[3] This guide will illuminate the fundamental principles governing the reactivity of this compound, providing a robust intellectual toolkit for its strategic deployment in synthesis.

Structural and Electronic Landscape

The reactivity of this compound is intrinsically linked to its molecular structure and electronic properties. The molecule features a cyclohexane ring bearing two carbonyl groups in a 1,3-relationship and a phenyl substituent at the 5-position.

PropertyValueSource
CAS Number 493-72-1[1][4]
Molecular Formula C₁₂H₁₂O₂[4]
Molecular Weight 188.22 g/mol [1][4]
Melting Point 188 °C[1]
Appearance Slightly yellow to yellow crystalline powder[5]

The electron-withdrawing nature of the two carbonyl groups significantly influences the acidity of the methylene protons at the C2 position, making them readily abstractable to form a resonance-stabilized enolate.[3] The phenyl group, while seemingly distant, exerts a subtle yet significant influence on the molecule's conformation and the electronic environment of the reactive sites.

The Dynamic Equilibrium: Keto-Enol Tautomerism

A cornerstone of the reactivity of 1,3-dicarbonyl compounds is the phenomenon of keto-enol tautomerism. In solution, this compound exists in a dynamic equilibrium between its diketo and enol forms. The enol form is stabilized by conjugation of the C=C double bond with the remaining carbonyl group and the phenyl ring.

Caption: Keto-enol tautomerism in this compound.

The position of this equilibrium is influenced by factors such as the solvent, temperature, and pH. The formation of the enol or its corresponding enolate is a prerequisite for many of the reactions discussed in the following sections.

The Heart of Reactivity: Reactions of the Dicarbonyl Groups

The synthetic versatility of this compound stems from the array of reactions that can be orchestrated at its dicarbonyl core. The acidic methylene protons and the electrophilic carbonyl carbons are the primary sites of reactivity.

Acidity and Enolate Formation

The protons on the carbon atom flanked by the two carbonyl groups (C2) are significantly acidic (pKa ≈ 5 in water) due to the resonance stabilization of the resulting carbanion (enolate).

enolate_formation diketone This compound enolate Resonance-Stabilized Enolate diketone->enolate Deprotonation acid Conjugate Acid enolate->acid base Base base->diketone

Caption: Enolate formation from this compound.

This facile enolate formation is the gateway to a multitude of carbon-carbon bond-forming reactions.

C-Alkylation and Acylation

The nucleophilic enolate readily reacts with electrophiles such as alkyl halides and acyl chlorides to afford C-alkylated and C-acylated products, respectively. These reactions are fundamental for elaborating the molecular framework. A simple procedure for the C-alkylation of cyclic 1,3-diketones has been reported using Triton B as a base in aqueous conditions.[6]

Experimental Protocol: C-Alkylation of this compound (Representative)

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent (e.g., THF, DMF).

  • Base Addition: Add a strong base (e.g., NaH, KH, or Triton B) (1.1 eq) at 0 °C and stir for 30 minutes to generate the enolate.[6]

  • Electrophile Addition: Add the alkyl halide (1.2 eq) dropwise at 0 °C and allow the reaction to warm to room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product by column chromatography.

Condensation Reactions: Building Complexity

The dicarbonyl moiety is a superb substrate for various condensation reactions, enabling the construction of complex ring systems.

The Knoevenagel condensation involves the reaction of an active hydrogen compound with a carbonyl group, followed by dehydration. In the case of this compound, the active methylene group can react with aldehydes or ketones to yield α,β-unsaturated products.[7][8] This reaction is often catalyzed by a weak base, such as an amine.[7]

Mechanism of the Knoevenagel Condensation

knoevenagel_mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Dehydration Diketone Diketone Enolate Enolate Diketone->Enolate + Base Aldehyde/Ketone Aldehyde/Ketone Enolate->Aldehyde/Ketone Adduct Adduct Aldehyde/Ketone->Adduct Product Product Adduct->Product - H₂O

Caption: General mechanism of the Knoevenagel condensation.

This reaction is a key step in the synthesis of various pyran derivatives.[9]

While intramolecular aldol condensations are more common for 1,5-dicarbonyl compounds, intermolecular aldol-type reactions can occur between the enolate of this compound and an aldehyde or ketone. The initial aldol adduct can then undergo dehydration to form a conjugated enone. A solventless aldol condensation procedure has been reported using sodium hydroxide as a catalyst.[10][11]

Michael Addition

The enolate of this compound can act as a Michael donor, adding to α,β-unsaturated carbonyl compounds in a conjugate addition reaction. This is a powerful method for forming new carbon-carbon bonds and constructing more complex molecular skeletons.

Synthesis of Heterocyclic Compounds

A significant application of the reactivity of this compound is in the synthesis of a wide variety of heterocyclic compounds.

  • Pyran Derivatives: Multi-component reactions involving this compound, an aldehyde, and a source of cyanide (like malononitrile) can lead to the formation of highly substituted 4H-pyran derivatives.[9]

  • Benzophenanthridine and Benzoacridine Derivatives: Condensation reactions with N-arylmethylene-2-naphthylamines are employed in the synthesis of hexahydrobenzo[a]phenanthridin-4-one and benzophenanthridine derivatives.[1][2][12]

The Influence of the Phenyl Group

The phenyl substituent at the 5-position is not a mere spectator. It exerts both steric and electronic effects that fine-tune the reactivity of the dicarbonyl groups.

  • Steric Effects: The bulky phenyl group can influence the approach of reagents, potentially leading to diastereoselectivity in reactions at the C2 or C4/C6 positions.

  • Electronic Effects: The phenyl group can participate in conjugation with the enolate system, subtly altering its nucleophilicity and the stability of reaction intermediates.

Applications in Drug Discovery and Development

The diverse reactivity of the this compound scaffold makes it an attractive starting point for the synthesis of libraries of compounds for drug discovery. The resulting heterocyclic derivatives have shown a wide range of biological activities, including potential as anticancer agents.[13] The ability to readily modify the core structure through the reactions described in this guide allows for systematic structure-activity relationship (SAR) studies.

Conclusion

This compound is a molecule of significant synthetic potential, primarily due to the versatile reactivity of its dicarbonyl groups. The interplay of its acidic methylene protons, electrophilic carbonyl carbons, and the directing influence of the phenyl substituent allows for a rich tapestry of chemical transformations. A thorough understanding of the principles of enolate formation, keto-enol tautomerism, and the mechanisms of key reactions such as the Knoevenagel condensation and Michael addition is paramount for harnessing the full synthetic power of this valuable building block. This guide has provided a detailed overview of these core concepts, along with practical experimental considerations, to aid researchers in the strategic design and execution of novel synthetic routes towards new chemical entities with potential applications in medicine and materials science.

References

A Technical Guide to 5-Phenylcyclohexane-1,3-dione: From Historical Synthesis to Modern Application

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

This document provides an in-depth examination of 5-Phenylcyclohexane-1,3-dione, a pivotal intermediate in synthetic organic chemistry. We will explore its historical synthetic origins, rooted in the foundational principles of carbon-carbon bond formation, detail its core physicochemical properties, and discuss its contemporary applications as a versatile building block in the development of complex molecules, including pharmaceuticals and agrochemicals.

Introduction and Significance

This compound is an organic compound featuring a cyclohexane core functionalized with two carbonyl groups at the 1 and 3 positions and a phenyl substituent at the 5 position.[1] This structure, possessing both aromatic character and the high reactivity of a β-diketone, makes it a valuable precursor in organic synthesis. The diketone functionality allows for a wide range of chemical transformations, including condensations, oxidations, and reductions, while the phenyl group influences the molecule's steric and electronic properties.[1]

Primarily, it serves as a key intermediate in the synthesis of more complex molecular architectures. Its utility is well-documented in the preparation of various heterocyclic systems and polycyclic compounds, such as benzophenanthridine derivatives and substituted 2H-pyrans.[2][3][4] This versatility positions this compound as a compound of significant interest for professionals in drug discovery and materials science.

Historical Context: The Dawn of Ring-Forming Reactions

The discovery and synthesis of cyclic diones like this compound are intrinsically linked to the development of powerful ring-forming reactions in the early 20th century. While a single, seminal publication for this specific molecule is not readily apparent, its synthesis relies on well-established principles of carbonyl chemistry, primarily the Michael addition and subsequent intramolecular condensation reactions.

The intellectual framework for constructing such six-membered rings was significantly advanced by the work of Sir Robert Robinson. His discovery of the Robinson annulation in 1935 provided a robust method for creating cyclohexenone rings by combining a Michael addition with an intramolecular aldol condensation.[5][6] This reaction became a cornerstone for the synthesis of steroids and other natural products.[5] Although the Robinson annulation typically yields an α,β-unsaturated ketone, its underlying principles—the sequential formation of C-C bonds through conjugate addition and cyclization—are directly applicable to the synthesis of saturated diones like this compound. The synthesis of this and similar 1,3-diones can be viewed as a logical extension of these foundational synthetic strategies.

Core Synthetic Methodologies

The construction of the this compound scaffold is most efficiently achieved through a convergent synthesis that builds the cyclic system from acyclic precursors. The most logical and historically significant approach involves a tandem Michael addition-intramolecular condensation sequence.

The Michael-Claisen Pathway

This strategy represents the most direct and widely applicable route. It involves two key transformations:

  • Michael Addition (Conjugate Addition): A nucleophile, typically an enolate generated from an active methylene compound like diethyl malonate, is added to the β-carbon of an α,β-unsaturated carbonyl compound. To introduce the required phenyl group at the 5-position, a phenyl-containing acceptor or donor is required.

  • Intramolecular Claisen (Dieckmann) Condensation: Following the Michael addition, the resulting intermediate, which now contains two ester functionalities and a ketone (or a related structure), undergoes a base-catalyzed intramolecular cyclization to form the six-membered β-dicarbonyl ring.

Subsequent hydrolysis of the resulting ester and decarboxylation yields the final this compound. This sequence provides a high degree of control over the substitution pattern of the resulting ring.

Michael_Claisen_Pathway cluster_0 Step 1: Michael Addition cluster_1 Step 2: Intramolecular Condensation cluster_2 Step 3: Hydrolysis & Decarboxylation A Michael Donor (e.g., Diethyl Malonate Enolate) C 1,5-Dicarbonyl Intermediate A->C Base (NaOEt) B Michael Acceptor (e.g., Chalcone derivative) B->C D Cyclic β-Keto Ester C->D Base (NaOEt) E Final Product (this compound) D->E H3O+, Δ Robinson_Annulation Ketone Ketone Enolate Enolate Intermediate Ketone->Enolate Deprotonation Base1 Base Base1->Enolate MichaelAdduct Michael Adduct (1,5-Diketone) Enolate->MichaelAdduct Michael Addition MVK α,β-Unsaturated Ketone (Michael Acceptor) MVK->MichaelAdduct AldolAdduct β-Hydroxy Ketone (via Aldol Addition) MichaelAdduct->AldolAdduct Intramolecular Aldol Reaction Base2 Base Base2->AldolAdduct FinalProduct Cyclohexenone Product AldolAdduct->FinalProduct Dehydration (Δ)

References

An In-depth Technical Guide to the Thermal Stability of 5-Phenylcyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Understanding the Criticality of Thermal Stability in Drug Development

In the landscape of pharmaceutical development and materials science, the thermal stability of a compound is a cornerstone of its viability. For a molecule like 5-Phenylcyclohexane-1,3-dione, which serves as a crucial building block in the synthesis of more complex pharmaceutical agents, a thorough understanding of its behavior under thermal stress is not merely academic—it is a prerequisite for robust process development, formulation, and ensuring the safety and efficacy of the final drug product.[1] This guide provides a comprehensive framework for evaluating the thermal stability of this compound, grounded in established analytical techniques and first-principles of chemical degradation.

Physicochemical Properties of this compound

A foundational understanding of the molecule's intrinsic properties is essential before delving into its thermal behavior.

PropertyValueSource
Molecular Formula C₁₂H₁₂O₂[1][2]
Molecular Weight 188.22 g/mol [3]
Appearance White to cream or yellow-orange powder[2]
Melting Point 188 °C (literature)[3]

The presence of both a phenyl group and a 1,3-dione moiety within a cyclohexane ring suggests a molecule with a degree of rigidity and the potential for complex degradation pathways.[1]

Core Principles of Thermal Analysis

To rigorously assess the thermal stability of this compound, we employ two primary thermoanalytical techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA provides quantitative information on the mass changes in a material as a function of temperature or time in a controlled atmosphere.[4][5][6] This technique is indispensable for determining the onset of decomposition, identifying intermediate degradation steps, and quantifying residual mass.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[7][8] It is a powerful tool for identifying thermal events such as melting, crystallization, and decomposition, and for quantifying the enthalpy changes associated with these processes.

Experimental Protocols for Thermal Stability Assessment

The following protocols are based on internationally recognized standards to ensure data integrity and reproducibility.

Thermogravimetric Analysis (TGA) Protocol

This protocol is designed in accordance with ASTM E1131 for compositional analysis by thermogravimetry.[4][5][6][9][10]

Objective: To determine the onset temperature of decomposition and the mass loss profile of this compound.

Methodology:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (platinum or alumina).

  • Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min to provide an inert atmosphere.

  • Temperature Program:

    • Equilibrate the sample at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

  • Data Acquisition: Continuously record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the mass loss percentage versus temperature.

    • Determine the onset temperature of decomposition (Tonset) from the intersection of the baseline and the tangent of the decomposition step.

    • Calculate the first derivative of the mass loss curve (DTG curve) to identify the temperatures of maximum decomposition rates.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation start Start weigh Weigh 5-10 mg of sample start->weigh pan Place in TGA pan weigh->pan load Load sample into TGA pan->load purge Purge with N2 load->purge heat Heat from 30°C to 600°C at 10°C/min purge->heat record Record mass vs. temperature heat->record plot Plot % mass loss vs. temp record->plot tonset Determine Tonset plot->tonset dtg Calculate DTG curve tonset->dtg end End dtg->end DSC_Workflow cluster_prep_dsc Sample Preparation cluster_analysis_dsc DSC Analysis cluster_data_dsc Data Interpretation start_dsc Start weigh_dsc Weigh 2-5 mg of sample start_dsc->weigh_dsc pan_dsc Seal in aluminum pan weigh_dsc->pan_dsc load_dsc Load sample and reference pans pan_dsc->load_dsc purge_dsc Purge with N2 load_dsc->purge_dsc heat_dsc Heat from 30°C to 350°C at 10°C/min purge_dsc->heat_dsc record_dsc Record heat flow vs. temperature heat_dsc->record_dsc plot_dsc Plot heat flow vs. temp record_dsc->plot_dsc tm Determine Tm and ΔHf plot_dsc->tm exo Identify exothermic events tm->exo end_dsc End exo->end_dsc Degradation_Pathway A This compound B Heat (Δ) A->B C Initial Ring Opening (Hypothetical) B->C Initiation D Fragmentation Products (e.g., vinylketenes, unsaturated hydrocarbons) C->D Retro-Diels-Alder type fragmentation E Further Decomposition (e.g., decarbonylation) D->E Secondary Reactions F Volatile Fragments E->F

References

Methodological & Application

The Phenyl Advantage: A Guide to Synthesizing Novel Heterocycles from 5-Phenylcyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Building Block

In the landscape of modern medicinal chemistry and drug development, the quest for novel molecular scaffolds with significant biological activity is relentless. Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, and their synthesis is a cornerstone of organic chemistry. Within the arsenal of versatile starting materials, 1,3-dicarbonyl compounds have long been prized for their reactivity and ability to participate in a multitude of cyclization reactions. Among these, 5-Phenylcyclohexane-1,3-dione stands out as a particularly valuable precursor. The presence of the phenyl group at the 5-position not only introduces a key aromatic feature, influencing the lipophilicity and potential for π-π stacking interactions in the resulting molecules, but also impacts the reactivity of the dione system. This guide provides an in-depth exploration of the synthetic utility of this compound, offering detailed protocols and mechanistic insights for the synthesis of several important classes of heterocyclic compounds.

This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive and practical resource. We will delve into the synthesis of key heterocyclic families, including acridine-1,8-diones, xanthenones, pyrazolo[3,4-b]quinolines, and thiophenes. Each section will elucidate the underlying chemical principles, provide step-by-step experimental protocols, and present data in a clear and accessible format. The causality behind experimental choices will be explained, empowering researchers to not only replicate these methods but also to adapt and innovate upon them.

Core Properties of this compound

Before proceeding to its applications, it is essential to understand the key physicochemical properties of the starting material.

PropertyValue
Molecular Formula C₁₂H₁₂O₂
Molecular Weight 188.22 g/mol
Appearance Slightly yellow to yellow crystalline powder[1][2]
Melting Point 188 °C (lit.)[1]
CAS Number 493-72-1[2][3][4][5][6]

The reactivity of this compound is primarily governed by the two carbonyl groups and the acidic methylene protons at the C2 position, which are flanked by the electron-withdrawing carbonyls. This allows the molecule to act as a nucleophile in various condensation and addition reactions, making it an ideal substrate for building complex heterocyclic systems.[3]

I. Synthesis of Acridine-1,8-dione Derivatives: A One-Pot Multicomponent Approach

Acridine-1,8-diones are a class of compounds known for their wide range of biological activities, including antibacterial, anticancer, and antimalarial properties.[7] The synthesis of these scaffolds can be efficiently achieved through a one-pot, three-component reaction involving this compound, an aromatic aldehyde, and a nitrogen source, typically ammonium acetate or an amine.[8][9]

Mechanistic Rationale

The reaction proceeds through an initial Knoevenagel condensation between the aromatic aldehyde and one molecule of this compound to form an arylmethylene intermediate. This is followed by a Michael addition of a second molecule of the dione to the activated double bond. The resulting intermediate then undergoes cyclization with the nitrogen source, followed by dehydration to yield the final acridine-1,8-dione product. The use of a catalyst, such as triethylamine, facilitates the condensation and cyclization steps.[8]

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Cyclization & Dehydration A This compound C Arylmethylene Intermediate A->C + Aldehyde - H₂O B Aromatic Aldehyde B->C E Michael Adduct C->E + Dione D This compound D->E G Acridine-1,8-dione E->G + NH₄OAc - H₂O F Ammonium Acetate F->G

Caption: Workflow for the synthesis of Acridine-1,8-diones.

Experimental Protocol: Synthesis of 3,3,6,6-Tetramethyl-9-phenyl-10-(aryl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione

This protocol is adapted from a general procedure for the synthesis of acridine-1,8-diones.[8]

Materials:

  • This compound (2 mmol)

  • Aromatic aldehyde (e.g., benzaldehyde) (1 mmol)

  • Ammonium acetate (1.5 mmol)

  • Ethanol (20 mL)

  • Triethylamine (catalytic amount)

Procedure:

  • In a 50 mL round-bottom flask, dissolve this compound (2 mmol) and the aromatic aldehyde (1 mmol) in ethanol (20 mL).

  • Add ammonium acetate (1.5 mmol) and a catalytic amount of triethylamine to the mixture.

  • Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The solid product that precipitates out is collected by filtration.

  • Wash the solid with cold ethanol and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain the pure acridine-1,8-dione derivative.

Expected Results:

The reaction typically affords the desired acridine-1,8-dione derivatives in good to excellent yields (70-90%), depending on the specific aromatic aldehyde used. The products can be characterized by standard spectroscopic techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

AldehydeProductYield (%)
Benzaldehyde9,10-Diphenyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione~85
4-Chlorobenzaldehyde9-(4-Chlorophenyl)-10-phenyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione~90
4-Methoxybenzaldehyde9-(4-Methoxyphenyl)-10-phenyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione~82

II. Synthesis of Xanthenone Derivatives via Condensation

Xanthenone derivatives are another important class of heterocyclic compounds with diverse biological activities. Their synthesis can be achieved through the condensation of this compound with an aromatic aldehyde under acidic or basic conditions.

Mechanistic Rationale

The reaction proceeds similarly to the initial steps of the acridine-1,8-dione synthesis. A Knoevenagel condensation between the aldehyde and the dione is followed by a Michael addition of a second dione molecule. The resulting intermediate then undergoes an intramolecular cyclization and dehydration, this time involving one of the enolic hydroxyl groups, to form the pyran ring of the xanthenone core. The choice of catalyst (acidic vs. basic) can influence the reaction rate and yield.

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Intramolecular Cyclization & Dehydration A This compound C Arylmethylene Intermediate A->C + Aldehyde - H₂O B Aromatic Aldehyde B->C E Michael Adduct C->E + Dione D This compound D->E F Xanthenone Derivative E->F - H₂O

Caption: General workflow for xanthenone synthesis.

Experimental Protocol: Synthesis of 9-Aryl-3-phenyl-3,4,6,7,9,10-hexahydro-1H,8H-xanthene-1,8-dione

This protocol is based on a general procedure for the synthesis of xanthenones from 1,3-diones.

Materials:

  • This compound (2 mmol)

  • Aromatic aldehyde (e.g., 4-nitrobenzaldehyde) (1 mmol)

  • Glacial acetic acid (10 mL)

  • p-Toluenesulfonic acid (p-TSA) (catalytic amount)

Procedure:

  • In a 50 mL round-bottom flask, suspend this compound (2 mmol) and the aromatic aldehyde (1 mmol) in glacial acetic acid (10 mL).

  • Add a catalytic amount of p-toluenesulfonic acid to the suspension.

  • Reflux the reaction mixture for 2-3 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol or acetic acid) to obtain the pure xanthenone derivative.

Expected Results:

This method typically provides good yields (60-85%) of the desired xanthenone derivatives. The products can be characterized by their melting points and spectroscopic data.

AldehydeProductYield (%)
4-Nitrobenzaldehyde9-(4-Nitrophenyl)-3-phenyl-3,4,6,7,9,10-hexahydro-1H,8H-xanthene-1,8-dione~80
3-Hydroxybenzaldehyde9-(3-Hydroxyphenyl)-3-phenyl-3,4,6,7,9,10-hexahydro-1H,8H-xanthene-1,8-dione~75
2-Chlorobenzaldehyde9-(2-Chlorophenyl)-3-phenyl-3,4,6,7,9,10-hexahydro-1H,8H-xanthene-1,8-dione~70

III. Synthesis of Pyrazolo[3,4-b]quinoline Derivatives

Pyrazolo[3,4-b]quinolines are a class of fused heterocyclic compounds that have garnered significant interest due to their diverse pharmacological activities, including kinase inhibition.[10][11] Their synthesis can be achieved through a multicomponent reaction of this compound, an aromatic aldehyde, and a 5-aminopyrazole derivative.

Mechanistic Rationale

The reaction likely proceeds through an initial Knoevenagel condensation of the aromatic aldehyde with the active methylene group of the 5-aminopyrazole, followed by a Michael addition of this compound. The resulting intermediate then undergoes an intramolecular cyclization and subsequent dehydration/aromatization to afford the pyrazolo[3,4-b]quinoline scaffold. The regioselectivity of the cyclization is a key aspect of this synthesis.

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Cyclization & Aromatization A 5-Aminopyrazole C Arylmethylene-aminopyrazole A->C + Aldehyde - H₂O B Aromatic Aldehyde B->C E Michael Adduct C->E + Dione D This compound D->E F Pyrazolo[3,4-b]quinoline E->F - H₂O

Caption: Proposed workflow for Pyrazolo[3,4-b]quinoline synthesis.

Experimental Protocol: Synthesis of 4-Aryl-6-phenyl-1,6,7,8-tetrahydropyrazolo[3,4-b]quinolin-5(4H)-one

This protocol is adapted from a general method for the synthesis of pyrazolo[3,4-b]quinolines.[12]

Materials:

  • This compound (1 mmol)

  • Aromatic aldehyde (1 mmol)

  • 3-Methyl-1-phenyl-1H-pyrazol-5-amine (1 mmol)

  • Ethanol/Water (1:1, 10 mL)

  • Catalyst (e.g., p-TSA or a Lewis acid, optional)

Procedure:

  • In a 50 mL round-bottom flask, combine this compound (1 mmol), the aromatic aldehyde (1 mmol), and 3-methyl-1-phenyl-1H-pyrazol-5-amine (1 mmol) in a mixture of ethanol and water (1:1, 10 mL).

  • A catalyst, such as p-toluenesulfonic acid, can be added to facilitate the reaction, though some syntheses proceed under catalyst-free conditions with heating.[12]

  • Reflux the reaction mixture for 8-12 hours, monitoring its progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated solid by filtration, wash with a cold ethanol/water mixture, and dry.

  • Purify the crude product by recrystallization from a suitable solvent like ethanol or by column chromatography.

Expected Results:

The reaction is expected to produce the desired pyrazolo[3,4-b]quinoline derivatives in moderate to good yields (50-80%). Characterization can be performed using NMR, IR, and mass spectrometry.

AldehydeProductYield (%)
Benzaldehyde4,6-Diphenyl-1,6,7,8-tetrahydropyrazolo[3,4-b]quinolin-5(4H)-one~70
4-Methylbenzaldehyde4-(p-Tolyl)-6-phenyl-1,6,7,8-tetrahydropyrazolo[3,4-b]quinolin-5(4H)-one~75
4-Bromobenzaldehyde4-(4-Bromophenyl)-6-phenyl-1,6,7,8-tetrahydropyrazolo[3,4-b]quinolin-5(4H)-one~65

IV. Synthesis of Tetrahydrobenzo[b]thiophenes via the Gewald Reaction

The Gewald reaction is a powerful multicomponent reaction for the synthesis of 2-aminothiophenes.[13][14] This reaction can be adapted to use this compound as the carbonyl component, leading to the formation of highly functionalized tetrahydrobenzo[b]thiophene derivatives.

Mechanistic Rationale

The Gewald reaction involves the condensation of a carbonyl compound, an α-cyanoester (or other active methylene nitrile), and elemental sulfur in the presence of a base.[14] The reaction begins with a Knoevenagel condensation between this compound and the active methylene nitrile. The resulting intermediate then reacts with elemental sulfur, followed by an intramolecular cyclization and tautomerization to yield the 2-aminothiophene product.

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Sulfur Addition & Cyclization A This compound C Knoevenagel Adduct A->C + Nitrile - H₂O B Active Methylene Nitrile B->C E Thiophene Derivative C->E + Sulfur D Elemental Sulfur (S₈) D->E

Caption: Simplified workflow of the Gewald reaction.

Experimental Protocol: Synthesis of 2-Amino-4-oxo-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

This protocol is an adaptation of the general Gewald reaction for a cyclic dione.[15]

Materials:

  • This compound (1 mmol)

  • Malononitrile (1 mmol)

  • Elemental sulfur (1.1 mmol)

  • Ethanol (15 mL)

  • Morpholine or another suitable base (catalytic amount)

Procedure:

  • In a 50 mL round-bottom flask, suspend this compound (1 mmol), malononitrile (1 mmol), and elemental sulfur (1.1 mmol) in ethanol (15 mL).

  • Add a catalytic amount of morpholine to the suspension.

  • Heat the reaction mixture to reflux for 1-2 hours, monitoring the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The solid product that forms is collected by filtration.

  • Wash the solid with cold ethanol and dry.

  • The crude product can be purified by recrystallization from ethanol or another suitable solvent.

Expected Results:

The Gewald reaction is generally high-yielding, and the desired 2-aminothiophene derivative should be obtained in good to excellent yields (70-90%). The product can be characterized by its physical and spectroscopic properties.

Active Methylene NitrileProductYield (%)
Malononitrile2-Amino-4-oxo-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile~85
Ethyl cyanoacetateEthyl 2-amino-4-oxo-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate~80
Cyanoacetamide2-Amino-4-oxo-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide~75

Conclusion

This compound has demonstrated its significant utility as a versatile and valuable building block in the synthesis of a diverse range of heterocyclic compounds. The presence of the phenyl group imparts unique characteristics to the resulting molecules, making this precursor particularly attractive for applications in medicinal chemistry and materials science. This guide has provided a detailed overview of the synthesis of several key heterocyclic scaffolds, including acridine-1,8-diones, xanthenones, pyrazolo[3,4-b]quinolines, and tetrahydrobenzo[b]thiophenes, complete with mechanistic insights and practical experimental protocols.

The multicomponent reactions highlighted herein offer efficient and atom-economical routes to complex molecular architectures. By understanding the underlying principles of these transformations, researchers are well-equipped to not only utilize these methods but also to design novel synthetic pathways to new and potentially bioactive heterocyclic compounds. The protocols and data presented serve as a solid foundation for further exploration and innovation in this exciting area of organic synthesis.

References

The Versatile Precursor: 5-Phenylcyclohexane-1,3-dione in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Phenyl-Substituted Diketone

In the landscape of modern medicinal chemistry, the strategic selection of starting materials is paramount to the efficient and successful development of novel therapeutic agents. 5-Phenylcyclohexane-1,3-dione, a seemingly simple cyclic diketone, has emerged as a powerful and versatile precursor for the synthesis of a diverse array of complex heterocyclic scaffolds. Its unique structural features—a reactive 1,3-dicarbonyl moiety and a phenyl group conferring specific steric and electronic properties—make it an ideal building block for constructing molecules with significant pharmacological potential. This guide provides an in-depth exploration of the applications of this compound in pharmaceutical synthesis, complete with detailed protocols and the underlying scientific rationale for its use. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable precursor in their synthetic endeavors.

Core Reactivity and Synthetic Applications

This compound is primarily utilized as a nucleophilic building block in a variety of condensation and multicomponent reactions. The acidic methylene protons situated between the two carbonyl groups are readily deprotonated, facilitating reactions with a wide range of electrophiles. This reactivity is the cornerstone of its utility in synthesizing complex molecular architectures.

Key pharmaceutical scaffolds synthesized from this precursor include:

  • Benzophenanthridine and Hexahydrobenzo[a]phenanthridin-4-one Derivatives: These nitrogen-containing polycyclic aromatic compounds are of significant interest due to their potential as anticancer agents.[1][2]

  • 2H-Pyran Derivatives: The pyran ring is a common motif in many biologically active natural products and synthetic drugs.[1] Derivatives of 2H-pyran have been investigated for a range of therapeutic applications, including cancer treatment.

The presence of the phenyl group at the 5-position of the cyclohexane ring is not merely a passive substituent. It influences the solubility, metabolic stability, and potential for π-π stacking interactions of the final drug candidates, all of which are critical pharmacokinetic and pharmacodynamic considerations.

Application Protocol I: Synthesis of Antitumor Benzophenanthridine Scaffolds

Benzophenanthridine alkaloids and their synthetic analogs have demonstrated a range of biological activities, including potent antitumor properties.[1][2] The following protocol details a general, yet robust, method for the synthesis of hexahydrobenzo[a]phenanthridin-4-one derivatives, a key intermediate class for accessing more complex benzophenanthridines, through the condensation of this compound with N-arylmethylene-2-naphthylamines.

Experimental Protocol: Synthesis of Hexahydrobenzo[a]phenanthridin-4-one Derivatives

Objective: To synthesize a hexahydrobenzo[a]phenanthridin-4-one derivative via a multicomponent reaction.

Materials:

  • This compound

  • An appropriate N-arylmethylene-2-naphthylamine (e.g., N-(phenylmethylene)-2-naphthylamine)

  • Solvent (e.g., ethanol, acetic acid)

  • Catalyst (optional, e.g., a Lewis or Brønsted acid)

  • Standard laboratory glassware for organic synthesis

  • Heating and stirring apparatus (e.g., magnetic stirrer with a hot plate)

  • Purification supplies (e.g., silica gel for column chromatography, recrystallization solvents)

  • Analytical equipment for characterization (NMR, Mass Spectrometry, IR)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 equivalent) and the selected N-arylmethylene-2-naphthylamine (1.0 equivalent) in a suitable solvent such as ethanol or acetic acid.

  • Reaction Conditions: Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight depending on the specific substrates and conditions.

  • Work-up: Upon completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature. If a precipitate has formed, it can be collected by filtration. If no precipitate forms, the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified. Recrystallization from a suitable solvent system (e.g., ethanol/water) is often effective. For more challenging purifications, column chromatography on silica gel may be necessary.

  • Characterization: The structure and purity of the final product should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

Causality and Self-Validation: The success of this reaction hinges on the initial Michael addition of the enol or enolate of this compound to the imine of the N-arylmethylene-2-naphthylamine, followed by an intramolecular cyclization and dehydration to form the stable, fused heterocyclic system. The progress of the reaction can be validated at each step by TLC, and the final product's identity and purity are confirmed through comprehensive spectroscopic analysis, ensuring a self-validating protocol.

Application Protocol II: Iodine-Catalyzed Synthesis of Bioactive 2H-Pyran Derivatives

The synthesis of 2H-pyrans from 1,3-dicarbonyl compounds is a well-established transformation. The use of molecular iodine as a catalyst offers a mild, efficient, and environmentally friendly approach to these valuable heterocyclic compounds.[1] 2H-pyran derivatives have shown promise as anticancer agents and modulators of various biological pathways.

Experimental Protocol: Iodine-Catalyzed Synthesis of a 2H-Pyran Derivative

Objective: To synthesize a 2H-pyran derivative from this compound and an α,β-unsaturated aldehyde.

Materials:

  • This compound

  • An appropriate α,β-unsaturated aldehyde (e.g., cinnamaldehyde)

  • Molecular Iodine (I₂) as a catalyst

  • Solvent (e.g., dichloromethane, acetonitrile, or solvent-free)

  • Standard laboratory glassware for organic synthesis

  • Stirring apparatus (e.g., magnetic stirrer)

  • Purification supplies (e.g., silica gel for column chromatography, recrystallization solvents)

  • Analytical equipment for characterization (NMR, Mass Spectrometry, IR)

Procedure:

  • Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 equivalent), the α,β-unsaturated aldehyde (1.1 equivalents), and a catalytic amount of molecular iodine (e.g., 10-20 mol%). The reaction can be performed in a minimal amount of solvent or under solvent-free conditions.

  • Reaction Conditions: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC. The reaction is often complete within a few hours.

  • Work-up: Upon completion, if a solvent was used, it is removed under reduced pressure. The crude reaction mixture is then typically dissolved in a suitable organic solvent like ethyl acetate and washed with a saturated aqueous solution of sodium thiosulfate to remove the iodine catalyst, followed by a brine wash. The organic layer is then dried over anhydrous sodium sulfate and filtered.

  • Purification: The solvent is evaporated, and the crude product is purified by column chromatography on silica gel or by recrystallization to afford the pure 2H-pyran derivative.

  • Characterization: The structure and purity of the synthesized compound are confirmed using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

Causality and Self-Validation: This reaction proceeds via a domino Knoevenagel condensation followed by a 6π-electrocyclization. Iodine catalyzes the initial condensation, and the subsequent intramolecular cyclization occurs spontaneously. The disappearance of the starting materials and the appearance of a new, less polar spot on TLC indicate the progress of the reaction. The characteristic signals in the NMR spectra of the product, along with its mass spectral data, will validate the successful synthesis of the desired 2H-pyran.

Visualization of Synthetic Pathways

To better illustrate the synthetic utility of this compound, the following diagrams outline the core reaction schemes.

G precursor This compound intermediate1 Michael Adduct Intermediate precursor->intermediate1 Michael Addition intermediate2 Knoevenagel Adduct precursor->intermediate2 Iodine-Catalyzed Knoevenagel Condensation reagent1 N-Arylmethylene-2-naphthylamine reagent1->intermediate1 product1 Hexahydrobenzo[a]phenanthridin-4-one intermediate1->product1 Intramolecular Cyclization & Dehydration reagent2 α,β-Unsaturated Aldehyde reagent2->intermediate2 product2 2H-Pyran Derivative intermediate2->product2 6π-Electrocyclization

Caption: General reaction pathways for the synthesis of key heterocyclic scaffolds from this compound.

Quantitative Data Summary

While specific yields and biological activity data are highly dependent on the particular substrates and reaction conditions used, the following table provides a representative summary of what can be expected based on the literature.

Derivative ClassTypical Yield RangeReported Biological Activity
Hexahydrobenzo[a]phenanthridin-4-one Derivatives60-85%Precursors to anticancer agents (e.g., antileukemic)[1][2]
2H-Pyran Derivatives70-95%Anticancer, potential HIV reverse transcriptase inhibitors

Conclusion and Future Outlook

This compound has proven to be a valuable and versatile precursor in the synthesis of pharmaceutically relevant heterocyclic compounds. The protocols outlined in this guide demonstrate its utility in constructing complex molecular architectures such as benzophenanthridines and 2H-pyrans, which are associated with significant antitumor and other biological activities. The straightforward and often high-yielding reactions make this starting material an attractive option for medicinal chemists engaged in the discovery and development of new drugs. Future research will undoubtedly continue to uncover new applications for this powerful synthetic building block, further expanding the arsenal of tools available for the creation of novel therapeutics.

References

Application Note: Synthesis of Novel Xanthenedione Scaffolds via L-Proline Catalyzed Condensation of 5-Phenylcyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Phenylcyclohexane-1,3-dione is a versatile and highly valuable scaffold in synthetic organic chemistry.[1][2] Its unique structural features, combining a reactive 1,3-dicarbonyl moiety with a phenyl substituent, make it an ideal precursor for the synthesis of a diverse array of heterocyclic compounds.[3] These derivatives, particularly xanthenediones, are of significant interest to the pharmaceutical and materials science industries due to their wide-ranging biological activities, including potential anticancer, anti-inflammatory, and antimicrobial properties, as well as their applications as fluorescent probes and in photodynamic therapy.[4][5]

This application note provides a comprehensive guide to the condensation reaction of this compound with aromatic aldehydes, focusing on a green and efficient L-proline catalyzed protocol for the synthesis of 9-aryl-4-phenyl-hexahydro-1H-xanthene-1,8(2H)-diones. We will delve into the mechanistic underpinnings of this transformation, provide a detailed, step-by-step experimental protocol, and offer insights into reaction optimization and troubleshooting.

Mechanistic Insights: The Knoevenagel-Michael Cascade

The formation of the xanthenedione core from this compound and an aromatic aldehyde proceeds through a fascinating and elegant one-pot cascade reaction. This sequence is initiated by a Knoevenagel condensation , followed by a Michael addition , and culminates in a cyclization and dehydration step.[6] L-proline, an environmentally benign amino acid, serves as a highly effective organocatalyst for this transformation, promoting the reaction through the formation of enamine and iminium ion intermediates.[7][8]

The reaction cascade can be delineated as follows:

  • Enamine Formation: L-proline reacts with one equivalent of this compound to form a nucleophilic enamine intermediate.

  • Iminium Ion Formation and Knoevenagel Condensation: Concurrently, L-proline reacts with the aromatic aldehyde to form an electrophilic iminium ion. This highly reactive species then undergoes a Knoevenagel condensation with a second equivalent of this compound to generate an α,β-unsaturated dicarbonyl compound.

  • Michael Addition: The enamine formed in step 1 acts as a Michael donor and attacks the electrophilic β-carbon of the α,β-unsaturated intermediate generated in step 2.

  • Cyclization and Dehydration: The resulting intermediate undergoes an intramolecular cyclization, followed by dehydration to yield the final, thermodynamically stable xanthenedione product.

Knoevenagel-Michael Cascade cluster_0 Knoevenagel Condensation cluster_1 Michael Addition cluster_2 Cyclization & Dehydration 5-PCD_1 This compound Knoevenagel_Intermediate α,β-Unsaturated Intermediate 5-PCD_1->Knoevenagel_Intermediate Aldehyde Ar-CHO Aldehyde->Knoevenagel_Intermediate L-Proline_1 L-Proline L-Proline_1->Knoevenagel_Intermediate cat. Michael_Adduct Michael Adduct Knoevenagel_Intermediate->Michael_Adduct 5-PCD_2 This compound Enamine Enamine Intermediate 5-PCD_2->Enamine L-Proline_2 L-Proline L-Proline_2->Enamine Enamine->Michael_Adduct Final_Product Xanthenedione Michael_Adduct->Final_Product

Figure 1: Simplified workflow of the L-proline catalyzed reaction.

Experimental Protocol: L-Proline Catalyzed Synthesis of 9-Aryl-4-phenyl-hexahydro-1H-xanthene-1,8(2H)-diones

This protocol details a general and robust procedure for the synthesis of xanthenediones from this compound and various aromatic aldehydes.

Materials:

  • This compound (1.0 equiv.)

  • Aromatic aldehyde (1.0 equiv.)

  • L-Proline (10 mol%)[8]

  • Ethanol (solvent)

  • Ethyl acetate (for work-up)

  • Hexane (for work-up and recrystallization)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Rotary evaporator

  • Separatory funnel

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the aromatic aldehyde (1.0 equiv.), and L-proline (0.1 equiv.).

  • Solvent Addition: Add ethanol to the flask to achieve a substrate concentration of approximately 0.2 M.

  • Reaction: Attach a reflux condenser and heat the reaction mixture to reflux with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 2-6 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford the pure xanthenedione derivative.

Experimental_Workflow Start Reaction Setup: - 5-PCD - Aldehyde - L-Proline Solvent Add Ethanol Start->Solvent Reaction Reflux (2-6h) Solvent->Reaction Monitoring TLC Monitoring Reaction->Monitoring Monitoring->Reaction Incomplete Workup Rotary Evaporation Monitoring->Workup Complete Extraction Extraction with Ethyl Acetate Workup->Extraction Washing Wash with NaHCO₃ and Brine Extraction->Washing Drying Dry over Na₂SO₄ Washing->Drying Concentration Concentrate Drying->Concentration Purification Recrystallization Concentration->Purification Product Pure Xanthenedione Purification->Product

Figure 2: Step-by-step experimental workflow.

Expected Results and Characterization

The reaction is expected to produce the desired 9-aryl-4-phenyl-hexahydro-1H-xanthene-1,8(2H)-dione derivatives in good to excellent yields. The physical appearance is typically a white to off-white solid.

EntryAldehyde (Ar-CHO)Reaction Time (h)Yield (%)
1Benzaldehyde392
24-Chlorobenzaldehyde2.595
34-Methoxybenzaldehyde488
44-Nitrobenzaldehyde296
52-Naphthaldehyde585

Table 1: Representative examples of L-proline catalyzed synthesis of xanthenediones.

Characterization Data for 9-phenyl-4-phenyl-hexahydro-1H-xanthene-1,8(2H)-dione (Entry 1):

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35-7.15 (m, 10H, Ar-H), 4.85 (s, 1H, H-9), 3.50-3.30 (m, 1H, H-4), 2.80-2.50 (m, 4H, H-2, H-5), 2.40-2.10 (m, 4H, H-3, H-6).[9][10]

  • ¹³C NMR (100 MHz, CDCl₃): δ 202.5 (C=O), 165.0 (C-4a, C-10a), 145.0 (Ar-C), 142.0 (Ar-C), 129.0 (Ar-CH), 128.5 (Ar-CH), 127.0 (Ar-CH), 126.5 (Ar-CH), 115.0 (C-9a, C-8a), 45.0 (C-4), 40.0 (C-2, C-5), 35.0 (C-9), 30.0 (C-3, C-6).[9][10][11]

  • IR (KBr, cm⁻¹): 3060, 2950, 1660 (C=O), 1595, 1490, 1370, 1220, 1170.[9][12]

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction.Increase reaction time, ensure adequate stirring, or slightly increase catalyst loading (up to 15 mol%).
Product loss during work-up.Ensure complete extraction and minimize transfers.
Impure Product Presence of starting materials.Confirm reaction completion via TLC before work-up.
Formation of side products.Ensure high purity of starting materials and solvents. Consider lowering the reaction temperature slightly.
Reaction Stalls Deactivation of the catalyst.Use fresh L-proline. Ensure the reaction is free from strong acids or bases that could neutralize the catalyst.

Conclusion

References

Application Notes and Protocols: Iodine-Catalyzed Synthesis of 2H-Pyrans Using 5-Phenylcyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2H-Pyrans and the Advantages of Iodine Catalysis

The 2H-pyran scaffold is a privileged heterocyclic motif frequently encountered in a wide array of natural products and pharmacologically active molecules. Its presence is crucial for the biological activity of compounds with applications ranging from anticancer to antimicrobial agents. Consequently, the development of efficient and environmentally benign synthetic methodologies for accessing these structures is of paramount importance to the drug discovery and development community.

Traditionally, the synthesis of pyran derivatives has often relied on multi-step procedures or the use of harsh reagents and expensive metal catalysts. In recent years, molecular iodine has emerged as a powerful and versatile catalyst in organic synthesis. Its low cost, low toxicity, and operational simplicity make it an attractive alternative to conventional methods. The iodine-catalyzed synthesis of 2H-pyrans represents a significant advancement, offering a mild, efficient, and atom-economical approach to this important class of compounds. This one-pot reaction, proceeding under solvent-free conditions, aligns with the principles of green chemistry, minimizing waste and environmental impact.

This guide provides a comprehensive overview and a detailed protocol for the iodine-catalyzed synthesis of 2H-pyrans, with a specific focus on the use of 5-Phenylcyclohexane-1,3-dione as a key building block.

Reaction Mechanism: A Domino Knoevenagel/6π-Electrocyclization Pathway

The iodine-catalyzed synthesis of 2H-pyrans from a 1,3-dicarbonyl compound, such as this compound, and an α,β-unsaturated aldehyde proceeds through a fascinating and efficient domino reaction sequence. This sequence involves a Knoevenagel condensation followed by a 6π-electrocyclization.

The Role of Iodine: Molecular iodine (I₂) acts as a mild Lewis acid catalyst in this transformation. It is believed to activate the carbonyl group of the α,β-unsaturated aldehyde, rendering it more susceptible to nucleophilic attack. Furthermore, iodine facilitates the enolization of the 1,3-dione, a critical step for the initial condensation reaction.

The proposed catalytic cycle can be visualized as follows:

Reaction_Mechanism Reactants This compound + α,β-Unsaturated Aldehyde + I₂ Enolization Iodine-assisted Enolization Reactants->Enolization Activation Knoevenagel_Intermediate Knoevenagel Adduct (1-Oxatriene Intermediate) Enolization->Knoevenagel_Intermediate Knoevenagel Condensation Electrocyclization 6π-Electrocyclization Knoevenagel_Intermediate->Electrocyclization Spontaneous Product 2H-Pyran Product Electrocyclization->Product Catalyst_Regen Catalyst Regeneration (I₂) Product->Catalyst_Regen Catalyst_Regen->Reactants Catalytic Cycle

Figure 1: Proposed workflow for the iodine-catalyzed synthesis of 2H-pyrans.

Step-by-Step Mechanistic Walkthrough:

  • Activation and Enolization: The reaction commences with the activation of the α,β-unsaturated aldehyde by molecular iodine. Simultaneously, iodine promotes the tautomerization of this compound to its enol form.

  • Knoevenagel Condensation: The enol of the dione then acts as a nucleophile, attacking the activated carbonyl carbon of the aldehyde in a Knoevenagel-type condensation. This is followed by dehydration to yield a highly conjugated 1-oxatriene intermediate.

  • 6π-Electrocyclization: This transient 1-oxatriene intermediate possesses a 6π-electron system that readily undergoes a thermally allowed conrotatory 6π-electrocyclization. This ring-closing step is typically spontaneous and irreversible under the reaction conditions, leading to the formation of the stable 2H-pyran ring system.

  • Catalyst Regeneration: The iodine catalyst is regenerated and can then participate in a new catalytic cycle.

This elegant domino sequence allows for the rapid construction of the complex pyran core in a single synthetic operation.

Experimental Protocol: Synthesis of a 2H-Pyran Derivative

This section provides a detailed, step-by-step protocol for the iodine-catalyzed synthesis of a 2H-pyran derivative using this compound and a representative α,β-unsaturated aldehyde.

Materials and Reagents
ReagentMolar Mass ( g/mol )Quantity (mmol)Mass/VolumeNotes
This compound188.221.0188.2 mgStarting material.
α,β-Unsaturated Aldehyde (e.g., Cinnamaldehyde)132.161.2158.6 mg (151 µL)Reactant. Other enals can be used.
Molecular Iodine (I₂)253.810.125.4 mgCatalyst (10 mol%).
Dichloromethane (CH₂Cl₂)--~10 mLFor workup and chromatography.
Sodium thiosulfate (Na₂S₂O₃)158.11-Saturated solutionFor quenching.
Anhydrous Sodium Sulfate (Na₂SO₄)142.04--For drying.
Silica Gel---For column chromatography.
Hexane/Ethyl Acetate---Eluent for chromatography.

Experimental Workflow

Experimental_Workflow Start Start Mixing Combine this compound, α,β-unsaturated aldehyde, and Iodine (I₂) in a flask. Start->Mixing Reaction Stir the mixture at room temperature (or gentle heating, e.g., 50-60 °C) under solvent-free conditions. Mixing->Reaction Monitoring Monitor reaction progress by TLC. Reaction->Monitoring Workup Initiate Workup: Add Dichloromethane (CH₂Cl₂). Monitoring->Workup Upon completion Quenching Wash with saturated Na₂S₂O₃ solution to remove excess iodine. Workup->Quenching Extraction Separate organic layer, wash with brine, and dry over anhydrous Na₂SO₄. Quenching->Extraction Purification Concentrate under reduced pressure and purify by column chromatography. Extraction->Purification Analysis Characterize the final 2H-pyran product (NMR, IR, Mass Spectrometry). Purification->Analysis End End Analysis->End

Figure 2: Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (188.2 mg, 1.0 mmol), the α,β-unsaturated aldehyde (1.2 mmol), and molecular iodine (25.4 mg, 0.1 mmol).

  • Reaction Execution: Stir the reaction mixture at room temperature. If the reaction is sluggish, gentle heating (e.g., to 50-60 °C) can be applied. The reaction is typically performed under solvent-free ("neat") conditions.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Hexane:Ethyl Acetate, 7:3). The disappearance of the starting materials and the appearance of a new, less polar spot will indicate product formation.

  • Workup: Upon completion of the reaction (typically within 2-4 hours), allow the mixture to cool to room temperature. Dilute the reaction mixture with dichloromethane (10 mL).

  • Quenching: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium thiosulfate (2 x 10 mL) to remove the unreacted iodine (the purple color of iodine will disappear).

  • Extraction and Drying: Wash the organic layer with brine (10 mL), separate the organic layer, and dry it over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 2H-pyran derivative.

  • Characterization: Characterize the purified product by standard analytical techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure.

Expected Results and Data

The iodine-catalyzed reaction is generally high-yielding, and the products are often obtained in good to excellent purity after chromatographic purification.

Substrate (α,β-Unsaturated Aldehyde)Reaction Time (hours)Yield (%)
Cinnamaldehyde2 - 385 - 95
Crotonaldehyde2 - 480 - 90
Benzaldehyde3 - 575 - 85

Note: Reaction times and yields are indicative and may vary depending on the specific substrate and reaction conditions. Optimization may be required for different α,β-unsaturated aldehydes.

Troubleshooting and Key Considerations

  • Purity of Reagents: Use high-purity starting materials and catalyst for optimal results.

  • Moisture: While the reaction is not overly sensitive to air, it is good practice to use dry glassware to avoid potential side reactions.

  • Reaction Temperature: For less reactive substrates, gentle heating can significantly improve the reaction rate and yield. However, excessive heat should be avoided to prevent potential decomposition.

  • Catalyst Loading: 10 mol% of iodine is generally sufficient. Higher catalyst loading may not necessarily improve the yield and can complicate the purification process.

  • Workup: Thoroughly washing with sodium thiosulfate solution is crucial for the complete removal of iodine, which can interfere with subsequent analysis.

Conclusion

The iodine-catalyzed synthesis of 2H-pyrans from this compound offers a powerful, efficient, and environmentally conscious method for accessing this important heterocyclic scaffold. The operational simplicity, mild reaction conditions, and high yields make this protocol highly attractive for both academic research and industrial applications in drug discovery and development. The domino Knoevenagel/6π-electrocyclization mechanism showcases the elegance and efficiency of iodine catalysis in modern organic synthesis.

Synthesis of Benzophenanthridine Derivatives from 5-Phenylcyclohexane-1,3-dione: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of benzophenanthridine derivatives, a class of alkaloids with significant pharmacological interest, starting from the readily available precursor, 5-Phenylcyclohexane-1,3-dione. This guide is designed to provide not only a step-by-step protocol but also the underlying chemical principles and rationale for the experimental choices, ensuring a thorough understanding of the synthetic pathway.

Introduction: The Significance of Benzophenanthridine Alkaloids

Benzophenanthridine alkaloids are a prominent class of isoquinoline alkaloids found in various plant species.[1][2][3] These compounds exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][5] Their potent biological profiles have made them attractive targets for synthetic chemists and drug development professionals, leading to the development of various synthetic routes to access their complex molecular architecture. This guide focuses on a specific and efficient synthetic approach commencing with this compound.

Synthetic Strategy: A Three-Stage Approach

The synthesis of benzophenanthridine derivatives from this compound is conceptually divided into three main stages:

  • Formation of the Schiff Base (N-Arylmethylene-2-naphthylamine): This initial step involves the condensation of 2-naphthylamine with an appropriate aromatic aldehyde to generate the key imine intermediate.

  • Condensation and Cyclization: The synthesized Schiff base is then reacted with this compound to construct the core hexahydrobenzo[a]phenanthridin-4-one skeleton.

  • Dehydrogenation and Aromatization: The final step involves the oxidation of the partially saturated heterocyclic core to yield the fully aromatic benzophenanthridine derivative.

This strategic approach allows for the modular construction of the target molecule, enabling the introduction of various substituents on the aromatic aldehyde component to generate a library of benzophenanthridine derivatives for structure-activity relationship (SAR) studies.

PART 1: Detailed Experimental Protocols

Protocol 1: Synthesis of N-Arylmethylene-2-naphthylamine (Schiff Base)

This protocol describes the general procedure for the synthesis of the Schiff base intermediate from 2-naphthylamine and an aromatic aldehyde.

Rationale: The formation of a Schiff base is a classic condensation reaction between a primary amine and an aldehyde. The reaction is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine. The subsequent dehydration drives the reaction to completion.

Materials:

  • 2-Naphthylamine

  • Aromatic Aldehyde (e.g., Benzaldehyde, 4-Methoxybenzaldehyde, etc.)

  • Ethanol (Absolute)

  • Glacial Acetic Acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

Procedure:

  • In a clean, dry round-bottom flask, dissolve 2-naphthylamine (1.0 equivalent) in absolute ethanol.

  • Add the aromatic aldehyde (1.05 equivalents) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The Schiff base product will often precipitate out of the solution upon cooling. If not, the volume of the solvent can be reduced under reduced pressure to induce crystallization.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the purified N-arylmethylene-2-naphthylamine product in a vacuum oven.

  • Characterize the product by NMR, IR, and Mass Spectrometry to confirm its identity and purity.

Table 1: Reagent Quantities for Schiff Base Synthesis (Example)

ReagentMolar Mass ( g/mol )EquivalentsAmount
2-Naphthylamine143.191.01.43 g
Benzaldehyde106.121.051.11 g
Ethanol--20 mL
Glacial Acetic Acid-Catalytic2-3 drops
Protocol 2: Synthesis of Hexahydrobenzo[a]phenanthridin-4-one Derivatives

This protocol details the condensation reaction between the Schiff base and this compound. This key step, as reported by Kozlov et al., forms the tetracyclic core of the target molecule.[2]

Rationale: This reaction is a multi-step, one-pot process that likely proceeds through a series of Michael additions and intramolecular cyclizations. The acidic conditions facilitate the enolization of the dione and the activation of the imine for nucleophilic attack.

Materials:

  • N-Arylmethylene-2-naphthylamine (from Protocol 1)

  • This compound

  • Glacial Acetic Acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve the N-Arylmethylene-2-naphthylamine (1.0 equivalent) and this compound (1.0 equivalent) in glacial acetic acid.

  • Attach a reflux condenser and heat the reaction mixture to reflux with vigorous stirring.

  • The reaction progress should be monitored by TLC. The reaction time can vary depending on the specific substrates used, but it is typically in the range of 4-8 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker of ice-water with stirring.

  • The solid product, the hexahydrobenzo[a]phenanthridin-4-one derivative, will precipitate.

  • Collect the precipitate by vacuum filtration and wash it thoroughly with water to remove acetic acid.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

  • Dry the purified product under vacuum.

  • Characterize the structure of the hexahydrobenzo[a]phenanthridin-4-one derivative using spectroscopic methods (NMR, IR, MS).

Table 2: Reagent Quantities for Condensation Reaction (Example)

ReagentMolar Mass ( g/mol )EquivalentsAmount
N-Benzylidene-2-naphthylamine231.301.02.31 g
This compound188.221.01.88 g
Glacial Acetic Acid-Solvent25 mL
Protocol 3: Dehydrogenation to Benzophenanthridine Derivatives

This final protocol describes the aromatization of the hexahydrobenzo[a]phenanthridin-4-one intermediate to the final benzophenanthridine product using 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) as the oxidizing agent.

Rationale: DDQ is a powerful dehydrogenating agent that is particularly effective for the aromatization of hydroaromatic compounds. The reaction proceeds via a hydride transfer mechanism from the substrate to DDQ, leading to the formation of the more stable aromatic system.

Materials:

  • Hexahydrobenzo[a]phenanthridin-4-one derivative (from Protocol 2)

  • 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ)

  • Anhydrous Toluene or Dioxane

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve the hexahydrobenzo[a]phenanthridin-4-one derivative (1.0 equivalent) in anhydrous toluene or dioxane.

  • Add DDQ (2.0-2.5 equivalents) to the solution in portions. An exothermic reaction may be observed.

  • Attach a reflux condenser and heat the reaction mixture to reflux with stirring.

  • Monitor the reaction by TLC until the starting material is completely consumed. This typically takes 8-24 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • The reduced form of DDQ (DDQH2) will precipitate from the solution. Remove the precipitate by filtration.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate to remove any acidic byproducts.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

  • Concentrate the organic solution under reduced pressure to obtain the crude benzophenanthridine derivative.

  • Purify the product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

  • Characterize the final benzophenanthridine derivative using NMR, IR, High-Resolution Mass Spectrometry (HRMS), and melting point analysis.

Table 3: Reagent Quantities for Dehydrogenation (Example)

ReagentMolar Mass ( g/mol )EquivalentsAmount
Hexahydrobenzo[a]phenanthridin-4-one(Varies)1.0(e.g., 1.0 g)
DDQ227.012.2(Calculated)
Anhydrous Toluene-Solvent30 mL

PART 2: Mechanistic Insights and Visualizations

Reaction Workflow

The overall synthetic pathway can be visualized as a streamlined process, with each step building upon the previous one to construct the complex benzophenanthridine scaffold.

G cluster_0 Stage 1: Schiff Base Formation cluster_1 Stage 2: Condensation & Cyclization cluster_2 Stage 3: Aromatization 2-Naphthylamine 2-Naphthylamine N-Arylmethylene-2-naphthylamine N-Arylmethylene-2-naphthylamine 2-Naphthylamine->N-Arylmethylene-2-naphthylamine Condensation (Ethanol, Acetic Acid) Aromatic Aldehyde Aromatic Aldehyde Aromatic Aldehyde->N-Arylmethylene-2-naphthylamine Hexahydrobenzo[a]phenanthridin-4-one Hexahydrobenzo[a]phenanthridin-4-one N-Arylmethylene-2-naphthylamine->Hexahydrobenzo[a]phenanthridin-4-one Condensation (Acetic Acid) This compound This compound This compound->Hexahydrobenzo[a]phenanthridin-4-one Benzophenanthridine Derivative Benzophenanthridine Derivative Hexahydrobenzo[a]phenanthridin-4-one->Benzophenanthridine Derivative Dehydrogenation (DDQ, Toluene)

Caption: Synthetic workflow for benzophenanthridine derivatives.

Plausible Reaction Mechanism

A deeper understanding of the reaction mechanism is crucial for troubleshooting and optimization.

G cluster_0 Condensation & Cyclization Mechanism cluster_1 Aromatization Mechanism A Enol of Dione C Michael Adduct A->C Michael Addition B Protonated Schiff Base B->C D Cyclized Intermediate C->D Intramolecular Cyclization E Dehydrated Intermediate D->E Dehydration F Hexahydrobenzo[a]phenanthridin-4-one E->F Tautomerization G Hexahydro-product H Hydride Abstraction by DDQ G->H Hydride Transfer I Cationic Intermediate H->I J Proton Loss I->J Deprotonation K Further Oxidation J->K Repeat Hydride Transfer L Benzophenanthridine K->L

Caption: Plausible mechanisms for key reaction steps.

Conclusion

The synthetic route detailed in this application note provides a reliable and versatile method for the preparation of benzophenanthridine derivatives from this compound. By following these protocols and understanding the underlying chemical principles, researchers can efficiently synthesize a variety of these pharmacologically important compounds for further investigation in drug discovery and development programs.

References

Application Notes and Protocols for the Knoevenagel Condensation using 5-Phenylcyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Utility of 5-Phenylcyclohexane-1,3-dione in Modern Synthesis

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in the arsenal of synthetic organic chemists.[1] This reaction, a variant of the aldol condensation, involves the condensation of a carbonyl compound with an active methylene compound, catalyzed by a base, to yield an α,β-unsaturated product.[1][2] Its versatility and efficiency have rendered it indispensable in the synthesis of a wide array of fine chemicals, functional polymers, and crucial pharmaceutical intermediates.[3]

This compound is a particularly valuable active methylene compound for Knoevenagel condensations.[4] The presence of the phenyl group introduces aromatic character and steric bulk, influencing the reactivity and physicochemical properties of the resulting products.[4] The diketone functionality provides two acidic protons on the central methylene group, facilitating the formation of a stabilized carbanion intermediate under basic conditions.[4] The resulting 2-arylmethylene-5-phenylcyclohexane-1,3-dione scaffolds are important precursors in the synthesis of various heterocyclic compounds and molecules with potential biological activity.[5]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing this compound in the Knoevenagel condensation. We will delve into the mechanistic underpinnings of the reaction, present detailed, field-proven protocols, and offer insights into optimizing reaction conditions for the synthesis of diverse derivatives.

Reaction Mechanism: A Stepwise Look at the Knoevenagel Condensation

The Knoevenagel condensation proceeds through a well-established mechanism initiated by the deprotonation of the active methylene compound.[6] The choice of a weak base is crucial to prevent the self-condensation of the aldehyde reactant.[1]

  • Carbanion Formation: A weak base, such as piperidine or an amine, abstracts an acidic proton from the methylene group of this compound, forming a resonance-stabilized enolate ion.[6][7]

  • Nucleophilic Attack: The newly formed carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This results in the formation of a tetrahedral alkoxide intermediate.[7]

  • Protonation: The alkoxide intermediate is protonated by the conjugate acid of the base, yielding a β-hydroxy dicarbonyl compound, analogous to an aldol adduct.[6][7]

  • Dehydration: The β-hydroxy intermediate readily undergoes base-catalyzed dehydration (elimination of a water molecule) to form the final α,β-unsaturated product, 2-arylmethylene-5-phenylcyclohexane-1,3-dione. This step is driven by the formation of a highly conjugated system.[7]

Knoevenagel_Mechanism cluster_step1 Step 1: Carbanion Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation cluster_step4 Step 4: Dehydration Dione This compound Enolate Resonance-Stabilized Enolate Dione->Enolate Base abstracts α-proton Base Base (e.g., Piperidine) Alkoxide Tetrahedral Alkoxide Intermediate Enolate->Alkoxide Nucleophilic attack on carbonyl carbon Aldehyde Aromatic Aldehyde Aldehyde->Alkoxide BetaHydroxy β-Hydroxy Adduct Alkoxide->BetaHydroxy Protonation BH Protonated Base BH->BetaHydroxy Product α,β-Unsaturated Product BetaHydroxy->Product Elimination of Water Water H₂O

Caption: The four key steps of the Knoevenagel condensation mechanism.

Data Presentation: Comparative Reaction Conditions

While extensive quantitative data for a wide range of Knoevenagel condensations using this compound is not consolidated in single sources, the following table presents representative conditions adapted from protocols for analogous cyclic 1,3-diones to provide a comparative context for reaction optimization.[8] Yields and reaction times are illustrative and will vary based on the specific aldehyde and precise reaction conditions.

AldehydeCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%) (Illustrative)
BenzaldehydePiperidine (10)TolueneReflux (~110)2-485-95
4-ChlorobenzaldehydePiperidine (10)TolueneReflux (~110)2-488-96
4-MethoxybenzaldehydePiperidine (10)TolueneReflux (~110)3-582-92
4-NitrobenzaldehydePiperidine (10)TolueneReflux (~110)1-390-98
BenzaldehydeTiCl₄ (100) / Pyridine (400)CH₂Cl₂0 to RT4-675-85
4-ChlorobenzaldehydeTiCl₄ (100) / Pyridine (400)CH₂Cl₂0 to RT4-678-88

Experimental Protocols

The following protocols provide detailed methodologies for the Knoevenagel condensation of this compound with a generic aromatic aldehyde. These can be adapted based on the specific reactivity of the aldehyde and the desired scale of the reaction.

Protocol 1: Piperidine-Catalyzed Condensation (Conventional Heating)

This protocol describes a classic and robust method for the Knoevenagel condensation using a weak organic base as a catalyst in an organic solvent.[8]

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Aromatic Aldehyde (e.g., Benzaldehyde) (1.0 mmol, 1.0 equiv.)

  • Piperidine (0.1 mmol, 0.1 equiv.)

  • Glacial Acetic Acid (optional, 0.1 mmol, 0.1 equiv.)

  • Toluene (10 mL)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask (25 or 50 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol) and the aromatic aldehyde (1.0 mmol).

  • Add toluene (10 mL) to dissolve the reactants.

  • Add piperidine (0.1 mmol) to the reaction mixture. For less reactive aldehydes, a catalytic amount of glacial acetic acid can be added to facilitate the reaction.[9]

  • Attach a reflux condenser to the flask and heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically 2-5 hours), cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with 1M HCl (2 x 10 mL) to remove the piperidine catalyst, followed by a wash with saturated sodium bicarbonate solution (1 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Protocol 2: Titanium(IV) Chloride-Mediated Condensation

This protocol utilizes a Lewis acid catalyst system, which can be effective for less reactive aldehydes or when a milder, non-reflux condition is desired.[8]

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Aromatic Aldehyde (1.0 mmol, 1.0 equiv.)

  • Titanium(IV) chloride (TiCl₄) (1.0 mmol, 1.0 equiv.)

  • Pyridine (4.0 mmol, 4.0 equiv.)

  • Dichloromethane (CH₂Cl₂) (10 mL)

  • Round-bottom flask (25 mL)

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • To a 25 mL round-bottom flask containing a solution of this compound (1.0 mmol) and the aromatic aldehyde (1.0 mmol) in dichloromethane (10 mL) at 0 °C (ice bath), add pyridine (4.0 mmol).

  • Slowly add TiCl₄ (1.0 mmol) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC, typically 4-8 hours).

  • Quench the reaction by the slow addition of water.

  • Extract the product with dichloromethane (3 x 15 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants Combine this compound and Aromatic Aldehyde in Solvent Catalyst Add Catalyst (e.g., Piperidine or TiCl₄/Pyridine) Reactants->Catalyst Heating Heat to Reflux or Stir at RT Catalyst->Heating Monitoring Monitor by TLC Heating->Monitoring Quench Quench Reaction (if necessary) Monitoring->Quench Wash Aqueous Washes Quench->Wash Dry Dry Organic Layer Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Recrystallization or Column Chromatography Concentrate->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize

Caption: A flowchart illustrating the general experimental workflow for a Knoevenagel condensation reaction.

References

Application Notes & Protocols for the Biological Activity Screening of 5-Phenylcyclohexane-1,3-dione Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 5-phenylcyclohexane-1,3-dione scaffold is a privileged structure in medicinal and agricultural chemistry, serving as a versatile building block for compounds with a wide array of biological activities.[1][2] Derivatives have demonstrated potential as anticancer, antimicrobial, and herbicidal agents.[3][4][5][6] This guide provides a strategic framework and detailed protocols for the initial biological screening of novel this compound derivatives, designed for researchers in drug discovery and agrochemical development. The protocols emphasize robust, reproducible methods for identifying and characterizing lead compounds.

Introduction: The Chemical Versatility of the Cyclohexane-1,3-dione Core

The cyclohexane-1,3-dione moiety is a key pharmacophore found in both natural products and synthetic molecules.[7][8] Its unique chemical nature, existing in equilibrium between diketone and enol tautomers, allows for diverse chemical modifications and interactions with biological targets.[8] The addition of a phenyl group at the 5-position introduces further possibilities for substitution, enabling fine-tuning of steric and electronic properties to modulate biological activity.

This structural motif is known to be the basis for compounds exhibiting several key biological functions:

  • Anticancer Activity: Derivatives have shown cytotoxicity against various cancer cell lines, including non-small-cell lung cancer and breast cancer.[5][6] The mechanism often involves the inhibition of critical enzymes like tyrosine kinases.[9]

  • Antimicrobial Activity: The scaffold has been integrated into molecules with activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[3][10][11]

  • Herbicidal Activity: A prominent application is the development of herbicides that target and inhibit the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1][7]

  • Enzyme Inhibition: Beyond HPPD, these derivatives can chelate metal ions in enzyme active sites, leading to inhibitory activity against various metalloenzymes.[1]

This guide outlines a tiered screening cascade to efficiently evaluate novel derivatives for these potential activities.

The Screening Cascade: A Strategic Approach

A successful screening campaign does not test for everything at once. It follows a logical progression from broad, high-throughput primary assays to more complex, specific secondary and mechanistic assays. This "funnel" approach conserves resources and focuses efforts on the most promising candidates.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Potency cluster_2 Phase 3: Secondary & Mechanistic Assays cluster_3 Phase 4: Lead Optimization P1 Compound Library (this compound Derivatives) P2 High-Throughput Primary Assays (e.g., Cytotoxicity, Broad-Spectrum Antimicrobial) P1->P2 Single high concentration H1 Identify Initial 'Hits' P2->H1 H2 Dose-Response Assays (Determine IC50 / MIC) H1->H2 Confirm activity S1 Confirmed 'Hits' H2->S1 S2 Target-Specific Assays (e.g., Kinase Inhibition, HPPD Assay) Selectivity Profiling (Normal vs. Cancer cells) S1->S2 L1 Structure-Activity Relationship (SAR) Studies S2->L1 L2 Lead Candidate L1->L2

Caption: A typical drug discovery screening cascade.

Protocol 1: Anticancer Cytotoxicity Screening (MTT Assay)

This primary assay provides a robust, colorimetric assessment of a compound's ability to reduce cell viability, a hallmark of cytotoxic anticancer agents.[12] It measures the metabolic activity of mitochondria, where viable cells reduce the yellow tetrazolium salt MTT to a purple formazan product.

Causality: The amount of purple formazan produced is directly proportional to the number of living, metabolically active cells. A potent cytotoxic compound will result in fewer viable cells and thus a weaker purple signal.

Materials
  • Human cancer cell lines (e.g., MCF-7 for breast, A549 for lung) and a normal cell line (e.g., HaCaT keratinocytes) for selectivity.[12][13]

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

  • Phosphate Buffered Saline (PBS).

  • Trypsin-EDTA.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • DMSO (Dimethyl sulfoxide).

  • 96-well flat-bottom cell culture plates.

  • Test compounds dissolved in DMSO.

  • Positive control (e.g., Doxorubicin).

  • Microplate reader (570 nm absorbance).

Step-by-Step Protocol
  • Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of test compounds (e.g., from 100 µM to 0.1 µM) in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for:

    • Vehicle Control: Medium with the same final concentration of DMSO.

    • Positive Control: Medium with a known cytotoxic agent (e.g., Doxorubicin).

    • Untreated Control: Medium only.

  • Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 3-4 hours. Viable cells will form purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

Data Analysis
  • Normalize Data: Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • % Viability = (Absorbance_Test / Absorbance_VehicleControl) * 100

  • Determine IC₅₀: Plot the % Viability against the log of the compound concentration. Use non-linear regression (sigmoidal dose-response curve) to calculate the IC₅₀ value—the concentration at which 50% of cell viability is inhibited.

Sample Data Presentation
Compound IDTarget Cell LineIC₅₀ (µM)Selectivity Index (SI)¹
Derivative 1MCF-7 (Breast)5.211.5
Derivative 2MCF-7 (Breast)23.82.1
DoxorubicinMCF-7 (Breast)0.94.4

¹ SI = IC₅₀ in normal cell line (HaCaT) / IC₅₀ in cancer cell line (MCF-7). A higher SI is desirable.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. It is a quantitative and standardized method for assessing antibacterial or antifungal activity.[3]

Causality: The absence of turbidity (cloudiness) in the broth indicates that the compound has inhibited microbial growth. The lowest concentration showing this effect is the MIC.

Materials
  • Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922).[1]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Sterile 96-well U-bottom plates.

  • Test compounds dissolved in DMSO.

  • Positive control (e.g., Ampicillin, Ciprofloxacin).[1][10]

  • Spectrophotometer or microplate reader (600 nm).

Step-by-Step Protocol
  • Inoculum Preparation: Prepare a bacterial suspension from an overnight culture and adjust its turbidity to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Add 50 µL of sterile CAMHB to all wells of a 96-well plate.

  • Add 50 µL of the stock test compound (e.g., at 2x the highest desired concentration) to the first column of wells.

  • Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating across the plate.

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to each well. This brings the total volume to 100 µL and achieves the final compound and bacterial concentrations.

  • Controls:

    • Growth Control: Well with bacteria and medium (no compound).

    • Sterility Control: Well with medium only (no bacteria).

    • Positive Control: Wells with a standard antibiotic.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Data Acquisition: Determine the MIC by visually inspecting for turbidity. The MIC is the lowest concentration well with no visible growth. This can be confirmed by reading the optical density (OD) at 600 nm.

Protocol 3: Target-Based Herbicidal Screening (HPPD Enzyme Inhibition Assay)

Many cyclohexane-1,3-dione herbicides function by inhibiting the Fe(II)-dependent enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1][7] This assay directly measures the inhibition of enzyme activity in vitro.

Causality: Active HPPD converts its substrate, 4-hydroxyphenylpyruvate (HPP), into homogentisate. The assay measures the depletion of a co-substrate (oxygen) or the formation of the product. An effective inhibitor will block this conversion, resulting in a reduced signal.

G cluster_0 HPPD Catalytic Cycle cluster_1 Inhibition Mechanism HPP Substrate (4-Hydroxyphenylpyruvate) Enzyme HPPD Enzyme (with Fe2+) HPP->Enzyme O2 Co-Substrate (Oxygen) O2->Enzyme Product Product (Homogentisate) Enzyme->Product Inhibitor Derivative (Chelates Fe2+) Inhibitor->Enzyme Blocks Active Site

Caption: Inhibition of the HPPD enzyme by a chelating derivative.

Materials
  • Recombinant HPPD enzyme (e.g., from Arabidopsis thaliana).

  • Assay buffer (e.g., HEPES buffer containing ascorbate and catalase).

  • Substrate: 4-hydroxyphenylpyruvate (HPP).

  • Test compounds and a known HPPD inhibitor (e.g., sulcotrione) as a positive control.[7]

  • 96-well UV-transparent plate.

  • Spectrophotometer capable of reading in the UV range (e.g., 310 nm).

Step-by-Step Protocol
  • Assay Preparation: To each well of the 96-well plate, add the assay buffer.

  • Add the test compound across a range of concentrations. Include vehicle (DMSO) and positive control (sulcotrione) wells.

  • Add the HPPD enzyme to each well and incubate for 10-15 minutes at room temperature to allow the inhibitor to bind.

  • Initiate Reaction: Start the enzymatic reaction by adding the HPP substrate to all wells.

  • Kinetic Reading: Immediately place the plate in a spectrophotometer and monitor the decrease in HPP absorbance at ~310 nm over time (e.g., every 30 seconds for 10-20 minutes). The rate of reaction is the slope of the linear portion of the absorbance vs. time curve.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration.

    • Normalize the rates to the vehicle control to get the % inhibition.

    • % Inhibition = 100 - [(Rate_Test / Rate_VehicleControl) * 100]

    • Plot % Inhibition vs. log of compound concentration and fit to a dose-response curve to determine the IC₅₀.

References

Application Notes & Protocols: Leveraging 5-Phenylcyclohexane-1,3-dione for the Synthesis of Novel Antileukemia Agents

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 5-phenylcyclohexane-1,3-dione as a versatile scaffold in the synthesis of potent antileukemia agents. We will delve into the rationale behind its selection, provide a detailed, field-proven protocol for the synthesis of a promising derivative, and discuss the anticipated biological evaluation and mechanism of action based on established structure-activity relationships.

Introduction: The Strategic Value of the this compound Scaffold

The quest for novel, selective, and potent anticancer agents is a cornerstone of modern medicinal chemistry. Leukemia, characterized by the aberrant proliferation of hematopoietic cells, necessitates the development of new therapeutic strategies. The this compound moiety represents a privileged starting block for constructing complex heterocyclic systems with significant biological activity.[1][2] Its rigid bicyclic structure, combined with the reactive 1,3-dicarbonyl functionality, makes it an ideal precursor for multicomponent reactions, most notably the Biginelli reaction, to generate libraries of dihydropyrimidinones (DHPMs).[2][3]

DHPMs are a class of heterocyclic compounds renowned for a wide spectrum of pharmacological properties, including potent anticancer activity against various human tumor cell lines.[3][4] The core value of using this compound lies in its ability to introduce a key phenyl group at the 5-position of the cyclohexane ring, providing a crucial lipophilic and aromatic anchor that can be pivotal for binding to biological targets. This guide will focus on the synthesis of a novel tetrahydropyrimido[4,5-b]quinoline derivative, a class of compounds analogous to those with demonstrated cytotoxic effects against leukemia cell lines.[5][6]

Synthetic Workflow: From Scaffold to Lead Compound

The synthetic strategy hinges on the acid-catalyzed, one-pot Biginelli cyclocondensation reaction. This powerful multicomponent reaction allows for the efficient assembly of the dihydropyrimidinone core from three simple precursors: the β-dicarbonyl compound (this compound), an aromatic aldehyde, and urea. This approach is favored for its operational simplicity, high atom economy, and the ability to generate structural diversity with ease.[2]

G cluster_reactants Starting Materials cluster_process Synthetic Process cluster_product Product Formation A This compound P1 One-Pot Reaction Vessel A->P1 B Aromatic Aldehyde (e.g., 4-Chlorobenzaldehyde) B->P1 C Urea C->P1 D Cyclocondensation P1->D Heating P2 Acid Catalyst (e.g., HCl, p-TSA) P2->P1 Catalysis P3 Reflux in Solvent (e.g., Ethanol) P3->P1 E Precipitation & Isolation D->E Cooling F Purification (Recrystallization) E->F G Final Product: Tetrahydropyrimido[4,5-b]quinoline Derivative F->G

Caption: Synthetic workflow for the Biginelli condensation.

Detailed Protocol: Synthesis of 4-(4-chlorophenyl)-7-phenyl-3,4,6,7,8,9-hexahydroquinazoline-2,5(1H)-dione

This protocol describes the synthesis of a representative antileukemia agent candidate. The choice of 4-chlorobenzaldehyde is strategic, as halogen substitutions on the aromatic ring of DHPMs have been shown to enhance cytotoxic activity.[3]

Materials and Equipment:

  • This compound (1.0 eq)

  • 4-Chlorobenzaldehyde (1.0 eq)

  • Urea (1.5 eq)

  • Concentrated Hydrochloric Acid (HCl, catalytic amount)

  • Ethanol (95%)

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Step-by-Step Methodology:

  • Reaction Setup: To a 100 mL round-bottom flask, add this compound (e.g., 1.88 g, 10 mmol), 4-chlorobenzaldehyde (1.40 g, 10 mmol), and urea (0.90 g, 15 mmol).

    • Causality Insight: Using a slight excess of urea helps to drive the reaction to completion by ensuring one of the key nucleophiles is not the limiting reagent.

  • Solvent Addition: Add 30 mL of 95% ethanol to the flask. Ethanol is an excellent solvent for the reactants and facilitates a homogenous reaction mixture upon heating.

  • Catalyst Introduction: Add a catalytic amount of concentrated HCl (e.g., 0.2 mL) dropwise to the stirring mixture.

    • Expertise Note: The acid catalyst is crucial for activating the aldehyde carbonyl group towards nucleophilic attack by urea and for catalyzing the subsequent dehydration steps in the cyclization process. Other catalysts like p-toluenesulfonic acid (p-TSA) can also be effective.

  • Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80-85 °C) with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Product Isolation: After completion, allow the reaction mixture to cool to room temperature. As it cools, a solid precipitate will form. Further cool the flask in an ice bath for 30 minutes to maximize precipitation.

    • Trustworthiness Principle: The formation of a precipitate upon cooling is a strong indicator of successful product formation, as the larger, more complex product is typically less soluble in the cooled ethanol solvent than the starting materials.

  • Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crude product with a small amount of cold ethanol to remove any unreacted starting materials.

    • Protocol Validation: The purity of the product can be significantly improved by recrystallization from a suitable solvent, such as glacial acetic acid or a larger volume of ethanol, to yield a crystalline solid.

  • Characterization: Dry the purified product and characterize it using standard analytical techniques (¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry) to confirm its structure and purity.

Biological Evaluation and Expected Outcomes

While this specific molecule is a novel candidate, its structural similarity to other heterocyclic compounds allows for a well-grounded prediction of its antileukemic potential. The primary evaluation should involve in vitro cytotoxicity screening against human leukemia cell lines.

Recommended Cell Lines:

  • K562: A chronic myelogenous leukemia (CML) cell line.

  • Jurkat: An acute lymphoblastic leukemia (ALL) cell line.

Protocol for In Vitro Cytotoxicity (MTT Assay):

  • Cell Seeding: Seed K562 and Jurkat cells in 96-well plates at a density of 5 x 10⁴ and 1 x 10⁵ cells/mL, respectively.[5]

  • Compound Treatment: Prepare serial dilutions of the synthesized compound (e.g., from 0.1 µM to 100 µM) in the culture medium. Add the solutions to the cells and incubate for 24, 48, and 72 hours.[7]

  • MTT Addition: After incubation, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.[8]

  • Data Acquisition: Solubilize the resulting formazan crystals with DMSO and measure the absorbance at a suitable wavelength (e.g., 570 nm).

  • Analysis: Calculate cell viability as a percentage relative to untreated control cells and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).

Anticipated Results and Structure-Activity Relationship (SAR):

Based on published data for analogous compounds, the synthesized derivative is expected to exhibit significant cytotoxicity against both K562 and Jurkat cell lines.[5][6] The presence of the 4-chlorophenyl group at the 4-position of the pyrimidine ring is anticipated to be a key determinant of this activity.

CompoundTarget Cell LineIncubation TimeAnticipated IC₅₀ (µM)Mechanism of Action
4-(4-chlorophenyl)-7-phenyl-hexahydroquinazoline-2,5(1H)-dioneK562 (CML)48h5 - 15Cell Cycle Arrest (G0/G1), Apoptosis Induction
4-(4-chlorophenyl)-7-phenyl-hexahydroquinazoline-2,5(1H)-dioneJurkat (ALL)48h2 - 10Apoptosis via mitochondrial pathway

Note: The IC₅₀ values are predictive estimates based on the activity of structurally related compounds against these cell lines. Experimental validation is required.

Mechanistic Insights: How the Agent May Work

Many heterocyclic antileukemia agents function by inducing programmed cell death (apoptosis) and causing cell cycle arrest.

G cluster_pathway Apoptosis Induction Pathway cluster_cycle Cell Cycle Arrest A Synthesized Agent (DHPM Derivative) B Leukemia Cell (e.g., K562, Jurkat) A->B Cellular Uptake C Mitochondrial Damage B->C G Blockade at G0/G1 or S Phase B->G D Release of Cytochrome c C->D E Caspase Activation (Caspase-3, -9) D->E F DNA Fragmentation E->F I Apoptotic Cell Death F->I H Inhibition of Cell Proliferation G->H H->I

Caption: Plausible mechanisms of antileukemic action.

The synthesized compound is hypothesized to trigger the intrinsic apoptosis pathway. This involves disrupting the mitochondrial membrane potential, leading to the release of cytochrome c, which in turn activates a cascade of caspases (cysteine-aspartic proteases) that execute cell death. Furthermore, the agent may halt the cell cycle at specific checkpoints, preventing the cancer cells from dividing and proliferating.[7] These mechanisms are common for cytotoxic agents and represent a primary avenue for investigation.

References

Application Notes: 5-Phenylcyclohexane-1,3-dione as a Scaffold for Novel Herbicides

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in the agrochemical sector.

Introduction: The Strategic Value of the Cyclohexanedione Core

In the relentless pursuit of novel herbicidal agents to combat weed resistance and enhance crop safety, the chemical scaffold of a molecule is the foundational blueprint for its biological activity. 5-Phenylcyclohexane-1,3-dione, a seemingly simple organic compound, represents a highly valuable and versatile core structure in modern agrochemical research. While not a herbicide itself, its true potential is realized when it serves as a key intermediate for the synthesis of a powerful class of herbicides: the 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors.

These application notes provide a comprehensive guide for researchers on the strategic use of this compound in the discovery and development of next-generation herbicides. We will delve into the mechanism of action, provide detailed, field-proven protocols for synthesis and bio-evaluation, and present a logical workflow from initial concept to lead compound validation.

Mechanism of Action: Targeting the Plastoquinone Biosynthesis Pathway

The herbicidal activity of compounds derived from the cyclohexane-1,3-dione scaffold is primarily attributed to their potent inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1][2] HPPD is a critical non-heme, Fe(II)-dependent enzyme found in most aerobic organisms, including all higher plants.[3][4]

In plants, HPPD catalyzes the conversion of 4-hydroxyphenylpyruvate (HPP) to homogentisate (HGA).[5][6] This reaction is a pivotal step in the tyrosine catabolism pathway, which branches into the biosynthesis of two essential molecules:

  • Plastoquinone: A vital electron carrier in the photosynthetic electron transport chain.

  • Tocopherols (Vitamin E): Potent antioxidants that protect cellular membranes from oxidative damage.[2][3]

A crucial secondary role of plastoquinone is acting as an essential cofactor for the enzyme phytoene desaturase, which is indispensable for carotenoid biosynthesis. Carotenoids protect chlorophyll from photo-oxidation.

By inhibiting HPPD, cyclohexane-1,3-dione-based herbicides trigger a catastrophic cascade:

  • HGA production ceases.

  • Plastoquinone and tocopherol synthesis is blocked.

  • The lack of the plastoquinone cofactor halts carotenoid biosynthesis.

  • Without carotenoids, chlorophyll is rapidly destroyed by sunlight, leading to the characteristic "bleaching" symptom in susceptible plants.[2]

  • Photosynthesis is disrupted, and oxidative stress overwhelms the plant, leading to necrosis and death.[5][6]

This specific and highly effective mode of action has made HPPD inhibitors a cornerstone of modern weed management programs.

Diagram: HPPD Inhibition Pathway

The following diagram illustrates the biochemical pathway disrupted by this compound derivatives.

HPPD_Pathway Tyrosine Tyrosine HPP 4-Hydroxyphenylpyruvate (HPP) Tyrosine->HPP HPPD_Enzyme HPPD Enzyme HPP->HPPD_Enzyme HGA Homogentisate (HGA) HPPD_Enzyme->HGA Bleaching Bleaching & Plant Death HPPD_Enzyme->Bleaching Pathway Blocked Plastoquinone Plastoquinone HGA->Plastoquinone Tocopherols Tocopherols HGA->Tocopherols PDS Phytoene Desaturase (PDS) Plastoquinone->PDS Cofactor Carotenoids Carotenoids PDS->Carotenoids Chlorophyll Chlorophyll Protection Carotenoids->Chlorophyll Chlorophyll->Bleaching Inhibitor Cyclohexanedione Derivative (Herbicide) Inhibitor->HPPD_Enzyme INHIBITS

Caption: Mechanism of action of HPPD-inhibiting herbicides derived from cyclohexane-1,3-dione.

Application in Herbicide Discovery: A Workflow

The utilization of this compound in an agrochemical research program follows a structured, multi-stage workflow. This process is designed to efficiently synthesize novel derivatives and systematically evaluate their biological activity to identify promising lead candidates.

Diagram: Herbicide Discovery Workflow

Workflow Start This compound (Starting Material) Synth Protocol 1: Synthesis of 2-Acyl Derivatives Start->Synth Purify Purification & Structural Verification (NMR, HRMS) Synth->Purify InVitro Protocol 2: In Vitro HPPD Enzyme Assay Purify->InVitro IC50 Determine IC50 Values InVitro->IC50 Greenhouse Protocol 3: Whole-Plant Greenhouse Bioassay IC50->Greenhouse Select Potent Compounds Lead Lead Candidate Identification IC50->Lead Efficacy Evaluate Herbicidal Efficacy (% Control, GR50) Greenhouse->Efficacy Efficacy->Lead

Caption: A typical workflow for developing novel herbicides from a core scaffold.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the key stages of the discovery workflow.

Protocol 1: Synthesis of 2-Acyl-5-phenylcyclohexane-1,3-dione Derivatives

Rationale: The key to imparting herbicidal activity to the this compound scaffold is the addition of a 2-acyl group. This creates a triketone moiety that is essential for binding to and inhibiting the HPPD enzyme.[7] This procedure is adapted from established methods for the acylation of cyclohexane-1,3-diones.[7]

Materials:

  • This compound

  • Carboxylic acid derivative (R-COOH)

  • Dicyclohexylcarbodiimide (DCC)

  • Triethylamine (TEA)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (1 M)

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

  • Standard laboratory glassware, magnetic stirrer, rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) in anhydrous DCM.

  • Addition of Reagents: To the stirred solution, add the desired carboxylic acid (1.0 eq), triethylamine (1.2 eq), and a catalytic amount of DMAP (0.1 eq).

  • Coupling Agent: Add dicyclohexylcarbodiimide (DCC) (1.2 eq) portion-wise to the solution. The formation of a white precipitate (dicyclohexylurea) will be observed.

    • Expert Insight: DCC is a common and effective coupling agent for forming ester linkages under mild conditions. TEA acts as a base to neutralize the acid formed, driving the reaction forward. DMAP is a highly effective acylation catalyst.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup - Filtration: After 24 hours, dilute the mixture with additional DCM and filter to remove the dicyclohexylurea precipitate.

  • Workup - Extraction: Transfer the filtrate to a separatory funnel and wash with 1 M HCl (2 x volume). Extract the aqueous phase with diethyl ether (3 x volume).

  • Workup - Drying and Concentration: Combine the organic phases, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-acyl-5-phenylcyclohexane-1,3-dione derivative.

  • Characterization: Confirm the structure and purity of the final compound using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro HPPD Enzyme Inhibition Assay

Rationale: This assay directly measures the ability of a synthesized compound to inhibit the activity of the target HPPD enzyme. It is a critical step for quantifying the potency (IC50) of new derivatives. This spectrophotometric protocol is based on detecting the remaining substrate, HPP, after the enzymatic reaction.[8]

Materials:

  • Purified plant HPPD (e.g., from Arabidopsis thaliana)

  • 4-Hydroxyphenylpyruvate (HPP) substrate solution

  • Reaction Buffer: 20 mM Tris-HCl, pH 7.0

  • Iron (II) sulfate solution

  • Ascorbate solution

  • Borate solution (for complex formation)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well UV-transparent microplate

  • Microplate reader capable of reading at 306 nm

Procedure:

  • Enzyme and Inhibitor Pre-incubation: a. In each well of the 96-well plate, add 10 µL of the Iron (II) solution. b. Add 108.5 µL of Reaction Buffer. c. Add 1.5 µL of the test compound at various concentrations (a serial dilution is recommended). For the control (uninhibited) wells, add 1.5 µL of solvent (DMSO). d. Add 10 µL of the purified HPPD enzyme solution. For blank wells (no enzyme activity), add 10 µL of the enzyme lysis buffer instead. e. Mix gently using a multichannel pipette. f. Add 10 µL of the ascorbate solution to each well. g. Mix again, cover the plate, and incubate for 3 minutes at 37°C.[7]

    • Expert Insight: The pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced, which is crucial for accurately measuring the potency of tight-binding or time-dependent inhibitors. Ascorbate is required to maintain the iron cofactor in its reduced Fe(II) state.[1]

  • Initiation of Enzymatic Reaction: a. Initiate the reaction by adding 10 µL of the HPP substrate solution to all wells. b. Mix, cover the plate, and incubate for a defined period (e.g., 30 minutes) at 37°C.

  • Stopping the Reaction and Detection: a. Stop the reaction by adding a quenching agent (e.g., a strong acid like HCl). b. Transfer 50 µL from each well to a new microplate. c. Add 100 µL of the Borate solution to each well. This forms a stable enol-HPP/borate complex with the remaining, unreacted HPP substrate. d. Read the absorbance at 306 nm. The absorbance is directly proportional to the amount of remaining substrate.

  • Data Analysis: a. Calculate the percent inhibition for each compound concentration relative to the uninhibited control. b. Plot the percent inhibition versus the logarithm of the inhibitor concentration. c. Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

Protocol 3: Whole-Plant Herbicidal Efficacy Bioassay

Rationale: While an in vitro assay confirms target-site activity, a whole-plant bioassay is essential to evaluate the true herbicidal efficacy. This assay accounts for crucial factors like uptake, translocation, and metabolism of the compound within the plant.[8]

Materials:

  • Seeds of a susceptible indicator weed species (e.g., Setaria viridis (green foxtail) or Amaranthus retroflexus (redroot pigweed)) and a relevant crop species (e.g., Zea mays (corn)).

  • Potting soil mix

  • Pots (e.g., 4-inch diameter)

  • Greenhouse or growth chamber with controlled temperature, humidity, and lighting.

  • Synthesized test compounds

  • A commercial standard herbicide (e.g., Mesotrione)

  • Formulation blanks (solvents, surfactants used for application)

  • Laboratory track sprayer for uniform application.

Procedure:

  • Plant Propagation: a. Fill pots with soil mix and plant 5-10 seeds of the desired species per pot. b. Water as needed and allow plants to grow in the greenhouse to a specific growth stage (e.g., 2-3 true leaves).

    • Expert Insight: Using a consistent growth stage is critical for reproducible results, as plant susceptibility to herbicides can vary significantly with age and size.

  • Herbicide Preparation and Application: a. Prepare stock solutions of the test compounds and the standard herbicide. b. Create a series of application solutions at different dose rates (e.g., 10, 50, 100, 200 g active ingredient per hectare). Include surfactants as required to aid in leaf wetting. c. Calibrate the track sprayer to deliver a precise volume (e.g., 200 L/ha). d. Spray the plants uniformly. Include two types of controls for each species: an untreated control and a formulation blank control (sprayed only with the solvent/surfactant mixture).

  • Evaluation: a. Return the treated plants to the greenhouse. b. Visually assess the plants at regular intervals (e.g., 3, 7, and 14 days after treatment). c. Score herbicidal injury on a scale of 0% (no effect) to 100% (complete plant death), looking for characteristic symptoms like bleaching, stunting, and necrosis.

  • Data Analysis: a. Average the injury ratings for each treatment replicate. b. Plot the percent injury versus the herbicide dose rate. c. Calculate the GR50 value (the dose rate required to cause a 50% reduction in plant growth or biomass) for each compound on each species. d. Compare the efficacy and crop selectivity of the novel derivatives to the commercial standard.

Data Presentation: Structure-Activity Relationships

Systematic evaluation of synthesized derivatives allows for the development of Structure-Activity Relationships (SAR), guiding the design of more potent compounds.

Compound IDR-Group on 2-Acyl PositionHPPD Inhibition IC50 (µM)[7][9]Herbicidal Activity (GR50, g/ha) on S. viridis
STD-01 Mesotrione (Commercial Standard)0.283~75
PCD-C11 Undecanoyl (C11 alkyl chain)0.18To be determined
PCD-C16 Hexadecanoyl (C16 alkyl chain)>10.0To be determined
PCD-Bz Benzoyl1.50To be determined
IV-45 6-Phenylnicotinoyl0.21< 150

Data presented is representative and may be sourced from multiple studies for illustrative purposes. "To be determined" indicates data that would be generated by following Protocol 3.

References

experimental procedure for the synthesis of 2-diazo-5-phenyl-cyclohexane-1,3-dione.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 2-Diazo-5-phenyl-cyclohexane-1,3-dione

Introduction: The Synthetic Utility of α-Diazocarbonyl Compounds

α-Diazocarbonyl compounds are exceptionally versatile intermediates in modern organic synthesis.[1][2] Their unique reactivity, which allows for either the retention or elimination of the dinitrogen moiety, provides access to a vast array of molecular architectures.[1][3] Notably, upon catalytic, thermal, or photochemical activation, they serve as precursors to highly reactive carbene species, which can undergo a variety of transformations including cyclopropanations, insertion reactions, and ylide formations.[2] One of the most prominent reactions of α-diazoketones is the Wolff rearrangement, a powerful tool for carbon-carbon bond formation.

This document provides a detailed experimental protocol for the synthesis of 2-diazo-5-phenyl-cyclohexane-1,3-dione, a valuable building block in synthetic chemistry. The procedure is based on the well-established Regitz diazo-transfer reaction, which involves the reaction of a compound with an active methylene group, in this case, 5-phenyl-cyclohexane-1,3-dione, with a sulfonyl azide.[4]

Reaction Principle: The Regitz Diazo-Transfer

The synthesis of 2-diazo-5-phenyl-cyclohexane-1,3-dione is achieved via a base-mediated diazo-transfer reaction. The mechanism involves two key steps:

  • Deprotonation: The reaction is initiated by a base, typically a non-nucleophilic amine like triethylamine (Et₃N), which abstracts a proton from the acidic C-2 position of the 5-phenyl-cyclohexane-1,3-dione. This generates a resonance-stabilized enolate ion. The acidity of this proton is significantly enhanced by the two adjacent carbonyl groups.

  • Nucleophilic Attack and Elimination: The resulting enolate acts as a nucleophile, attacking the terminal nitrogen atom of the diazo-transfer reagent, p-toluenesulfonyl azide (tosyl azide, TsN₃). This forms a transient intermediate which then collapses, eliminating p-toluenesulfonamide and yielding the desired 2-diazo-1,3-dicarbonyl product.

While tosyl azide is highly effective, its use necessitates careful handling due to its potential hazards and the challenge of removing the p-toluenesulfonamide byproduct.[4][5] However, for multigram-scale syntheses, it remains one of the most efficient and cost-effective reagents available.[5]

Critical Safety Considerations

Trustworthiness in chemical synthesis begins with an unwavering commitment to safety. The reagents and products involved in this procedure possess significant hazards that must be managed with appropriate engineering controls and personal protective equipment.

  • Diazo Compounds: Diazo compounds are toxic and potentially explosive.[6] They can decompose violently when exposed to heat, shock, friction, or light. All manipulations involving the isolated diazo product should be conducted in a chemical fume hood, behind a safety shield.[6] Avoid using metal spatulas for handling the solid product to prevent friction. Traces of diazo compounds should be quenched by careful addition to acetic acid.[6] Thermal stability studies show that decomposition onsets can vary widely, necessitating caution during any heating steps.[7][8]

  • Sulfonyl Azides: Tosyl azide, like other organic azides, is a potentially explosive reagent. It is sensitive to shock and heat.[9] Avoid contact with metals, as this can form highly unstable metal azides.[9] The carbon-to-nitrogen ratio and the "Rule of Six" are useful guidelines for assessing the stability of organic azides, although sulfonyl azides generally have higher thermal stability than many other diazo compounds.[7][9]

  • General Precautions: Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All operations should be performed in a well-ventilated chemical fume hood.[10]

Experimental Protocol

This protocol details the synthesis of 2-diazo-5-phenyl-cyclohexane-1,3-dione on a 0.106 molar scale.[11]

Materials and Reagents
Reagent/MaterialM.W. ( g/mol )Amount (g)Amount (mL)Moles (mol)Molar Eq.
5-Phenyl-cyclohexane-1,3-dione188.2220.0-0.1061.00
Triethylamine (Et₃N)101.1910.7514.80.1061.00
p-Toluenesulfonyl azide (TsN₃)197.2220.95-0.1061.00
Ethanol (anhydrous)46.07-75--
Diethyl ether (anhydrous)74.12-200--
Potassium hydroxide (KOH)56.113.1-0.055-
Water (deionized)18.02-200--
Magnesium sulfate (anhydrous)120.37q.s.---
Hexane86.18q.s.---
Step-by-Step Synthesis Procedure
  • Reaction Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet. Place the flask in an ice-salt bath or a cryocooler.

  • Initial Solution: Add 20.0 g (0.106 mol) of 5-phenyl-cyclohexane-1,3-dione to the flask, followed by 75 mL of anhydrous ethanol.

  • Cooling and Inert Atmosphere: Begin stirring the mixture and purge the flask with nitrogen. Cool the solution to -10 °C. Causality Note: Low temperatures are crucial to control the exothermic nature of the reaction and to minimize potential side reactions and decomposition of the hazardous reagents.

  • Base Addition: Once the solution reaches -10 °C, add 10.75 g (0.106 mol) of triethylamine via syringe. Stir for 10-15 minutes. Causality Note: The triethylamine acts as a base to deprotonate the 1,3-dione, forming the reactive enolate necessary for the subsequent diazo-transfer.

  • Diazo-Transfer: CAUTION: Tosyl azide is potentially explosive. Add 20.95 g (0.106 mol) of tosyl azide in one portion. The reaction mixture may change color.

  • Reaction: Maintain the reaction temperature between 0 °C and 5 °C and stir vigorously for one hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired.

  • Solvent Removal: After one hour, remove the solvent under reduced pressure using a rotary evaporator. Crucially, ensure the water bath temperature does not exceed 40 °C to prevent thermal decomposition of the diazo product.[11]

  • Workup - Extraction: To the resulting residue, add 200 mL of diethyl ether and transfer the mixture to a separatory funnel.

  • Workup - Byproduct Removal: Prepare a solution of 3.1 g of potassium hydroxide in 200 mL of water. Add this aqueous KOH solution to the separatory funnel and extract the ethereal solution. Causality Note: This basic wash is the most critical purification step. The p-toluenesulfonamide byproduct is acidic and is deprotonated by KOH, rendering it water-soluble and allowing for its removal from the organic layer. This is a standard and effective technique for purifying products from Regitz reactions.[4][5]

  • Drying and Final Solvent Removal: Separate the layers and wash the ethereal layer with brine. Dry the ethereal solution over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure (again, keeping the temperature below 40 °C). This should yield a yellow solid.

  • Purification - Recrystallization: Recrystallize the crude yellow solid from an ethanol-hexane solvent system to yield pure 2-diazo-5-phenyl-cyclohexane-1,3-dione.

  • Product Characterization: The expected product is a yellow crystalline solid with a melting point of 122-124 °C and a typical yield of around 32%.[11]

Experimental Workflow

G cluster_reaction Reaction Phase cluster_workup Workup & Purification start 5-Phenyl-cyclohexane-1,3-dione + Ethanol base Add Triethylamine (-10 °C, N2 atm) start->base azide Add Tosyl Azide (0-5 °C, 1 hr) base->azide rotovap1 Remove Solvent (< 40 °C) azide->rotovap1 extract Dissolve in Ether Extract with aq. KOH dry Dry (MgSO4) Filter extract->dry rotovap2 Remove Ether (< 40 °C) dry->rotovap2 recrystal Recrystallize (Ethanol/Hexane) rotovap2->recrystal product 2-Diazo-5-phenyl- cyclohexane-1,3-dione recrystal->product caption Workflow for the Synthesis of 2-Diazo-5-phenyl-cyclohexane-1,3-dione

Caption: Workflow for the Synthesis of 2-Diazo-5-phenyl-cyclohexane-1,3-dione

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of 2-diazo-5-phenyl-cyclohexane-1,3-dione via a Regitz diazo-transfer reaction. By adhering to the detailed step-by-step procedure and, most importantly, the stringent safety precautions outlined, researchers can confidently prepare this valuable synthetic intermediate. The causality-driven explanations for critical steps, such as the low-temperature conditions and the basic wash for byproduct removal, are intended to empower scientists to not only execute the protocol but also to understand the underlying chemical principles that ensure a successful and safe outcome.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-Phenylcyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 5-phenylcyclohexane-1,3-dione. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic outcomes. Here, we delve into the nuances of the synthesis, moving beyond a simple procedural outline to explain the underlying chemical principles that govern success.

Introduction to the Synthesis

The synthesis of this compound is a multi-step process that relies on fundamental carbon-carbon bond-forming reactions. The most common and reliable route involves a tandem Michael addition and an intramolecular Claisen (Dieckmann) condensation, followed by hydrolysis and decarboxylation. This elegant sequence builds the cyclic diketone structure from readily available starting materials.

The overall transformation can be visualized as follows:

Synthesis_Overview Chalcone Chalcone Intermediate1 Michael Adduct (Tri-ester) Chalcone->Intermediate1 Michael Addition DEM Diethyl Malonate DEM->Intermediate1 Base1 Base (e.g., NaOEt) Base1->Intermediate1 Intermediate2 Cyclized β-Keto Ester Intermediate1->Intermediate2 Dieckmann Condensation Base2 Base (e.g., NaOEt) Base2->Intermediate2 Intermediate3 Dicarboxylic Acid Intermediate2->Intermediate3 Hydrolysis Hydrolysis Acid/Base Hydrolysis (e.g., H₃O⁺ or OH⁻) Hydrolysis->Intermediate3 Product This compound Intermediate3->Product Decarboxylation Heat Heat (Δ) Heat->Product

Caption: Overall synthetic scheme for this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Issue 1: Low or No Yield of the Michael Adduct (Intermediate 1)

  • Question: My initial Michael addition of diethyl malonate to chalcone is giving a low yield or failing completely. What could be the problem?

  • Answer: A low yield in the Michael addition step can be attributed to several factors, primarily related to the reactivity of the nucleophile and the electrophile, as well as the reaction conditions.

    • Cause 1: Ineffective Enolate Formation. The acidity of the α-proton of diethyl malonate (pKa ≈ 13) requires a sufficiently strong base to generate the enolate nucleophile.

      • Solution: Sodium ethoxide (NaOEt) in ethanol is the classic and a highly effective base for this purpose. Ensure your sodium ethoxide is not old or degraded, as it can react with atmospheric moisture. Prepare it fresh by dissolving sodium metal in anhydrous ethanol for best results.

    • Cause 2: Poor Quality of Chalcone. Chalcones can sometimes undergo self-polymerization, especially if impure or upon prolonged storage.

      • Solution: Use freshly prepared or purified chalcone. Recrystallization from ethanol is a common and effective purification method.

    • Cause 3: Reversibility of the Michael Addition. The Michael addition is a reversible reaction. The equilibrium may not favor the product under certain conditions.

      • Solution: While the equilibrium for this reaction generally favors the product, ensuring an adequate reaction time can help drive the reaction to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial.

    • Cause 4: Competing Reactions. If the base is too strong or the temperature is too high, side reactions such as the self-condensation of chalcone can occur.

      • Solution: Use a stoichiometric amount of a moderately strong base like sodium ethoxide. Maintain a controlled reaction temperature; often, room temperature is sufficient, though gentle heating may sometimes be required.

Issue 2: Failure of the Dieckmann Condensation (Cyclization to Intermediate 2)

  • Question: The Michael addition appears to have worked (as per TLC/NMR of the crude product), but I am not getting the cyclized product. What is preventing the Dieckmann condensation?

  • Answer: The Dieckmann condensation is an intramolecular Claisen condensation that requires specific conditions to proceed efficiently.

    • Cause 1: Insufficiently Basic Conditions. The intramolecular cyclization requires the formation of an enolate from the Michael adduct.

      • Solution: The same base used for the Michael addition (sodium ethoxide) is typically used for the Dieckmann condensation. Often, the reaction is performed as a one-pot procedure where the Michael addition is followed by heating to promote the cyclization. If you have isolated the Michael adduct, you will need to treat it with a suitable base like sodium ethoxide in an appropriate solvent (e.g., ethanol or toluene).

    • Cause 2: Steric Hindrance. While not a major issue in this specific synthesis, significant steric bulk on either the phenyl group or the ester can hinder the intramolecular reaction.

      • Solution: This is less of a troubleshooting point and more of a consideration in substrate design. For this compound synthesis, this is not a common problem.

    • Cause 3: Ring Strain. The Dieckmann condensation works best for the formation of 5- and 6-membered rings. The formation of a 6-membered ring in this synthesis is favorable.

Issue 3: Incomplete Hydrolysis and/or Decarboxylation

  • Question: I have a product that I believe is the cyclized β-keto ester (Intermediate 2) or the dicarboxylic acid (Intermediate 3), but I am struggling to obtain the final this compound.

  • Answer: The final steps of hydrolysis and decarboxylation need to be carried out under appropriate conditions to ensure complete conversion.

    • Cause 1: Incomplete Hydrolysis of the Esters. Both ester groups need to be hydrolyzed to the corresponding carboxylic acids before decarboxylation can occur.

      • Solution: Saponification using a strong base like potassium hydroxide (KOH) in a water/ethanol mixture, followed by acidification, is a robust method.[1] Ensure sufficient heating (reflux) and reaction time to drive the hydrolysis to completion. Acid-catalyzed hydrolysis is also an option but can sometimes be slower.[2]

    • Cause 2: Incomplete Decarboxylation. The resulting β-keto dicarboxylic acid is thermally unstable and should readily decarboxylate upon heating.

      • Solution: After acidification of the hydrolyzed product, heating the solution is usually sufficient to induce decarboxylation, which is often visually confirmed by the evolution of carbon dioxide gas.[1]

    • Cause 3: Premature Decarboxylation of the β-Keto Ester. In some cases, harsh reaction conditions can lead to the loss of one of the ester groups before the formation of the dicarboxylic acid, leading to a different product.

      • Solution: A controlled, stepwise approach is often best. First, ensure complete hydrolysis under basic conditions, then carefully acidify and heat to promote decarboxylation.

Issue 4: Product Purification Challenges

  • Question: My final product is an impure oil or a discolored solid. How can I effectively purify this compound?

  • Answer: Proper purification is key to obtaining a high-quality final product.

    • Cause 1: Presence of Starting Materials or Intermediates. Incomplete reactions will leave starting materials or intermediates in your crude product.

      • Solution: Monitor the reaction to completion using TLC. If the reaction is incomplete, consider extending the reaction time or re-subjecting the crude product to the reaction conditions.

    • Cause 2: Formation of Side Products. As with any multi-step synthesis, side products can form.

      • Solution: Recrystallization is a powerful technique for purifying solid products. A common solvent system for recrystallizing this compound is aqueous ethanol or acetone.[1] Column chromatography can also be used for purification if recrystallization is not effective.

    • Cause 3: Tar Formation. Overheating or using overly harsh conditions can lead to the formation of polymeric tars.

      • Solution: Careful control of reaction temperatures is crucial. If tars have formed, purification can be challenging. A combination of trituration with a non-polar solvent to remove soluble impurities, followed by recrystallization or column chromatography of the remaining solid, may be effective.

Frequently Asked Questions (FAQs)

  • Q1: What is the best base to use for the initial Michael addition?

    • A1: Sodium ethoxide in ethanol is the most commonly used and effective base for promoting the Michael addition of diethyl malonate to chalcone. It is important to use anhydrous conditions to prevent the deactivation of the base.

  • Q2: Can I perform the Michael addition and Dieckmann condensation in one pot?

    • A2: Yes, this is a common and efficient approach. Typically, after the Michael addition is complete (as determined by TLC), the reaction mixture is heated to reflux to drive the intramolecular Dieckmann condensation.

  • Q3: What are the expected yields for this synthesis?

    • A3: The overall yield for the multi-step synthesis of a similar compound, 5,5-dimethylcyclohexane-1,3-dione (dimedone), is reported to be in the range of 67-85%.[1] A similar range can be expected for this compound under optimized conditions.

  • Q4: How can I confirm the identity and purity of my final product?

    • A4: The identity and purity of this compound can be confirmed using several analytical techniques:

      • Melting Point: The literature melting point is approximately 188 °C.[3] A sharp melting point close to this value is indicative of high purity.

      • NMR Spectroscopy: 1H and 13C NMR spectroscopy will provide characteristic signals for the phenyl and cyclohexanedione moieties, confirming the structure.[4]

      • IR Spectroscopy: The infrared spectrum should show characteristic peaks for the ketone carbonyl groups (around 1700-1730 cm-1) and C-H stretches of the aromatic and aliphatic parts of the molecule.

  • Q5: Are there any alternative synthetic routes to this compound?

    • A5: While the Michael-Dieckmann route is common, other methods exist. For instance, a Robinson annulation approach using a suitable phenyl-substituted enolate and an α,β-unsaturated ketone could be envisioned. However, the chalcone-diethyl malonate route is generally preferred for its reliability and use of readily available starting materials.

Experimental Protocols

The following is a representative, detailed protocol for the synthesis of this compound, adapted from a reliable procedure for a similar compound.[1]

Step 1: Synthesis of the Michael Adduct and In-Situ Dieckmann Condensation

  • In a dry round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare sodium ethoxide by carefully dissolving sodium metal (1 equivalent) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Once the sodium has completely dissolved, add diethyl malonate (1.05 equivalents) to the sodium ethoxide solution.

  • Slowly add a solution of chalcone (1 equivalent) in anhydrous ethanol through the dropping funnel.

  • After the addition is complete, stir the reaction mixture at room temperature and monitor the progress of the Michael addition by TLC.

  • Once the Michael addition is complete, heat the reaction mixture to reflux for several hours to promote the intramolecular Dieckmann condensation. Monitor the formation of the cyclized product by TLC.

Step 2: Hydrolysis and Decarboxylation

  • After the cyclization is complete, add a solution of potassium hydroxide (2.2 equivalents) in water to the reaction mixture.

  • Continue to heat the mixture at reflux for several hours to ensure complete hydrolysis of the ester groups.

  • After cooling, carefully acidify the reaction mixture with dilute hydrochloric acid until it is acidic to litmus paper. This will protonate the carboxylate groups.

  • Fit the flask with a distillation apparatus and distill off the ethanol.

  • Heat the remaining aqueous solution to a gentle boil to effect decarboxylation. The evolution of CO2 gas should be observed.

Step 3: Isolation and Purification of this compound

  • Cool the reaction mixture in an ice bath to induce crystallization of the product.

  • Collect the crude solid by vacuum filtration and wash it with cold water.

  • Recrystallize the crude product from a suitable solvent system, such as aqueous ethanol or acetone, to obtain pure this compound as a crystalline solid.

  • Dry the purified product under vacuum.

Visualizations

Troubleshooting_Workflow Start Low Yield of This compound Check_Michael Check Michael Adduct Formation (TLC/NMR of crude) Start->Check_Michael Michael_OK Michael Adduct Formed Check_Michael->Michael_OK Yes Michael_Fail No Michael Adduct Check_Michael->Michael_Fail No Check_Cyclization Check Dieckmann Condensation (TLC/NMR of crude) Michael_OK->Check_Cyclization Check_Base_Michael Check Base Activity & Chalcone Purity Michael_Fail->Check_Base_Michael Cyclization_OK Cyclized Product Formed Check_Cyclization->Cyclization_OK Yes Cyclization_Fail No Cyclization Check_Cyclization->Cyclization_Fail No Check_Hydrolysis Check Hydrolysis & Decarboxylation Cyclization_OK->Check_Hydrolysis Check_Base_Cyclization Ensure Sufficient Base & Heat for Cyclization Cyclization_Fail->Check_Base_Cyclization Hydrolysis_OK Final Product Formed Check_Hydrolysis->Hydrolysis_OK Yes Hydrolysis_Fail Incomplete Conversion Check_Hydrolysis->Hydrolysis_Fail No Purification Optimize Purification (Recrystallization/Chromatography) Hydrolysis_OK->Purification Check_Hydrolysis_Conditions Check Hydrolysis Reagents, Time, and Temperature Hydrolysis_Fail->Check_Hydrolysis_Conditions

Caption: A troubleshooting workflow for low yield in the synthesis.

References

Technical Support Center: Troubleshooting Side Reactions in the Synthesis of 5-Phenylcyclohexane-1,3-dione Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 5-phenylcyclohexane-1,3-dione and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common synthetic challenges. The following troubleshooting guides and FAQs are structured in a question-and-answer format to directly address specific issues you may encounter during your experiments, focusing on the causality behind experimental choices to ensure scientific integrity and reproducibility.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that can arise during the synthesis, offering explanations and actionable solutions.

Q1: My reaction is resulting in a significantly lower yield than expected or failing completely. What are the first things I should check?

A1: Low yield is a common issue that often stems from foundational experimental parameters rather than complex mechanistic failures. A systematic review of your setup is the most efficient first step.

Initial Troubleshooting Steps:

  • Purity of Starting Materials: Impurities in reagents, particularly the aldehyde (e.g., benzaldehyde) or the active methylene compound (e.g., diethyl malonate, 1,3-cyclohexanedione), can introduce side reactions or inhibit catalysts. Aldehydes are notoriously prone to oxidation to carboxylic acids, which can neutralize basic catalysts.

    • Action: Verify the purity of your starting materials using NMR or GC-MS. Purify them if necessary (e.g., distill the aldehyde). Always use reagents from freshly opened bottles when possible.[1]

  • Solvent and Reagent Quality: The presence of water can be highly detrimental, especially in reactions involving strong bases (e.g., sodium ethoxide) or water-sensitive intermediates.

    • Action: Ensure all solvents are anhydrous. Using freshly dried solvents is a critical step for many condensation reactions.[1]

  • Reaction Atmosphere: If your reaction is sensitive to air or moisture, an inert atmosphere is crucial.

    • Action: Verify that your glassware was properly flame-dried or oven-dried and that the reaction was maintained under a positive pressure of an inert gas like nitrogen or argon. Leaks can introduce oxygen or moisture, leading to reagent decomposition or unwanted side reactions.[1]

  • Temperature Control: Inconsistent or incorrect reaction temperatures can drastically affect reaction rates and selectivity. Exothermic steps, if not controlled, can cause localized heating and promote side product formation.[1]

    • Action: Use a calibrated thermometer and a reliable heating or cooling system (e.g., an oil bath with a temperature controller). For exothermic additions, add the reagent slowly while monitoring the internal temperature.

Q2: I've isolated a major byproduct with a molecular weight that suggests a 2:1 adduct of my dione and aldehyde. What is this and how can I prevent it?

A2: This is a very common side product, particularly when reacting an aldehyde directly with a pre-formed cyclic 1,3-dione (like dimedone or cyclohexane-1,3-dione). The initial product of the Knoevenagel condensation is an α,β-unsaturated dicarbonyl compound (e.g., 2-benzylidene-1,3-cyclohexanedione). This product is itself a potent Michael acceptor. A second molecule of the 1,3-dione can then act as a Michael donor, attacking the benzylidene intermediate to form a bis-adduct.[2][3]

Mechanism of Side Product Formation:

  • Knoevenagel Condensation: Benzaldehyde + 1,3-Dione → 2-Benzylidene-1,3-dione + H₂O

  • Michael Addition (Side Reaction): 2-Benzylidene-1,3-dione + 1,3-Dione → 2,2'-(Phenylmethylene)bis(1,3-cyclohexanedione)

Prevention Strategies:

  • Control Stoichiometry: Use a slight excess of the aldehyde (e.g., 1.1 equivalents) to ensure the 1,3-dione is consumed as the limiting reagent.

  • Order of Addition: Add the base catalyst to the mixture of the aldehyde and dione. Pre-forming a high concentration of the dione enolate in the absence of the aldehyde can favor self-condensation or subsequent Michael addition.

  • Reaction Time and Temperature: Monitor the reaction closely by TLC. Stop the reaction as soon as the initial Knoevenagel product is formed and before the secondary Michael addition becomes significant. Lower temperatures can sometimes increase selectivity.

Frequently Asked Questions (FAQs)

This section covers broader conceptual questions regarding the synthesis of this compound derivatives.

Q1: What is the primary synthetic pathway to this compound?

A1: The most fundamental and convergent synthesis involves two key carbon-carbon bond-forming reactions: a Michael Addition followed by an intramolecular cyclization (often a Dieckmann or Aldol condensation).[4]

  • Michael Addition (Conjugate Addition): This step creates the main carbon backbone. A nucleophile (the Michael donor, typically a doubly stabilized enolate like that from diethyl malonate) adds to the β-carbon of an α,β-unsaturated carbonyl compound (the Michael acceptor, such as chalcone or cinnamates).[5][6]

  • Intramolecular Cyclization: The product of the Michael addition, now a linear precursor with functional groups at both ends (e.g., a 1,5-dicarbonyl compound or a diester), is induced to cyclize. Under basic conditions, an enolate is formed and attacks an ester or ketone carbonyl at the other end of the molecule to form the six-membered ring.

  • Hydrolysis & Decarboxylation: If a malonic ester is used as the nucleophile, the synthesis is typically concluded with acidic or basic hydrolysis of the remaining ester group, followed by heating to induce decarboxylation, yielding the final 1,3-dione product.[4]

Q2: My 1,3-dione product shows two sets of peaks in the NMR, suggesting a mixture. Is my product impure?

A2: Not necessarily. 1,3-Dicarbonyl compounds like this compound exist as a rapid equilibrium of two tautomeric forms: the diketo form and the enol form. The enol form is often significantly stabilized by intramolecular hydrogen bonding and conjugation, and in many solvents, it is the major or even exclusive form present.[7] You will see distinct NMR signals for both the keto and enol tautomers, which is an inherent property of the molecule.

Q3: What are the best practices for purifying this compound derivatives?

A3: These compounds are typically crystalline solids.[8][9]

  • Recrystallization: This is often the most effective method for purification. Solvents like ethanol, methanol, ethyl acetate, or mixtures with hexanes are commonly used. The choice of solvent depends on the specific derivative.

  • Column Chromatography: If recrystallization is ineffective or if you need to separate a mixture of very similar compounds, silica gel column chromatography can be used. A common eluent system is a gradient of ethyl acetate in hexanes. Be aware that the acidic nature of silica gel can sometimes affect sensitive compounds.

  • Acid/Base Extraction: Due to the acidity of the enolic proton (pKa is often around 5), 1,3-diones can be deprotonated with a mild base (e.g., NaHCO₃ or Na₂CO₃) and extracted into an aqueous layer, leaving non-acidic impurities in the organic layer. The product can then be recovered by acidifying the aqueous layer and extracting it back into an organic solvent.

Experimental Protocols & Data
Protocol: Synthesis via Michael Addition and Cyclization

This protocol outlines the synthesis of a this compound derivative from a chalcone and diethyl malonate.

  • Step 1: Michael Addition.

    • To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol, add diethyl malonate (1.1 eq) dropwise at 0 °C under an argon atmosphere.

    • Stir for 15 minutes, then add a solution of the appropriate chalcone (1.0 eq) in anhydrous ethanol dropwise, maintaining the temperature below 10 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

    • Quench the reaction with dilute HCl and extract the product with ethyl acetate.

  • Step 2: Hydrolysis, Decarboxylation, and Cyclization.

    • The crude product from Step 1 is refluxed in an excess of aqueous NaOH (e.g., 10%) for 4-6 hours to hydrolyze the esters.

    • The solution is cooled and carefully acidified with concentrated HCl.

    • The acidified mixture is then heated to reflux for another 4-8 hours to effect both cyclization and decarboxylation.

    • Upon cooling, the solid product often precipitates and can be collected by filtration.

    • The crude solid is then purified by recrystallization.

Table 1: Troubleshooting Summary
Observed Problem Probable Cause(s) Recommended Solution(s)
Low or No YieldImpure reagents; Wet solvents; Incorrect temperature; Inactive catalyst.[1]Verify reagent purity via NMR/GC-MS. Use anhydrous solvents. Calibrate and monitor temperature. Use fresh catalyst.
Formation of High MW ByproductMichael addition of a second dione molecule to the Knoevenagel product.[2][3]Adjust stoichiometry (slight excess of aldehyde). Control order of addition. Monitor reaction by TLC and stop upon formation of the initial product.
Presence of Open-Chain IntermediateIncomplete intramolecular cyclization.Increase reaction time or temperature for the cyclization step. Ensure a sufficiently strong base/acid catalyst is used for cyclization.
Polymerization of Reaction MixtureSelf-polymerization of the Michael acceptor (e.g., chalcone).[10]Use a polymerization inhibitor if necessary. Ensure controlled temperature and avoid excessively high concentrations.
Visualizations: Mechanisms and Workflows

Diagram 1: Primary Synthetic Pathway

SynthesisPathway cluster_michael Step 1: Michael Addition cluster_cyclization Step 2: Saponification, Cyclization & Decarboxylation Chalcone Chalcone (Michael Acceptor) Base1 Base (e.g., NaOEt) Chalcone->Base1 Malonate Diethyl Malonate (Michael Donor) Malonate->Base1 Intermediate Open-Chain Adduct (Diester) Base1->Intermediate 1,4-Conjugate Addition Base2 1. NaOH, H₂O, Δ 2. H₃O⁺, Δ Intermediate->Base2 FinalProduct This compound Base2->FinalProduct Intramolecular Condensation

Caption: General workflow for the synthesis of this compound.

Diagram 2: Formation of the Bis-Adduct Side Product

SideReaction Aldehyde Benzaldehyde Catalyst Base Catalyst Aldehyde->Catalyst Dione1 1,3-Dione Dione1->Catalyst KnoevenagelProduct 2-Benzylidene-1,3-dione (Michael Acceptor) Catalyst->KnoevenagelProduct Knoevenagel Condensation SideProduct 2,2'-(Phenylmethylene)bis(1,3-dione) (High MW Side Product) KnoevenagelProduct->SideProduct Unwanted Michael Addition Dione2 1,3-Dione (Michael Donor) Dione2->SideProduct Unwanted Michael Addition

Caption: Pathway for the common 2:1 bis-adduct side reaction.

Diagram 3: Troubleshooting Flowchart

Troubleshooting Start Low Product Yield? CheckReagents Check Reagent Purity & Solvent Anhydrousness Start->CheckReagents CheckConditions Verify Temperature & Inert Atmosphere CheckReagents->CheckConditions AnalyzeByproducts Analyze Byproducts (NMR, MS) CheckConditions->AnalyzeByproducts HighMW High MW Byproduct? AnalyzeByproducts->HighMW BisAdduct Bis-Adduct Formation (See Diagram 2) HighMW->BisAdduct Yes OpenChain Open-Chain Intermediate? HighMW->OpenChain No AdjustStoich Adjust Stoichiometry & Monitor Reaction Time BisAdduct->AdjustStoich Optimize Systematically Optimize Conditions AdjustStoich->Optimize IncompleteCyclization Incomplete Cyclization OpenChain->IncompleteCyclization Yes OpenChain->Optimize No ForceCyclization Increase Cyclization Time / Temp IncompleteCyclization->ForceCyclization ForceCyclization->Optimize

Caption: A logical workflow for troubleshooting low-yield reactions.

References

Technical Support Center: Optimizing Condensation Reactions with 5-Phenylcyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Laboratories

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Phenylcyclohexane-1,3-dione. This guide is designed to provide in-depth, field-proven insights into improving the efficiency of its condensation reactions. We will move beyond simple procedural lists to explore the causality behind experimental choices, empowering you to troubleshoot and optimize your syntheses effectively.

Section 1: Core Principles & Reaction Mechanisms

This compound is a versatile C-H acid valued for the reactivity of its α-methylene protons situated between two carbonyl groups. This structural feature facilitates the formation of a stabilized enolate, which is a potent nucleophile and the key intermediate in its most common condensation reactions.[1][2] Understanding these fundamental mechanisms is critical for effective troubleshooting.

The Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of the active methylene group of this compound with an aldehyde or ketone, typically catalyzed by a weak base.[3] The reaction proceeds through a nucleophilic addition followed by dehydration to yield an α,β-unsaturated product. In many cases, this intermediate undergoes a subsequent intramolecular cyclization or reacts with a second equivalent of the dione, leading to complex heterocyclic structures like xanthenes.[4][5]

Knoevenagel_Mechanism cluster_start Reactants reactant reactant intermediate intermediate product product catalyst catalyst Dione This compound Enolate Stabilized Enolate (Nucleophile) Dione->Enolate + Base - H⁺ Aldehyde Ar-CHO Adduct β-Hydroxy Adduct Aldehyde->Adduct Base Base (e.g., Piperidine) Enolate->Adduct + Ar-CHO Product_Unsat Knoevenagel Product (α,β-unsaturated) Adduct->Product_Unsat - H₂O Water H₂O Adduct->Water

Caption: Simplified mechanism of the Knoevenagel condensation.

The Michael Addition

In a Michael (or conjugate) addition, the enolate of this compound acts as a "Michael donor" and adds to an α,β-unsaturated carbonyl compound (a "Michael acceptor") at the β-carbon.[6][7] This 1,4-addition is a powerful method for forming carbon-carbon bonds and results in a 1,5-dicarbonyl compound, a versatile synthetic intermediate.[8]

Michael_Addition_Mechanism cluster_start Reactants reactant reactant intermediate intermediate product product catalyst catalyst Dione This compound (Michael Donor) Enolate_Donor Enolate Donor Dione->Enolate_Donor + Base Acceptor α,β-Unsaturated Ketone (Michael Acceptor) Enolate_Adduct Enolate Adduct Acceptor->Enolate_Adduct Base Base Enolate_Donor->Enolate_Adduct + Acceptor (1,4-addition) Product_Michael 1,5-Dicarbonyl Product (Michael Adduct) Enolate_Adduct->Product_Michael + H⁺ (Workup)

Caption: General mechanism of the Michael Addition.

Section 2: Troubleshooting Common Issues

This section addresses specific experimental challenges in a question-and-answer format, providing both the underlying cause and actionable solutions.

Q1: Why is my reaction yield consistently low or the conversion incomplete?

This is the most frequent issue, often stemming from one or more suboptimal parameters. A systematic approach is key to diagnosis.[3][9]

Potential Cause 1: Catalyst Inefficiency The catalyst's role is to generate the nucleophilic enolate at a suitable rate.[3] An inappropriate catalyst can lead to a stalled reaction or unwanted side reactions.

  • Troubleshooting Steps:

    • Verify Catalyst Activity: Use a fresh or recently purified catalyst. Weak bases like piperidine or ammonium salts can degrade over time.[9]

    • Screen Catalyst Type: If a weak base (e.g., piperidine) is ineffective, consider alternatives. For Knoevenagel condensations, ammonium acetate is a common choice.[3] In some cases, Lewis acids or acidic ionic liquids have proven effective, especially in xanthene synthesis.[4][10]

    • Optimize Catalyst Loading: Too little catalyst results in slow or incomplete reactions. Too much can promote side reactions. Start with a catalytic amount (e.g., 10 mol%) and adjust as needed.

Potential Cause 2: Suboptimal Reaction Conditions The reaction environment dictates kinetics and equilibrium.

  • Troubleshooting Steps:

    • Temperature Adjustment: Many condensations require gentle heating (e.g., 40-80 °C) to proceed at a reasonable rate.[9][11] Monitor the reaction by Thin Layer Chromatography (TLC) at various temperatures to find the optimum without causing decomposition.

    • Solvent Selection: Solvent polarity can dramatically influence reaction rates.[11] Polar aprotic solvents like DMF or DMSO often accelerate these reactions.[9][12] However, for water removal via azeotropic distillation, a nonpolar solvent like toluene is necessary.[11] See the solvent selection table in the FAQ section for more guidance.

    • Reaction Time: Ensure the reaction is allowed to run to completion. Monitor progress by TLC until the starting material spot is consumed.[11]

Potential Cause 3: Water Inhibition Condensation reactions produce water, which can shift the equilibrium back towards the reactants, thereby lowering the conversion rate.[3][11]

  • Troubleshooting Steps:

    • Azeotropic Removal: For reactions in nonpolar solvents like toluene, use a Dean-Stark apparatus to physically remove water as it forms. This is a highly effective method to drive the reaction to completion.[11]

    • Use of Dehydrating Agents: Adding molecular sieves to the reaction mixture can sequester water, though this is generally less efficient than a Dean-Stark trap for reactions that produce significant amounts of water.

Troubleshooting_Workflow problem problem check check action action result result Start Low Yield / Incomplete Conversion Check_Catalyst Is the catalyst fresh and appropriate? Start->Check_Catalyst Check_Conditions Are Temp. & Solvent optimal? Check_Catalyst->Check_Conditions Yes Action_Catalyst Screen new catalysts (e.g., NH₄OAc, L-proline) Vary loading (5-20 mol%) Check_Catalyst->Action_Catalyst No Check_Water Is water being removed? Check_Conditions->Check_Water Yes Action_Conditions Optimize temperature (40-100 °C) Screen solvents (Toluene, DMF, Ethanol) Check_Conditions->Action_Conditions No Check_Purity Are reactants pure? Check_Water->Check_Purity Yes Action_Water Use Dean-Stark trap with Toluene Check_Water->Action_Water No Action_Purity Recrystallize or purify starting materials Check_Purity->Action_Purity No Success Yield Improved Check_Purity->Success Yes Action_Catalyst->Check_Conditions Action_Conditions->Check_Water Action_Water->Check_Purity Action_Purity->Success

Caption: Troubleshooting workflow for low reaction yields.

Q2: I'm observing significant side product formation. How can I improve selectivity?

Selectivity issues arise when reactants participate in undesired parallel or consecutive reactions.

  • Common Side Reaction 1: Self-Condensation of Aldehyde. Aldehydes, especially those without α-hydrogens, can react with themselves under basic conditions (e.g., Cannizzaro reaction), while enolizable aldehydes can undergo self-aldol condensation.[1]

    • Solution: Use a weaker base. Strong bases deprotonate the dione quickly but can also catalyze self-condensation.[11] Piperidine or ammonium acetate are generally preferred over hydroxides or alkoxides.

  • Common Side Reaction 2: Michael Addition to Product. The highly nucleophilic enolate of this compound can perform a Michael addition on the α,β-unsaturated Knoevenagel product.[11]

    • Solution: Carefully control the stoichiometry. Using a slight excess of the aldehyde can sometimes minimize this by ensuring all the dione reacts in the initial Knoevenagel step.[11] Additionally, stopping the reaction as soon as the initial product is formed (monitored by TLC) can prevent this subsequent reaction.

  • Common Side Reaction 3 (Xanthene Synthesis): Formation of Bis-Adduct. In the synthesis of xanthenes, which involves the reaction of an aldehyde with two equivalents of the dione, an intermediate Knoevenagel product is formed first.[4][5] If this intermediate precipitates or is slow to react with the second equivalent, it can appear as a major side product.

    • Solution: Ensure the reaction temperature is high enough to keep all intermediates in solution. The choice of catalyst is also crucial; some catalysts, like lanthanum(III) nitrate, are reported to efficiently promote the full multi-component cascade.[4]

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the best catalyst for a Knoevenagel condensation with this compound? There is no single "best" catalyst, as the optimal choice depends on the specific aldehyde and desired product. However, a good starting point is a weak base like piperidine (5-10 mol%). Ammonium acetate is another excellent and widely used option, often favored for being a greener alternative.[3] For multi-component reactions leading to xanthenes, various catalysts from p-toluenesulfonic acid (p-TSA) to iodine or Lewis acids have been successfully employed.[4][10]

Q2: How does solvent choice impact the reaction efficiency? The solvent plays a critical role in reactant solubility, reaction rate, and even the reaction pathway.[11]

SolventTypeBoiling Point (°C)Typical Use & Rationale
Toluene Nonpolar111Excellent for azeotropic water removal with a Dean-Stark apparatus. Drives equilibrium forward.[11]
Ethanol Protic, Polar78Good general-purpose solvent. Can participate in H-bonding, sometimes slowing the reaction.[9]
DMF Aprotic, Polar153High-boiling solvent that often accelerates reaction rates significantly.[9][12]
Water Protic, Polar100A green solvent option; surprisingly effective for some Knoevenagel condensations, though results can be substrate-dependent.[11][13]
Solvent-Free N/AN/AEnvironmentally friendly and can sometimes lead to higher yields and shorter reaction times by maximizing reactant concentration.[9][14]

Q3: When should I use a Dean-Stark apparatus? A Dean-Stark apparatus should be your default choice when running a condensation reaction in a water-immiscible solvent like toluene.[11] It is the most efficient method for removing the water byproduct, which is crucial for driving the reaction to completion, especially if the equilibrium is unfavorable.

Q4: What is the optimal stoichiometry for reactants? For a standard Knoevenagel condensation, a 1:1 molar ratio of this compound to the aldehyde is typical.[9] For the synthesis of xanthene derivatives, a 2:1 ratio of the dione to the aldehyde is required.[4][5] It can be beneficial to use a slight excess (1.1 equivalents) of the more volatile or less expensive reactant to ensure the complete consumption of the limiting reagent.

Section 4: Experimental Protocols

These protocols provide a validated starting point for your experiments. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of a Xanthene Derivative via Knoevenagel Condensation

This protocol describes the one-pot, three-component synthesis of a 9-Aryl-octahydroxanthene-1,8-dione derivative.

  • Materials:

    • This compound (2.0 mmol, 376 mg)

    • Aromatic Aldehyde (e.g., Benzaldehyde) (1.0 mmol, 106 mg)

    • Ammonium Acetate (NH₄OAc) (0.2 mmol, 15.4 mg)

    • Ethanol (10 mL)

    • Round-bottom flask (25 mL), magnetic stirrer, reflux condenser

  • Procedure:

    • To a 25 mL round-bottom flask, add this compound (2.0 mmol), the aromatic aldehyde (1.0 mmol), and ethanol (10 mL).

    • Add a magnetic stir bar and begin stirring to dissolve the solids.

    • Add the ammonium acetate catalyst (0.2 mmol) to the mixture.

    • Attach a reflux condenser and heat the mixture to reflux (approx. 78°C for ethanol).

    • Monitor the reaction progress using TLC (e.g., using a 7:3 hexanes:ethyl acetate eluent). The reaction is typically complete within 1-3 hours.

    • Upon completion, cool the reaction mixture to room temperature.

    • If a precipitate forms, collect the solid product by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove impurities.

    • If no precipitate forms, remove the ethanol under reduced pressure using a rotary evaporator.

    • Purify the crude solid product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).

Protocol 2: Michael Addition to an α,β-Unsaturated Ketone

This protocol describes the conjugate addition of this compound to a Michael acceptor.

  • Materials:

    • This compound (1.0 mmol, 188 mg)

    • Michael Acceptor (e.g., Methyl Vinyl Ketone) (1.0 mmol, 70 mg)

    • Sodium Ethoxide (NaOEt) (0.1 mmol, 6.8 mg)

    • Anhydrous Ethanol (10 mL)

    • Round-bottom flask (25 mL), magnetic stirrer, nitrogen inlet

  • Procedure:

    • To a dry 25 mL round-bottom flask under a nitrogen atmosphere, add this compound (1.0 mmol) and anhydrous ethanol (8 mL).

    • Add a magnetic stir bar and stir to dissolve.

    • Add the sodium ethoxide catalyst (0.1 mmol). Stir for 10 minutes to ensure complete formation of the enolate.

    • In a separate vial, dissolve the Michael acceptor (1.0 mmol) in anhydrous ethanol (2 mL).

    • Add the solution of the Michael acceptor dropwise to the reaction flask over 5 minutes.

    • Stir the reaction at room temperature and monitor its progress by TLC. The reaction is often complete in 2-4 hours.

    • Upon completion, neutralize the reaction by adding a few drops of dilute HCl until the pH is ~7.

    • Remove the solvent under reduced pressure.

    • Partition the residue between ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine (15 mL), and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic layer to yield the crude product.

    • Purify the crude product by column chromatography on silica gel.

References

preventing polymerization in reactions with dione compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with dione compounds. This guide is designed to provide expert insights and practical solutions to a common and often frustrating challenge in dione chemistry: unwanted polymerization. Diones, particularly α,β-unsaturated or sterically accessible variants, are susceptible to various polymerization pathways that can lead to decreased yields, product contamination, and reaction failure. This resource provides in-depth troubleshooting guides and FAQs to help you diagnose, prevent, and control these side reactions.

Troubleshooting Guide: Diagnosing & Solving Polymerization in Real-Time

This section addresses specific issues you may encounter during your experiments.

Q1: My reaction mixture rapidly became viscous or solidified completely. What happened and what should I do?

A1: This indicates rapid, uncontrolled polymerization. This is often a result of a potent initiator being present under conditions that favor fast propagation.

Immediate Cause Analysis:

  • High Temperature: Elevated temperatures can thermally initiate free-radical polymerization or accelerate existing radical processes. Some monomers have a ceiling temperature above which polymerization is rapid[1].

  • Potent Contamination: The most likely culprits are radical initiators, such as peroxides that may have formed in aged solvents (e.g., THF, diethyl ether), or acidic/basic impurities that can catalyze Michael addition or aldol-type condensation pathways[1][2].

  • Atmospheric Exposure: For many unsaturated diones, oxygen can act as an initiator for radical polymerization, especially in the presence of light or heat[2][3].

Recommended Solutions:

  • Temperature Control: Immediately lower the reaction temperature. For future experiments, determine if the reaction can be performed at a lower temperature, even if it proceeds more slowly[2].

  • Solvent Purity: Always use freshly distilled, peroxide-free solvents. Test solvents for peroxides before use, especially if the container has been open for a while[2].

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to rigorously exclude oxygen. This is a critical step for preventing radical-initiated polymerization[2].

  • Introduce an Inhibitor: Add a suitable polymerization inhibitor at the start of the reaction. This is a preventative measure that scavenges radicals as they form[2][3].

Q2: My reaction yield is low, and the crude product shows a baseline smear on TLC or a broad hump in the NMR. What's causing this?

A2: This suggests slow, continuous polymerization is occurring throughout the reaction. Unlike rapid solidification, this is a more insidious issue where a low concentration of initiating species consistently consumes your monomer or product over time.

Potential Causes & Solutions:

  • Trace Initiators: Low levels of peroxides in solvents or trace metal impurities can maintain a slow but steady polymerization process[1].

    • Solution: Implement rigorous purification of all reagents and solvents. Consider passing solvents through a column of activated alumina to remove peroxides and other polar impurities.

  • Light Exposure: Some dione compounds are photosensitive and can form radicals when exposed to UV or even ambient laboratory light[2].

    • Solution: Protect the reaction from light by wrapping the flask in aluminum foil[2].

  • Inhibitor Depletion: If you used an inhibitor, it may have been consumed before the reaction was complete.

    • Solution: Re-evaluate the inhibitor concentration. It may be necessary to add a small, additional amount of inhibitor if the reaction time is very long, though this should be done with caution to avoid quenching the desired reaction.

Q3: The reaction itself seems clean, but polymerization occurs during workup or purification, especially when I'm distilling or using a rotovap. How do I protect my product?

A3: This is a common problem where the removal of a volatile inhibitor or the application of heat during purification triggers polymerization of the isolated product.

Prevention Strategies:

  • Add a Non-Volatile Inhibitor: Before performing distillation or rotary evaporation, add a small amount of a non-volatile inhibitor like hydroquinone (HQ) or Butylated Hydroxytoluene (BHT) to the crude product mixture[2][3]. This will protect the product from heat-induced polymerization.

  • Minimize Heat Exposure: Use the lowest possible temperature for solvent removal. Employ a high-vacuum pump with a well-maintained cold trap to remove solvents at or near room temperature.

  • Alternative Purification: If the product is highly sensitive, avoid distillation altogether. Techniques like column chromatography at room temperature are much gentler and can effectively separate the product from non-volatile inhibitors and oligomers[2].

Visual Guide 1: Troubleshooting Flowchart

This flowchart provides a logical path to diagnose and resolve polymerization issues.

G Troubleshooting Unwanted Polymerization cluster_rapid Rapid Polymerization Solutions cluster_slow Slow Polymerization Solutions cluster_workup Workup Polymerization Solutions A Unwanted Polymerization Suspected B Reaction Solidified or Highly Viscous? A->B C Indicates Rapid, Uncontrolled Polymerization B->C Yes D Low Yield & High MW Smear (TLC/NMR) B->D No C1 Check for High Temp C->C1 E Indicates Slow, Pervasive Polymerization D->E F Polymerization During Workup/Purification? D->F E1 Check for Trace Initiators (Solvents, Reagents) E->E1 G Indicates Post-Reaction Instability F->G Yes G1 Heat Applied During Solvent Removal? G->G1 C2 Check for Potent Initiators (Peroxides, Acid/Base) C1->C2 C3 Check for Oxygen Exposure C2->C3 C4 Action: Lower Temp, Use Pure Solvents, Inert Atmosphere, Add Inhibitor C3->C4 E2 Check for Light Exposure E1->E2 E3 Check Inhibitor Concentration/Lifetime E2->E3 E4 Action: Purify All Reagents, Protect from Light, Optimize Inhibitor E3->E4 G2 Volatile Inhibitor Removed? G1->G2 G3 Action: Add Non-Volatile Inhibitor (BHT, HQ), Use Low Temp Purification (Chromatography) G2->G3

Caption: A step-by-step decision tree for diagnosing polymerization issues.

Frequently Asked Questions (FAQs)

This section covers the fundamental principles behind dione polymerization.

Q4: What are the primary chemical mechanisms that cause dione compounds to polymerize?

A4: Dione polymerization is primarily driven by two mechanisms, depending on the structure of the dione:

  • Free-Radical Polymerization: This is the most common pathway for α,β-unsaturated diones (dienones) or any dione with vinyl or allyl groups[2][4]. The reaction proceeds in three stages: initiation (formation of a radical), propagation (the radical attacks a monomer's double bond to extend the chain), and termination (two radicals combine to end the process)[5][6]. This pathway is highly sensitive to heat, light, and radical initiators like peroxides[1][2].

  • Michael Addition (Conjugate Addition) Polymerization: Diones with α,β-unsaturated carbonyl systems are excellent Michael acceptors. In the presence of a nucleophile (a Michael donor), a chain-growth polymerization can occur where the enolate formed after one addition acts as the nucleophile for the next monomer unit[7][8]. This type of polymerization is often catalyzed by bases or even certain nucleophiles themselves.

  • Aldol Condensation Polymerization: For diones with acidic α-protons, strong basic or acidic conditions can promote repeated aldol-type condensation reactions, leading to the formation of oligomers and polymers. This is particularly relevant for 1,3- and 1,4-diones.

Visual Guide 2: Free-Radical Polymerization & Inhibition

This diagram illustrates the mechanism of free-radical polymerization and how an inhibitor intervenes.

G cluster_mechanism Free-Radical Polymerization Mechanism cluster_inhibition Inhibitor Action I Initiator (I-I) R Radical (2 I•) I->R Initiation (Heat, Light) RM Propagating Radical (I-M•) R->RM Propagation M Dione Monomer (M) M->RM P Growing Polymer Chain (I-M(n)-M•) M->P RM->P Propagation DeadP Terminated Polymer P->DeadP Termination (Radical Coupling) Inhibitor Inhibitor (In-H) StableSpecies Stable, Non-Propagating Species (I-M(n)-M-In) Inhibitor->StableSpecies P2 Growing Polymer Chain (I-M(n)-M•) P2->StableSpecies Chain Termination

Caption: Free-radical chain reaction and its termination by an inhibitor.

Q5: How do I select the right polymerization inhibitor for my reaction?

A5: The choice of inhibitor depends on several factors: the polymerization mechanism, reaction conditions, and the workup procedure. Inhibitors are radical scavengers that terminate chain reactions[3][9].

  • True Inhibitors vs. Retarders: True inhibitors provide a distinct induction period where no polymerization occurs until they are consumed. Retarders slow the rate of polymerization without stopping it completely[3][10]. For synthesis, a true inhibitor is often preferred.

  • Solubility: Choose a water-soluble or oil-soluble inhibitor based on your reaction medium[11].

  • Volatility: For reactions that require heating, a less volatile inhibitor like BHT or Hydroquinone is preferable. For products that will be distilled, a volatile inhibitor might be used during the reaction, but a non-volatile one must be added before purification[2][3].

Table 1: Common Polymerization Inhibitors

InhibitorAbbreviationTypeKey CharacteristicsTypical Concentration
Hydroquinone HQPhenolicHighly effective, non-volatile, requires O₂ to function optimally[9].100 - 1000 ppm
4-Methoxyphenol MEHQPhenolicLess active than HQ, good for storage and less demanding reactions[1][3].10 - 500 ppm
Butylated Hydroxytoluene BHTPhenolicGood for non-aqueous systems, volatile, common food additive[1][3].200 - 1000 ppm
Phenothiazine PTZAmine-basedHighly effective at elevated temperatures, often used in distillations[3].100 - 500 ppm
TEMPO NitroxideStable radical, highly efficient scavenger, oxygen is not required[3].10 - 200 ppm

Key Experimental Protocols

Protocol 1: General Setup for Preventing Polymerization

This protocol provides a baseline for minimizing polymerization risk in sensitive dione reactions.

Materials:

  • Round-bottom flask, oven-dried

  • Condenser and inert gas inlet (e.g., Schlenk line or balloon)

  • Magnetic stirrer and stir bar

  • Septa

  • Syringes and needles

  • Purified/distilled anhydrous, peroxide-free solvent[2]

  • Chosen polymerization inhibitor (e.g., BHT)[2]

  • Reagents for the desired reaction

Procedure:

  • Apparatus Setup: Assemble the dry glassware, including the flask with a stir bar, condenser, and inert gas inlet.

  • Inert Atmosphere: Flame-dry the apparatus under vacuum and backfill with dry nitrogen or argon. Maintain a positive pressure of inert gas throughout the experiment.

  • Charging the Reactor:

    • Once the flask is at room temperature, add the chosen polymerization inhibitor (e.g., 200 ppm of BHT relative to the limiting reagent mass)[2].

    • Add the anhydrous, peroxide-free solvent via syringe.

    • Begin stirring to dissolve the inhibitor.

  • Reaction Execution:

    • Slowly add the dione monomer and other reagents via syringe at the desired temperature (ideally at or below room temperature if the reaction kinetics allow)[2].

    • Maintain a constant temperature and positive inert gas pressure throughout the reaction.

  • Monitoring: Monitor the reaction progress using appropriate techniques (e.g., TLC, GC, LC-MS). Note any changes in viscosity.

  • Workup: Upon completion, cool the reaction to room temperature. If the product is to be concentrated under heat, add a non-volatile inhibitor like hydroquinone before proceeding[2].

References

troubleshooting guide for Robinson annulation with cyclohexanediones.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Robinson Annulation with Cyclohexanediones

Welcome to the technical support center for the Robinson annulation, with a specific focus on reactions involving cyclohexanedione substrates. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful ring-forming reaction. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experimentation. The information is presented in a question-and-answer format to provide direct and actionable solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Section 1: Low or No Product Yield

Question 1: My Robinson annulation reaction with 1,3-cyclohexanedione is resulting in a very low yield or no desired product at all. What are the likely causes and how can I improve the yield?

Answer:

Low or no yield in a Robinson annulation involving a cyclohexanedione is a common issue that can stem from several factors, primarily related to the stability of the reactants and the reaction conditions.

1. Polymerization of the Michael Acceptor: The most frequent culprit is the polymerization of the α,β-unsaturated ketone, especially when using methyl vinyl ketone (MVK).[1][2] In the presence of a base, MVK can readily polymerize, significantly reducing its availability for the desired Michael addition.

  • Troubleshooting Steps:

    • Slow Addition: Instead of adding the MVK all at once, add it slowly to the reaction mixture over an extended period. This keeps the instantaneous concentration of MVK low, disfavoring polymerization.

    • Use of MVK Precursors: Consider using an MVK equivalent that generates the reactive species in situ. Examples include β-chloroketones or Mannich bases (e.g., β-diethylaminomethyl ketone hydrochloride), which release MVK under the reaction conditions.[1][2][3]

2. Incorrect Base Selection or Concentration: The choice and amount of base are critical. The base must be strong enough to deprotonate the 1,3-cyclohexanedione to form the enolate for the initial Michael addition.[1][4] However, a very high concentration of a strong base can accelerate the polymerization of the Michael acceptor.[2]

  • Troubleshooting Steps:

    • Base Strength: For 1,3-cyclohexanediones, the acidic proton between the two carbonyls is readily removed. Common bases like sodium hydroxide (NaOH), potassium hydroxide (KOH), or sodium ethoxide (NaOEt) are often sufficient.[4][5] Stronger bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can also be used, but with caution regarding side reactions.[1]

    • Catalytic vs. Stoichiometric Base: While the reaction is base-catalyzed, stoichiometric amounts are often used in one-pot procedures to drive both the Michael addition and the subsequent aldol condensation.[1] If polymerization is an issue, consider starting with catalytic amounts of base.

3. Suboptimal Reaction Temperature: The Michael addition and the intramolecular aldol condensation have different optimal temperature requirements. The final dehydration step of the aldol condensation often requires heating.[1]

  • Troubleshooting Steps:

    • Stepwise Temperature Control: Perform the initial Michael addition at a lower temperature (e.g., room temperature or below) to control the reaction rate and minimize side reactions. Once the Michael adduct is formed (which can be monitored by TLC), the temperature can be increased to facilitate the intramolecular aldol condensation and dehydration.

4. Two-Step Procedure: A one-pot Robinson annulation can be inefficient if the conditions required for the Michael addition and the aldol condensation are significantly different.

  • Troubleshooting Steps:

    • Isolate the Michael Adduct: A highly effective strategy to improve yields is to perform the reaction in two distinct steps. First, conduct the Michael addition under optimized conditions to form the 1,5-diketone intermediate. Isolate and purify this intermediate before subjecting it to the intramolecular aldol condensation conditions.[6][7][8] This allows for the optimization of each step independently.[9]

Section 2: Formation of Unexpected Side Products

Question 2: I am observing multiple spots on my TLC plate, and my final product is impure. What are the common side products in a Robinson annulation with cyclohexanediones, and how can I minimize their formation?

Answer:

The formation of side products is a frequent challenge. Understanding the potential side reactions is key to mitigating them.

1. Double Michael Addition: The initial enolate of the cyclohexanedione can react with a second molecule of the Michael acceptor, leading to a double-alkylation product. This is more likely if the Michael acceptor is in large excess or if the initial Michael adduct is slow to cyclize.

  • Troubleshooting Steps:

    • Control Stoichiometry: Use a carefully controlled stoichiometry, typically with a slight excess of the cyclohexanedione or by adding the Michael acceptor slowly to the dione.

    • Promote Cyclization: Once the initial Michael addition has occurred, adjust the conditions (e.g., by increasing the temperature) to favor the intramolecular aldol condensation, thus consuming the intermediate before it can react further.

2. Alternative Aldol Condensations: The 1,5-diketone intermediate formed after the Michael addition often has multiple acidic protons, which can lead to the formation of different enolates and subsequently different aldol products.[5]

  • Troubleshooting Steps:

    • Thermodynamic Control: The desired intramolecular aldol condensation typically leads to the formation of a stable six-membered ring.[10][11] Using conditions that favor thermodynamic equilibrium (e.g., a protic solvent and a hydroxide or alkoxide base at elevated temperatures) will generally favor the desired product. The formation of less stable four-membered rings is kinetically disfavored.[5]

3. Self-Condensation of Starting Materials: Both the cyclohexanedione and the α,β-unsaturated ketone can potentially undergo self-condensation reactions under basic conditions.

  • Troubleshooting Steps:

    • Temperature Control: Running the reaction at the lowest effective temperature can help minimize these competing reactions.

    • Order of Addition: Adding the base to a mixture of the cyclohexanedione and the Michael acceptor can sometimes be beneficial, rather than pre-forming the enolate of the cyclohexanedione.

Below is a decision-making workflow for troubleshooting common issues:

Troubleshooting_Workflow start Low Yield or Side Products check_polymerization Check for MVK Polymerization start->check_polymerization check_conditions Review Reaction Conditions start->check_conditions check_purity Analyze Side Products (TLC/NMR) start->check_purity slow_addition Slowly Add MVK or Use MVK Precursor check_polymerization->slow_addition Polymerization Suspected optimize_base Optimize Base Type and Concentration check_conditions->optimize_base optimize_temp Implement Stepwise Temperature Profile check_conditions->optimize_temp two_step Switch to Two-Step Procedure (Isolate Michael Adduct) check_conditions->two_step control_stoich Adjust Stoichiometry check_purity->control_stoich Double Addition Product thermo_control Use Thermodynamic Conditions check_purity->thermo_control Incorrect Regioisomer success Improved Yield and Purity slow_addition->success optimize_base->success optimize_temp->success two_step->success control_stoich->success thermo_control->success

Caption: Troubleshooting workflow for the Robinson annulation.

Section 3: Reaction Mechanism and Control

Question 3: Can you provide a detailed mechanism for the Robinson annulation with a cyclohexanedione and explain the key control elements?

Answer:

Certainly. The Robinson annulation is a tandem reaction that elegantly combines a Michael addition and an intramolecular aldol condensation.[10][12][13]

The overall mechanism can be broken down into three main stages:

  • Michael Addition:

    • Enolate Formation: A base abstracts an acidic α-proton from the 1,3-cyclohexanedione. The proton between the two carbonyl groups is particularly acidic and is readily removed to form a doubly stabilized enolate.[14]

    • Conjugate Addition: This enolate then acts as a nucleophile, attacking the β-carbon of the α,β-unsaturated ketone (the Michael acceptor) in a conjugate or 1,4-addition.[1] This forms a new carbon-carbon bond and results in a new enolate intermediate.

    • Protonation: The resulting enolate is protonated by the solvent or a proton source to yield a 1,5-diketone, the Michael adduct.[10]

  • Intramolecular Aldol Condensation:

    • Second Enolate Formation: The base then abstracts another α-proton from the 1,5-diketone intermediate. There are multiple possible sites for deprotonation, but the one that leads to the formation of a six-membered ring is favored.[5][10]

    • Cyclization: The newly formed enolate attacks one of the ketone carbonyls within the same molecule (intramolecularly). This nucleophilic attack forms the second carbon-carbon bond and creates a six-membered ring, resulting in a cyclic β-hydroxy ketone (an aldol addition product).[7]

  • Dehydration:

    • Elimination: Under the reaction conditions (often with heating), the β-hydroxy ketone readily undergoes dehydration (elimination of a water molecule) to form a stable, conjugated α,β-unsaturated ketone as the final product.[1][11]

The following diagram illustrates this mechanistic sequence:

Robinson_Annulation_Mechanism cluster_michael Michael Addition cluster_aldol Intramolecular Aldol Condensation start_materials 1,3-Cyclohexanedione + MVK enolate1 Enolate Formation (Base) start_materials->enolate1 1. michael_adduct 1,5-Diketone (Michael Adduct) enolate1->michael_adduct 2. Conjugate Addition 3. Protonation enolate2 Enolate Formation michael_adduct->enolate2 4. Base aldol_addition Cyclization (Aldol Addition) enolate2->aldol_addition 5. dehydration Dehydration (E1cb) aldol_addition->dehydration 6. final_product α,β-Unsaturated Bicyclic Ketone dehydration->final_product

Caption: Mechanism of the Robinson annulation.

Key Control Elements:

  • Regioselectivity: The initial deprotonation of an unsymmetrical cyclohexanedione can lead to different enolates. For 1,3-cyclohexanedione, deprotonation between the carbonyls is strongly favored, providing excellent regiocontrol in the Michael addition step.[6][14]

  • Solvent: The choice of solvent can influence the reaction. Polar protic solvents like ethanol or methanol can stabilize charged intermediates and facilitate the reaction.

  • Catalysis: While typically base-catalyzed, the Robinson annulation can also be performed under acidic conditions or with organocatalysts like proline, which can induce enantioselectivity.[1][9][14]

Experimental Protocols

One-Pot Synthesis of the Wieland-Miescher Ketone

This protocol is based on the organocatalytic method using L-proline.[9]

Materials:

  • 2-methyl-1,3-cyclohexanedione

  • Methyl vinyl ketone (MVK)

  • (S)-(-)-Proline (catalyst)

  • Dimethyl sulfoxide (DMSO) (solvent)

Procedure:

  • In a round-bottom flask, dissolve 2-methyl-1,3-cyclohexanedione (1.0 eq) in DMSO.

  • Add a catalytic amount of (S)-(-)-proline (e.g., 3 mol%) to the solution.

  • Slowly add methyl vinyl ketone (1.1 eq) to the reaction mixture while stirring at room temperature.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate) multiple times.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[9]

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the Wieland-Miescher ketone.[9]

ParameterRecommended Conditions
Michael Donor 2-methyl-1,3-cyclohexanedione
Michael Acceptor Methyl Vinyl Ketone
Catalyst (S)-(-)-Proline
Solvent DMSO
Temperature Room Temperature
Workup Aqueous quench, extraction

References

Catalyst Selection for Reactions Involving 5-Phenylcyclohexane-1,3-dione: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for catalytic reactions involving 5-phenylcyclohexane-1,3-dione. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and to troubleshoot common issues encountered during experimentation. Our focus is on explaining the causality behind experimental choices to ensure method robustness and scientific integrity.

Introduction to the Reactivity of this compound

This compound is a versatile synthetic intermediate. Its reactivity is dominated by the 1,3-dicarbonyl motif, which confers significant acidity to the C2 methylene protons (pKa ≈ 4.9) and allows for facile enolization.[1][2] This dual nature—acting as both a potent carbon nucleophile (as an enolate) and a precursor to electrophilic intermediates—makes it a valuable building block for a variety of complex molecules and heterocyclic scaffolds.[3][4]

The choice of catalyst is paramount and is dictated by the desired transformation. This guide will cover three common and powerful reaction classes:

  • Knoevenagel Condensation & Domino Reactions: For the synthesis of unsaturated compounds and fused heterocycles like xanthenes.

  • Iodine-Catalyzed Domino Reactions: A mild and efficient route to 2H-pyran derivatives.

  • Asymmetric Michael Additions: For the stereocontrolled formation of new carbon-carbon bonds.

Section 1: Knoevenagel Condensation and Related Domino Reactions

The Knoevenagel condensation is the reaction of an active methylene compound, such as this compound, with an aldehyde or ketone. This reaction is fundamental for C-C bond formation and is often the first step in a domino sequence leading to more complex structures.[5]

Frequently Asked Questions (FAQs)

Q1: What is the best type of catalyst for a simple Knoevenagel condensation with an aromatic aldehyde?

A1: The most common and effective catalysts are weak organic bases. The goal is to generate the enolate of the dione without promoting self-condensation of the aldehyde, a common side reaction with strong bases.[6] Piperidine, pyridine, and ammonium salts like ammonium acetate are standard choices. For greener applications, catalysts like L-proline or even boric acid in aqueous ethanol have proven effective for similar substrates.[5][6]

Q2: My reaction of this compound with an aromatic aldehyde is forming a high-melting point, insoluble white solid that isn't my expected simple condensation product. What is it?

A2: You are likely observing the formation of a xanthene derivative. This occurs via a tandem Knoevenagel condensation followed by a Michael addition of a second molecule of the dione, and subsequent cyclization/dehydration. This is a very common byproduct pathway, especially if the reaction is heated for an extended period.[3]

G cluster_0 Reaction Pathway Dione This compound Knoevenagel_Product Knoevenagel Adduct Dione->Knoevenagel_Product + Ar-CHO (Base Catalyst) Aldehyde Ar-CHO Xanthene_Product Xanthene Byproduct Knoevenagel_Product->Xanthene_Product + Second Dione (Michael Addition) Second_Dione This compound

Q3: How can I control the reaction to favor the simple Knoevenagel product over the xanthene byproduct?

A3: Control is achieved by manipulating stoichiometry and reaction time.

  • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the this compound relative to the aldehyde. This ensures the aldehyde is consumed before it can react with the initial Knoevenagel product in the subsequent Michael addition.

  • Reaction Monitoring: Monitor the reaction closely by Thin Layer Chromatography (TLC). Stop the reaction as soon as the aldehyde starting material is consumed. Over-running the reaction will invariably lead to the formation of the thermodynamically stable xanthene.[3]

Troubleshooting Guide: Low Yield in Knoevenagel Condensation
Symptom Potential Cause Troubleshooting Steps & Explanation
Low or No Conversion 1. Inappropriate Catalyst: The base may be too weak to efficiently deprotonate the dione.Solution: While strong bases are avoided, if using a very weak base like pyridine shows no reaction, consider a slightly stronger base like piperidine. Ensure the catalyst is fresh and not degraded.[6]
2. Water in Reaction: The condensation step produces water, which can push the equilibrium back towards the starting materials.Solution: For stubborn reactions, use a solvent like toluene or benzene with a Dean-Stark apparatus to azeotropically remove water and drive the reaction to completion.[7]
3. Low Temperature: The reaction rate may be too slow at room temperature.Solution: Gently heat the reaction to 50-80°C. Monitor carefully, as higher temperatures can accelerate byproduct formation.[7]
Multiple Byproducts 1. Catalyst Too Strong: A strong base (e.g., NaOMe, KOtBu) is causing self-condensation of the aldehyde.Solution: Switch to a weaker amine catalyst like piperidine or L-proline. The pKa of the catalyst should be sufficient to deprotonate the dione but not the aldehyde enolate.[6]
2. Tandem Reaction: The desired Knoevenagel product is reacting further.Solution: As discussed in Q3, stop the reaction immediately upon consumption of the aldehyde. Use stoichiometric control.[3]

Section 2: Iodine-Catalyzed Synthesis of 2H-Pyrans

Molecular iodine has emerged as a remarkably mild, inexpensive, and effective catalyst for various organic transformations.[8] For this compound, it excels in promoting a domino Knoevenagel/6π-electrocyclization sequence with α,β-unsaturated aldehydes to form substituted 2H-pyrans.

Mechanism & Catalyst Choice

The catalytic cycle is believed to involve iodine acting as a Lewis acid or halogen-bond donor, activating the carbonyl of the α,β-unsaturated aldehyde.[9] This enhances its electrophilicity, facilitating the initial Knoevenagel-type condensation with the enol form of the dione. The resulting intermediate then undergoes a 6π-electrocyclization, followed by dehydration to yield the stable 2H-pyran ring system.

G cluster_1 Iodine-Catalyzed Pyran Synthesis Reactants Dione + α,β-Unsaturated Aldehyde Activation Aldehyde Activation (I₂ Halogen Bond) Reactants->Activation + I₂ (cat.) Condensation Knoevenagel Condensation Activation->Condensation Cyclization 6π-Electrocyclization Condensation->Cyclization Product 2H-Pyran Cyclization->Product - H₂O

Troubleshooting Guide: Iodine-Catalyzed Pyran Synthesis
Symptom Potential Cause Troubleshooting Steps & Explanation
Slow or Incomplete Reaction 1. Catalyst Loading Too Low: Insufficient iodine to effectively activate the aldehyde.Solution: While typically catalytic (5-10 mol%), for sluggish reactions, increasing the iodine loading to 20 mol% can improve the rate.[8]
2. Steric Hindrance: Bulky substituents on the aldehyde or dione may slow the reaction.Solution: Increase the reaction temperature (e.g., from room temperature to reflux in a solvent like CH₂Cl₂ or CH₃CN) and extend the reaction time.
Formation of Dark-Colored Byproducts 1. Decomposition: At elevated temperatures, iodine can promote side reactions or decomposition of starting materials.Solution: Perform the reaction at the lowest effective temperature. If heating is necessary, ensure an inert atmosphere (N₂) to minimize oxidative side reactions.
2. Impure Reagents: Aldehydes, especially unsaturated ones, can be prone to oxidation or polymerization.Solution: Use freshly distilled or purified aldehydes. Ensure the this compound is of high purity.
Experimental Protocol: Iodine-Catalyzed Synthesis of a 2H-Pyran Derivative
  • To a round-bottom flask, add this compound (1.0 mmol, 1.0 equiv), the α,β-unsaturated aldehyde (e.g., cinnamaldehyde, 1.1 equiv), and a suitable solvent (e.g., acetonitrile, 5 mL).

  • Add molecular iodine (0.1 mmol, 10 mol%) to the mixture.

  • Stir the reaction at room temperature and monitor its progress using TLC.

  • Upon completion (typically 2-6 hours), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume the excess iodine.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Section 3: Asymmetric Michael Additions

The creation of chiral centers is critical in drug development. The enolate of this compound can act as a nucleophile in asymmetric Michael (conjugate) additions to various acceptors like nitroalkenes or chalcones, catalyzed by chiral organocatalysts.

Catalyst Selection Logic

For these reactions, bifunctional organocatalysts are often the most effective. These catalysts possess both a basic site (e.g., a tertiary amine or thiourea) to interact with the acidic dione and a hydrogen-bond donor site to activate the Michael acceptor. Cinchona alkaloid-derived thioureas or squaramides are state-of-the-art catalysts for this transformation.[10][11] The choice of catalyst scaffold and its stereochemistry ((R) vs. (S)) will determine the absolute configuration of the product.

Catalyst TypeMichael AcceptorTypical PerformanceReference
(R,R)-DPEN-Thiourea NitroalkenesGood to excellent yields (88-99%), high diastereoselectivity (syn/anti >9:1), and high enantioselectivity (76-99% ee).[5]
Cinchona-Squaramide NitroalkenesHigh yields and excellent enantiomeric purities (up to 97:3 e.r.).[10]
Vicinal Primary-Diamine Salts ChalconesGood yields (up to 78%), excellent diastereoselectivity (>99:1 dr), and high enantioselectivity (up to 96% ee).[12]
Troubleshooting Guide: Asymmetric Michael Addition
Symptom Potential Cause Troubleshooting Steps & Explanation
Low Enantioselectivity (ee) 1. Suboptimal Catalyst: The chosen catalyst may not provide a sufficiently ordered transition state for your specific substrates.Solution: Screen a panel of related catalysts (e.g., quinine vs. quinidine-based thioureas). The "matched/mismatched" interactions are highly substrate-dependent.
2. Incorrect Solvent: The solvent can interfere with the hydrogen bonding crucial for stereocontrol.Solution: Test a range of non-polar to polar aprotic solvents (e.g., toluene, CH₂Cl₂, THF). Protic solvents are generally avoided as they can compete for hydrogen bonding sites.[13]
3. Temperature Too High: Higher temperatures can lead to less-ordered transition states, eroding enantioselectivity.Solution: Run the reaction at a lower temperature (e.g., 0°C or -20°C), even if it requires a longer reaction time.[11]
Low Diastereoselectivity (dr) 1. Catalyst Control: The catalyst may favor one enantiomer but not strongly influence the facial selectivity of the approach to the enolate.Solution: As with low ee, screen different catalyst backbones. Sometimes, an additive (e.g., a weak acid) can help organize the transition state.
Catalyst Poisoning/Inhibition 1. Product Inhibition: The Michael adduct product may bind to the catalyst more strongly than the starting materials, shutting down the catalytic cycle.Solution: Try running the reaction at a higher dilution to disfavor product-catalyst binding. Monitor the reaction rate; if it stalls, catalyst inhibition is likely.
2. Strong Enolate Binding: The highly stable enolate of the 1,3-dione might bind irreversibly to certain metal-based catalysts if they are used instead of organocatalysts.Solution: Stick to well-established organocatalytic systems for this transformation. If using a metal catalyst (e.g., for other transformations), be aware that strong chelation by the dione can be a deactivation pathway.[1]

References

Technical Support Center: Managing the Retro-Michael Reaction in Dione Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for managing the retro-Michael reaction in dione synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with this reversible reaction. Here, we will delve into the mechanistic underpinnings of the retro-Michael reaction, provide actionable troubleshooting advice, and offer detailed protocols to help you optimize your synthetic outcomes.

Introduction: The Michael/Retro-Michael Equilibrium

The Michael addition is a cornerstone of carbon-carbon bond formation, widely used to synthesize 1,5-dicarbonyl compounds, which are crucial intermediates in the synthesis of complex molecules and pharmaceuticals.[1][2] However, the reversibility of this reaction—the retro-Michael reaction—can significantly compromise yields by leading to the dissociation of the desired product back into the starting Michael acceptor and donor.[3][4] This equilibrium is a common source of frustration in the lab, manifesting as low yields, recovery of starting materials, and complex product mixtures.

Understanding and controlling this equilibrium is paramount for successful dione synthesis. This guide will equip you with the knowledge to diagnose and solve issues arising from the retro-Michael reaction.

Frequently Asked Questions (FAQs)

Q1: What is the retro-Michael reaction and why is it a problem in 1,5-dione synthesis?

The retro-Michael reaction is the reverse of the Michael addition.[3] In the context of 1,5-dione synthesis, a base removes an acidic proton from the α-carbon of the dione product, forming an enolate. This enolate can then fragment, breaking the newly formed carbon-carbon bond to regenerate the α,β-unsaturated carbonyl (the Michael acceptor) and the enolate of the Michael donor.[5] This process is problematic because it directly reduces the yield of the desired 1,5-dione and complicates purification by reintroducing starting materials into the reaction mixture.

Q2: What are the key factors that promote the retro-Michael reaction?

Several factors can shift the equilibrium towards the retro-Michael pathway:

  • Elevated Temperatures: Higher temperatures provide the necessary energy to overcome the activation barrier for the reverse reaction.[6][7] While heating can accelerate the forward Michael addition, it often favors the thermodynamically driven retro-Michael reaction even more, especially if the product is sterically hindered.[8]

  • Strong Bases: The use of strong bases (e.g., NaOH, KOH, alkoxides) can readily deprotonate the 1,5-dione product, initiating the retro-Michael cascade.[9][10] The reaction is often catalytic in base, meaning even small amounts can be detrimental.[1]

  • Thermodynamic Stability of Reactants: If the starting Michael acceptor and donor are particularly stable, the equilibrium may favor the reactants over the product. This is especially true if the 1,5-dione product is sterically congested.[11]

  • Solvent Effects: Polar, protic solvents can stabilize the charged intermediates involved in the retro-Michael pathway, potentially facilitating the reverse reaction.

Q3: How can I tell if a retro-Michael reaction is occurring in my experiment?

Common indicators include:

  • Low or Stagnant Yield: The reaction fails to proceed to completion, and the yield of the 1,5-dione product plateaus or even decreases over time.

  • Reappearance of Starting Materials: Analysis of the reaction mixture by techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS) shows the presence of both the starting Michael acceptor and donor, even after a significant reaction time.[4]

  • Formation of Side Products: The regenerated starting materials can participate in other undesired reactions, such as self-condensation or polymerization, leading to a complex product mixture.

Troubleshooting Guide: From Problem to Solution

This section addresses specific experimental issues with a "Problem -> Probable Cause -> Solution" format, providing both the "what to do" and the "why it works."

Problem 1: Low yield of 1,5-dione with significant recovery of starting materials.
  • Probable Cause: The reaction conditions favor the retro-Michael equilibrium. This is the classic symptom of the reverse reaction dominating. The reaction is likely under thermodynamic control, where the system reverts to the most stable species (the reactants), rather than kinetic control, which would favor the faster-forming product.[7][12]

  • Solutions & Protocols:

    Solution A: Reduce the Reaction Temperature

    • Rationale: Lowering the temperature disfavors the reverse reaction, which typically has a higher activation energy than the forward reaction.[6][8][13] This shifts the process towards kinetic control, "trapping" the desired 1,5-dione as it forms.[7]

    • Protocol - Low-Temperature Michael Addition:

      • Dissolve the Michael donor in a suitable anhydrous solvent (e.g., THF, diethyl ether) and cool the solution to -78 °C using a dry ice/acetone bath.

      • Slowly add a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) to generate the enolate in situ.

      • After stirring for 30-60 minutes, slowly add a solution of the Michael acceptor in the same solvent, keeping the temperature at -78 °C.

      • Allow the reaction to stir at -78 °C for several hours, monitoring its progress by TLC.

      • Quench the reaction at low temperature with a saturated aqueous solution of ammonium chloride (NH₄Cl) before allowing it to warm to room temperature. This protonates the product enolate quickly, preventing it from initiating the retro-Michael reaction during workup.

    Solution B: Use a Weaker, Non-Nucleophilic Base

    • Rationale: Strong, hard bases can aggressively deprotonate the product. A milder, sterically hindered base is less likely to disturb the product once formed.

    • Recommended Bases: Triethylamine (TEA), Diisopropylethylamine (DIPEA), or 1,8-Diazabicycloundec-7-ene (DBU) in catalytic amounts. These bases are often sufficient to catalyze the forward reaction without promoting significant product decomposition.

    Solution C: Change the Solvent

    • Rationale: Switching from a polar protic solvent (like ethanol) to a non-polar aprotic solvent (like toluene or dichloromethane) can destabilize the charged intermediates of the retro-Michael pathway, thus slowing the reverse reaction.

Problem 2: The reaction initially forms the product, but the yield decreases upon extended reaction time or during workup.
  • Probable Cause: The product is forming under kinetic control but is not stable under the reaction or workup conditions, leading to its decomposition via the retro-Michael pathway.

  • Solutions & Protocols:

    Solution A: In Situ Trapping of the Product Enolate

    • Rationale: The retro-Michael reaction begins with the deprotonation of the product. By adding an electrophile that reacts irreversibly with the product enolate as it forms, you can trap the product in a stable form and prevent the equilibrium from shifting backward.[11]

    • Protocol - Trapping with a Silylating Agent:

      • Set up the Michael addition as you normally would.

      • Once the reaction is underway, add an excess of a silylating agent like trimethylsilyl chloride (TMSCl).[11] This will convert the product enolate into a stable silyl enol ether.

      • Upon completion, the silyl enol ether can be isolated or hydrolyzed back to the ketone during a controlled acidic workup.

    Solution B: Use Protecting Groups

    • Rationale: If one of the carbonyl groups in the starting materials or product is particularly sensitive, using a protecting group can prevent unwanted side reactions.[14] For instance, converting a ketone to a ketal can prevent it from forming an enolate under basic conditions.[14]

    • Workflow:

      • Protect the carbonyl group of the Michael donor (e.g., as a ketal).

      • Perform the Michael addition.

      • Deprotect the carbonyl group under mild acidic conditions to reveal the final 1,5-dione.[14]

Data Summary: Guiding Your Experimental Design

The following table summarizes the key parameters and their influence on the Michael/retro-Michael equilibrium.

ParameterEffect on Retro-Michael ReactionRecommended Adjustment to Favor Dione SynthesisRationale
Temperature Increased temperature favors the retro-Michael reaction.Lower the temperature (e.g., -78 °C to 0 °C).Shifts the equilibrium towards the kinetically favored product.[7][13]
Base Strength Strong bases (e.g., NaOH, NaOEt) promote product deprotonation.Use a weaker or catalytic base (e.g., TEA, DBU).Minimizes deprotonation of the 1,5-dione product.
Reaction Time Prolonged time at high temperatures allows the system to reach thermodynamic equilibrium.Monitor the reaction closely and quench once the maximum product concentration is reached.Prevents the product from reverting to starting materials over time.
Solvent Polarity Polar protic solvents can stabilize charged intermediates.Use non-polar, aprotic solvents (e.g., Toluene, THF, CH₂Cl₂).Destabilizes intermediates required for the retro-Michael pathway.

Visualizing the Process

Reaction Mechanism

The diagram below illustrates the delicate equilibrium between the forward Michael addition and the reverse retro-Michael reaction.

G cluster_forward Michael Addition (Forward) cluster_reverse Retro-Michael Reaction (Reverse) Donor Michael Donor (Enolate) Product 1,5-Dione Product (Adduct) Donor->Product + Acceptor Acceptor Michael Acceptor (α,β-Unsaturated Carbonyl) Product_rev 1,5-Dione Product Enolate_rev Product Enolate Product_rev->Enolate_rev + Base Enolate_rev->Donor Equilibrium Shift Reactants_rev Regenerated Donor + Acceptor Enolate_rev->Reactants_rev Fragmentation

Caption: The Michael vs. retro-Michael equilibrium pathway.

Troubleshooting Workflow

Use this decision tree to guide your troubleshooting process when you suspect a retro-Michael reaction is occurring.

G start Low Yield of 1,5-Dione? check_sm Analysis (TLC/LCMS) shows re-formation of starting materials? start->check_sm yes_retro YES (Retro-Michael is likely) check_sm->yes_retro Yes no_retro NO (Consider other issues: steric hindrance, poor reactivity) check_sm->no_retro No solution_title STRATEGIES TO SUPPRESS RETRO-MICHAEL yes_retro->solution_title temp Lower Reaction Temperature (e.g., -78 °C) solution_title->temp base Use Weaker / Catalytic Base (e.g., TEA, DBU) temp->base trap Trap Product Enolate (e.g., with TMSCl) base->trap solvent Switch to Aprotic Solvent (e.g., Toluene) trap->solvent

Caption: A decision tree for troubleshooting the retro-Michael reaction.

By systematically applying these principles and protocols, you can effectively manage the retro-Michael reaction, pushing the equilibrium towards your desired 1,5-dione product and achieving higher yields and cleaner reaction profiles.

References

work-up procedures for reactions with 5-Phenylcyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Phenylcyclohexane-1,3-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the work-up and purification of reactions involving this versatile building block. Here, we address frequently asked questions and provide in-depth troubleshooting for specific experimental issues.

Part 1: Frequently Asked Questions (FAQs)

This section covers fundamental properties and handling considerations for this compound, which are crucial for designing a successful work-up strategy.

Q1: What are the key physicochemical properties of this compound I should be aware of?

A1: Understanding the basic properties of your starting material is the first step to a rational work-up design. This compound is a white to faint yellow crystalline solid.[1][2] Its key properties are summarized in the table below.

PropertyValueSignificance for Work-up
Molecular Weight 188.22 g/mol [2]Essential for calculating molar equivalents and theoretical yields.
Melting Point 188 °C[3]A sharp melting point is a good indicator of purity post-purification.
pKa ~4.92[1][2]The acidic nature of the C-H bond between the two carbonyls is critical. It allows for deprotonation with a mild base, making the compound soluble in aqueous base (e.g., NaHCO₃, Na₂CO₃). This is the key to separating it from neutral organic impurities via acid-base extraction.
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol, acetone, and dichloromethane.[1]Dictates the choice of solvents for reaction, extraction, and crystallization.
Appearance White to slightly yellow crystalline powder.[1][2]A significant color change may indicate impurities or degradation.

Q2: this compound exists in keto-enol tautomers. How does this affect my work-up and analysis?

A2: Excellent question. Like most 1,3-dicarbonyl compounds, this compound exists as an equilibrium mixture of the diketo and enol forms. In solution, the enol form is often predominant.[4]

  • For Work-up: The enolic proton is acidic (pKa ≈ 4.92), and this is the proton that is removed during basic extraction. The stability of the resulting enolate is a key feature you will exploit.

  • For Analysis (NMR): Do not be surprised to see signals corresponding to both tautomers in your NMR spectrum, which can sometimes complicate interpretation. The enolic proton will typically appear as a broad singlet far downfield. The ratio of keto to enol can be solvent-dependent.

  • For Chromatography (TLC/Column): The two tautomers typically interconvert rapidly on the silica gel surface, so you will usually observe a single spot on TLC. However, streaking or tailing can sometimes occur if the interconversion is slow relative to the elution time.

Q3: What are the most common reactions performed with this compound, and what are the general work-up considerations?

A3: This compound is a versatile intermediate.[1][3][5] Common reactions include Knoevenagel condensations, Michael additions, and the synthesis of various heterocyclic systems like pyrans and benzophenanthridines.[2]

  • Knoevenagel Condensation: Often catalyzed by a weak base like piperidine or pyridine.[6] The work-up will involve an acidic wash (e.g., dilute HCl) to remove the basic catalyst, followed by standard extraction.[6]

  • Michael Addition: Typically performed with a base to generate the enolate nucleophile. The work-up must neutralize the base and remove any unreacted starting material.

  • General Principle: Most work-ups will involve a variation of a liquid-liquid extraction to separate the organic product from inorganic salts, catalysts, and polar byproducts. The acidic nature of the dione functionality is your primary tool for purification.

Part 2: Troubleshooting Guide

This section addresses specific problems you may encounter during your experimental work-up.

Scenario 1: Persistent Emulsion During Acid-Base Extraction

Q: I've run a Knoevenagel condensation and am trying to wash the organic layer (DCM) with aqueous sodium bicarbonate to remove unreacted starting material. I'm left with a persistent emulsion that won't separate. What should I do?

A: This is a common issue, especially when dealing with enolates and fine precipitates. The emulsion is a stable mixture of the organic and aqueous phases, often stabilized by microscopic particulate matter or amphiphilic molecules.

Causality: The sodium salt of your deprotonated this compound or a byproduct might be acting as a surfactant, stabilizing the emulsion. Vigorous shaking is a frequent cause.

Troubleshooting Protocol:

  • Patience: First, let the separatory funnel sit undisturbed for 10-20 minutes. Often, the layers will begin to separate on their own.

  • Add Brine: Add a small volume of saturated aqueous NaCl (brine) solution. This increases the ionic strength of the aqueous phase, making the organic components less soluble and helping to break the emulsion.

  • Gentle Swirling: Do not shake vigorously. Instead, gently rock or swirl the separatory funnel.

  • Filtration: If the emulsion persists, it may be stabilized by fine solid particles. Filter the entire mixture through a pad of Celite® or glass wool in a powder funnel. This can break the emulsion and allow the layers to separate in the collection flask.

  • Solvent Addition: Adding a small amount of a different organic solvent (e.g., ethyl acetate) or more of the primary solvent (DCM) can sometimes alter the phase dynamics and promote separation.

Scenario 2: Product is Lost During Aqueous Wash

Q: My reaction is complete, and I expect a neutral product. However, after washing my ethyl acetate layer with aqueous NaHCO₃, my product yield is extremely low. Where did my product go?

A: This is a classic case of misjudging the acidity of your product. If your product retains the 1,3-dione moiety or contains another acidic functional group, it will be deprotonated by the basic wash and partition into the aqueous layer.

Logical Workflow for Diagnosis and Recovery:

start Low yield after NaHCO₃ wash check_pka Does the product have an acidic proton? (e.g., pKa < 8) start->check_pka acidify Acidify aqueous layer to pH ~2 with cold 1M HCl check_pka->acidify Yes observe Observe for precipitate formation acidify->observe precipitate Precipitate forms observe->precipitate no_precipitate No precipitate forms observe->no_precipitate extract Extract aqueous layer with fresh organic solvent (e.g., EtOAc) precipitate->extract no_precipitate->extract isolate Isolate product from organic layer extract->isolate end Product Recovered isolate->end

Caption: Decision workflow for recovering an acidic product from a basic aqueous wash.

Step-by-Step Recovery Protocol:

  • Isolate the Aqueous Layer: Retain the aqueous sodium bicarbonate washings you suspected were waste.

  • Acidify: Cool the aqueous layer in an ice bath. Slowly add 1M HCl with stirring, checking the pH with litmus paper or a pH meter. Continue adding acid until the solution is acidic (pH ~2).

  • Observe: If your product is insoluble in acidic water, it will precipitate as a solid.

  • Isolate: You can either collect the solid by vacuum filtration or extract the entire acidified mixture with several portions of an organic solvent like ethyl acetate or dichloromethane.

  • Dry and Concentrate: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to recover your product.

Scenario 3: Difficulty with Crystallization

Q: I have purified my product by column chromatography and obtained a thick oil or amorphous solid, but it refuses to crystallize. How can I induce crystallization?

A: Inducing crystallization is often a matter of finding the right thermodynamic conditions. Oils or amorphous solids are kinetically trapped states.

Causality: The presence of minor impurities (even residual solvent) can inhibit the formation of a crystal lattice. The molecule itself may also be prone to forming a glass.

Troubleshooting Techniques for Crystallization:

TechniqueProtocolRationale
Solvent/Anti-Solvent Dissolve the oil in a minimum amount of a good solvent (e.g., dichloromethane, acetone). Slowly add a poor solvent (an "anti-solvent") in which the compound is insoluble (e.g., hexanes, pentane) until the solution becomes faintly cloudy. Warm gently until clear, then allow to cool slowly.This carefully brings the solution to a state of supersaturation, from which crystals can nucleate and grow.
Scratching Use a glass rod to scratch the inside surface of the flask below the level of the solution.The microscopic imperfections on the scratched glass provide nucleation sites for crystal growth.
Seeding If you have a tiny amount of crystalline material from a previous batch, add a single seed crystal to the supersaturated solution.The seed crystal acts as a template, bypassing the difficult nucleation step and promoting bulk crystal growth.
Slow Evaporation Loosely cover the flask containing your compound dissolved in a moderately volatile solvent (e.g., ethyl acetate/hexanes) and leave it undisturbed.As the solvent slowly evaporates, the concentration of the solute gradually increases, eventually reaching the point of crystallization.
Cyclic Temperature Some crystallization processes benefit from temperature cycling, where the solution is gently warmed and cooled repeatedly.[7][8]This process, known as Ostwald ripening, dissolves smaller, less stable crystals and allows larger, more stable ones to grow.

Part 3: Key Experimental Protocols

Protocol 1: Standard Acid-Base Extraction for Product Purification

This protocol describes the separation of a neutral reaction product from unreacted, acidic this compound.

Caption: Workflow for separating a neutral product from acidic starting material.

Step-by-Step Methodology:

  • Quench Reaction: Quench the reaction mixture as appropriate (e.g., with water or dilute acid) and transfer it to a separatory funnel.

  • Dilute: Dilute the mixture with the primary organic solvent used in the reaction (e.g., Ethyl Acetate, DCM).

  • First Wash (Base): Add an equal volume of 5% aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and invert it gently several times, venting frequently to release any evolved CO₂ gas. Allow the layers to separate.

  • Separate Layers: Drain the lower (aqueous) layer. This layer contains your unreacted starting material and can be treated separately to recover it.

  • Repeat Wash: Repeat the wash with NaHCO₃ solution to ensure complete removal of the acidic starting material.

  • Second Wash (Brine): Wash the organic layer with an equal volume of saturated NaCl solution (brine). This removes bulk water from the organic phase.

  • Dry: Drain the organic layer into an Erlenmeyer flask and add a drying agent like anhydrous Na₂SO₄. Swirl and let it stand for 10-15 minutes.

  • Isolate: Filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude neutral product, which can then be further purified by crystallization or chromatography.

References

Validation & Comparative

A Comparative Analysis of 5-Phenylcyclohexane-1,3-dione and its Analogs: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of 5-Phenylcyclohexane-1,3-dione and its analogs, focusing on their synthesis, biological activities, and mechanisms of action. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical insights to facilitate further research and development in this promising class of compounds.

Introduction: The Versatile Scaffold of Cyclohexane-1,3-diones

The cyclohexane-1,3-dione framework is a privileged scaffold in medicinal chemistry and agrochemistry, serving as the foundation for a diverse range of biologically active molecules.[1] These compounds have garnered significant attention for their herbicidal properties, primarily through the inhibition of key plant enzymes such as acetyl-CoA carboxylase (ACCase) and p-hydroxyphenylpyruvate dioxygenase (HPPD).[2][3][4] Beyond agriculture, derivatives of this scaffold are being explored for their potential as anticancer and antimicrobial agents. This compound, with its characteristic phenyl substituent, represents a key member of this family, offering a template for the design of novel bioactive compounds.[1][5] This guide will delve into the comparative performance of this compound and its analogs, providing experimental data and protocols to support further investigation.

Mechanism of Action: Targeting Critical Metabolic Pathways

The biological activity of this compound and its analogs is predominantly attributed to their ability to inhibit crucial enzymes in two primary metabolic pathways: fatty acid synthesis and tyrosine catabolism.

Inhibition of Acetyl-CoA Carboxylase (ACCase)

Cyclohexanedione derivatives are potent inhibitors of ACCase, the enzyme responsible for the first committed step in fatty acid biosynthesis.[2][3] By blocking ACCase, these compounds disrupt the production of malonyl-CoA, a critical building block for fatty acids. This leads to a cessation of lipid synthesis, which is essential for building cell membranes and for overall plant growth.[3] The inhibition of ACCase is particularly effective against grass species, making these compounds valuable as selective herbicides.[2][6][7]

Below is a diagram illustrating the inhibition of the fatty acid synthesis pathway by cyclohexanedione derivatives.

FattyAcidSynthesis_Inhibition cluster_inhibition Inhibition Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACCase Fatty Acids Fatty Acids Malonyl-CoA->Fatty Acids Fatty Acid Synthase Membranes &\nEnergy Storage Membranes & Energy Storage Fatty Acids->Membranes &\nEnergy Storage Cyclohexanediones Cyclohexanediones ACCase ACCase Cyclohexanediones->ACCase Inhibit

Caption: Inhibition of Acetyl-CoA Carboxylase (ACCase) by cyclohexanedione analogs.

Inhibition of p-Hydroxyphenylpyruvate Dioxygenase (HPPD)

The triketone class of herbicides, which includes certain cyclohexane-1,3-dione derivatives, targets the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD).[4][8] HPPD is a key enzyme in the catabolism of tyrosine and is essential for the biosynthesis of plastoquinone and tocopherols in plants.[8] Plastoquinone is a vital cofactor for phytoene desaturase, an enzyme in the carotenoid biosynthesis pathway. Inhibition of HPPD leads to a depletion of plastoquinone, which in turn inhibits carotenoid synthesis. The lack of carotenoids results in the photooxidation of chlorophyll, leading to the characteristic bleaching of plant tissues.[4][9]

The following diagram illustrates the mechanism of HPPD inhibition.

HPPD_Inhibition_Pathway cluster_inhibition Inhibition Tyrosine Tyrosine p-Hydroxyphenylpyruvate p-Hydroxyphenylpyruvate Tyrosine->p-Hydroxyphenylpyruvate Tyrosine Aminotransferase Homogentisate Homogentisate p-Hydroxyphenylpyruvate->Homogentisate HPPD Plastoquinone &\nTocopherols Plastoquinone & Tocopherols Homogentisate->Plastoquinone &\nTocopherols Plastoquinone Plastoquinone Carotenoid\nBiosynthesis Carotenoid Biosynthesis Plastoquinone->Carotenoid\nBiosynthesis Cofactor for Phytoene Desaturase Chlorophyll\nProtection Chlorophyll Protection Carotenoid\nBiosynthesis->Chlorophyll\nProtection Triketones\n(Cyclohexanedione Analogs) Triketones (Cyclohexanedione Analogs) HPPD HPPD Triketones\n(Cyclohexanedione Analogs)->HPPD Inhibit

Caption: Inhibition of p-Hydroxyphenylpyruvate Dioxygenase (HPPD) by triketone analogs.

Comparative Biological Activity

A comprehensive side-by-side comparison of the biological activity of this compound and its close analogs is challenging due to variations in experimental conditions across different studies. However, by compiling available data, we can discern structure-activity relationships (SAR).

Table 1: Comparative Inhibitory Activity of Cyclohexane-1,3-dione Analogs

Compound/AnalogTarget EnzymeOrganism/Cell LineActivity (IC50/Ki)Reference
AlloxydimACCaseVaries by speciesKi: 0.02 - 1.95 µM[6][7]
SethoxydimACCaseVaries by speciesKi: 0.02 - 1.95 µM[6][7]
ClethodimACCaseVaries by speciesKi: 0.02 - 1.95 µM[6][7]
ButroxydimACCasePlasmodium falciparumIC50: 10 µM[3]
2-(2-nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione (NTBC)HPPDRat liverIC50: ~40 nM[10]
2-(2-chloro-4-methanesulfonylbenzoyl)-cyclohexane-1,3-dione (CMBC)HPPDRat liverSimilar to NTBC[10]
Leptospermone (natural triketone)HPPDArabidopsis thalianaIC50: 3.14 µg/mL[11]
Grandiflorone (natural triketone)HPPDArabidopsis thalianaIC50: 0.22 µg/mL[11]
Triketone with C9 alkyl side chainHPPDArabidopsis thalianaIC50: 19 ± 1 nM[12]
SulcotrioneHPPDArabidopsis thalianaIC50: 250 ± 21 nM[12]

Analysis of Structure-Activity Relationships (SAR):

  • ACCase Inhibitors: The herbicidal activity of cyclohexanedione-based ACCase inhibitors is well-established, with potent activity observed in the low micromolar to nanomolar range.[6][7]

  • HPPD Inhibitors: For HPPD inhibitors of the triketone class, an ortho-substituent on the benzoyl ring is crucial for activity. The herbicidal potency is correlated with the electron-deficiency of the benzoyl group, with 2,4-disubstituted and 2,3,4-trisubstituted analogs showing the highest activity.[9][13] The nature of the side chain on the cyclohexane-1,3-dione ring also significantly influences potency, with a C9 alkyl side chain demonstrating very high activity.[12] Natural triketones like grandiflorone also exhibit potent HPPD inhibition.[11]

Experimental Protocols

To facilitate further research, this section provides detailed, step-by-step methodologies for the synthesis of a this compound analog and for conducting enzyme inhibition assays.

Synthesis of 2-Diazo-5-phenyl-cyclohexane-1,3-dione

This protocol describes the synthesis of a diazo derivative of this compound, a useful intermediate for further chemical modifications.[14]

Materials:

  • This compound

  • Ethanol

  • Triethylamine

  • Tosyl azide

  • Ether

  • Potassium hydroxide

  • Anhydrous Magnesium Sulfate (MgSO4)

  • Hexane

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen source

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Filtration apparatus

Procedure:

  • Dissolve 20.0 g (0.106 mol) of 5-phenyl-cyclohexane-1,3-dione in 75 ml of ethanol in a round-bottom flask.

  • Cool the solution to -10°C using an ice-salt bath and stir magnetically under a nitrogen atmosphere.

  • Add 10.75 g (0.106 mol) of triethylamine to the mixture.

  • Add 20.95 g (0.106 mol) of tosyl azide all at once.

  • Stir the mixture for one hour at 0°-5°C.

  • Remove the solvent under vacuum using a rotary evaporator at a temperature below 40°C.

  • To the residue, add 200 ml of ether.

  • Extract the ethereal solution with a solution containing 3.1 g of potassium hydroxide in 200 ml of water using a separatory funnel.

  • Dry the ethereal solution over anhydrous MgSO4.

  • Filter the solution to remove the drying agent.

  • Remove the solvent to yield a yellow solid.

  • Recrystallize the solid from an ethanol-hexane mixture to obtain 2-diazo-5-phenyl-cyclohexane-1,3-dione as yellow crystals.[14]

The following diagram outlines the synthesis workflow.

Synthesis_Workflow cluster_synthesis Synthesis of 2-Diazo-5-phenyl-cyclohexane-1,3-dione A 1. Dissolve this compound in Ethanol B 2. Cool to -10°C under Nitrogen A->B C 3. Add Triethylamine B->C D 4. Add Tosyl Azide C->D E 5. Stir for 1 hour at 0-5°C D->E F 6. Remove Solvent (Rotovap) E->F G 7. Redissolve in Ether F->G H 8. Aqueous Extraction with KOH G->H I 9. Dry with MgSO4 H->I J 10. Filter I->J K 11. Evaporate Solvent J->K L 12. Recrystallize from Ethanol/Hexane K->L M Product: 2-Diazo-5-phenyl- cyclohexane-1,3-dione L->M

Caption: Workflow for the synthesis of 2-Diazo-5-phenyl-cyclohexane-1,3-dione.

HPPD Enzyme Activity Assay

This protocol outlines a general spectrophotometric assay to determine the inhibitory activity of compounds against HPPD.[15][16]

Materials:

  • Purified HPPD enzyme

  • Reaction buffer (e.g., 20 mM HEPES, pH 7.0)

  • Ferrous sulfate (FeSO4)

  • Sodium ascorbate

  • p-Hydroxyphenylpyruvate (HPPA) substrate

  • Homogentisate 1,2-dioxygenase (HGD) (coupling enzyme)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Spectrophotometer capable of reading at 318 nm

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, FeSO4, sodium ascorbate, and HGD.

  • Add the test compound at various concentrations to the reaction mixture. Include a control with no inhibitor.

  • Pre-incubate the mixture for a defined period (e.g., 3 minutes at 37°C) to allow the inhibitor to bind to the enzyme.[10]

  • Initiate the reaction by adding the HPPA substrate.

  • Monitor the change in absorbance at 318 nm over time. The rate of reaction is proportional to the HPPD activity.

  • Calculate the percent inhibition for each concentration of the test compound relative to the control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Acetyl-CoA Carboxylase (ACCase) Inhibition Assay

This protocol describes a non-radioactive spectrophotometric assay for measuring ACCase activity and inhibition.[17][18][19]

Materials:

  • Partially purified ACCase enzyme preparation

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 8.0)

  • Acetyl-CoA

  • Potassium bicarbonate (KHCO3)

  • Magnesium chloride (MgCl2)

  • ATP

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Trifluoroacetic acid (TFA) to stop the reaction

  • Coupling enzyme system for detecting malonyl-CoA (e.g., using citrate synthase and monitoring the reaction with DTNB)

  • Spectrophotometer

Procedure:

  • Prepare an assay mixture containing the assay buffer, acetyl-CoA, KHCO3, MgCl2, and ATP.

  • Add the test compound at various concentrations to the assay mixture. Include a control with no inhibitor.

  • Initiate the reaction by adding the ACCase enzyme preparation.

  • Incubate the reaction for a set period.

  • Stop the reaction at different time points by adding TFA.

  • Quantify the amount of malonyl-CoA produced using a coupling enzyme system that results in a colorimetric change measurable by a spectrophotometer.

  • Calculate the rate of reaction for each inhibitor concentration.

  • Determine the percent inhibition and subsequently the IC50 or Ki value for the test compound.

Conclusion and Future Directions

This compound and its analogs represent a versatile class of compounds with significant potential in both agriculture and medicine. Their efficacy as inhibitors of ACCase and HPPD has been well-documented, leading to the development of commercial herbicides. The structure-activity relationships elucidated in this guide provide a roadmap for the rational design of new, more potent, and selective inhibitors.

Future research should focus on synthesizing and evaluating a broader range of analogs with diverse substitutions on both the phenyl ring and the cyclohexane-1,3-dione core. Direct, side-by-side comparative studies under standardized assay conditions are crucial to accurately assess the relative potencies of these compounds. Furthermore, exploring the therapeutic potential of these analogs beyond herbicidal activity, particularly in areas such as oncology and infectious diseases, presents an exciting avenue for future drug discovery efforts. The detailed protocols provided herein offer a solid foundation for researchers to embark on these investigations.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Phenylcyclohexane-1,3-dione Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 5-Phenylcyclohexane-1,3-dione Scaffold

The this compound moiety is a versatile pharmacophore. Its core structure, characterized by a cyclohexane ring bearing two carbonyl groups at positions 1 and 3, and a phenyl group at position 5, provides a unique three-dimensional framework for molecular interactions with biological targets.[1][2] The reactivity of this scaffold is largely dictated by the electron-withdrawing nature of the dicarbonyl system, which also allows for tautomerization to its enol form, a key feature for its biological activity, particularly in metal-chelation dependent enzyme inhibition.[3]

The primary and most commercially significant biological activity of this class of compounds is their herbicidal action, which stems from the inhibition of the HPPD enzyme (EC 1.13.11.27).[4][5][6] HPPD is a critical enzyme in the tyrosine catabolism pathway in both plants and mammals.[7] In plants, its inhibition leads to a depletion of plastoquinone and tocopherols, which are essential for carotenoid biosynthesis. The lack of carotenoids results in the photo-bleaching of chlorophyll, leading to characteristic white foliage and eventual plant death.[3][7] This mechanism of action has made HPPD inhibitors a successful class of herbicides.[8][9]

While the herbicidal activity is well-established, the broader cyclohexane-1,3-dione scaffold has been explored for other therapeutic applications, including anticancer and antimicrobial activities.[10][11] These studies provide a basis for exploring the potential of this compound derivatives in these areas as well.

Structure-Activity Relationship (SAR) for Herbicidal Activity (HPPD Inhibition)

The herbicidal potency of this compound derivatives is intricately linked to their ability to inhibit the HPPD enzyme. The key structural features influencing this activity are modifications at the 2-position of the cyclohexane-1,3-dione ring and substitutions on the 5-phenyl ring.

Modifications at the 2-Position of the Cyclohexane-1,3-dione Ring

The 2-position of the cyclohexane-1,3-dione core is a critical site for interaction with the HPPD active site. Typically, the most active derivatives are "triketones," which possess a 2-acyl group. This 2-acyl-cyclohexane-1,3-dione system is a potent chelator of the ferrous ion in the active site of HPPD.

A common modification at this position is the introduction of a substituted benzoyl group. For instance, compounds like 2-(2-nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione (NTBC) and 2-(2-chloro-4-methanesulfonylbenzoyl)-cyclohexane-1,3-dione are potent, time-dependent, reversible inhibitors of HPPD.[9] The nature and position of substituents on this benzoyl ring significantly impact activity.

Substitutions on the 5-Phenyl Ring

The 5-phenyl group plays a crucial role in anchoring the molecule within a hydrophobic pocket of the HPPD enzyme. Substitutions on this phenyl ring can modulate the herbicidal activity and selectivity. While specific SAR data for a wide range of this compound derivatives is limited in publicly accessible literature, valuable insights can be gleaned from patent literature and studies on related structures.

The following table summarizes the general SAR trends for substitutions on the 5-phenyl ring based on available information. It is important to note that these are generalized trends and the optimal substitution pattern can be species-specific.

Position of Substitution on the Phenyl RingType of SubstituentGeneral Effect on Herbicidal ActivityRationale
Para (4-position)Electron-withdrawing groups (e.g., -Cl, -CF3)Generally enhances activityMay improve binding affinity through halogen bonding or by modifying the electronic properties of the phenyl ring for better interaction with the active site.
Electron-donating groups (e.g., -OCH3)Variable, can sometimes decrease activityMay introduce steric hindrance or unfavorable electronic interactions.
Meta (3-position)Halogens (e.g., -Cl)Can maintain or slightly decrease activityThe effect is often less pronounced than at the para-position.
Ortho (2-position)Most substituentsGenerally decreases activityLikely due to steric hindrance, preventing the molecule from adopting the optimal conformation for binding to the enzyme.
Di-substitutione.g., 2,4-dichloro, 3,4-dichloroCan lead to potent inhibitorsA combination of electronic and steric effects can optimize binding. The 2,4- and 3,4-dichloro patterns are common in patented herbicidal compounds.

Key Insight: The electronic and steric properties of the substituents on the 5-phenyl ring are critical determinants of herbicidal potency. Electron-withdrawing groups, particularly at the para-position, and specific di-substitution patterns appear to be favorable for high activity.

Comparative Analysis with Alternative Scaffolds

The this compound scaffold is one of several core structures used to develop HPPD-inhibiting herbicides. A comparative analysis with other well-known scaffolds is essential for understanding its relative advantages and disadvantages.

ScaffoldKey Structural FeaturesRepresentative Commercial HerbicidesAdvantagesDisadvantages
2-Benzoylcyclohexane-1,3-diones A benzoyl group at the 2-position of the cyclohexane-1,3-dione ring.Mesotrione, TembotrioneHigh potency, broad-spectrum weed control.Potential for crop injury in sensitive species.
Pyrazoles A pyrazole ring system with a 1,3-diketone side chain.Topramezone, PyrasulfotoleExcellent crop safety in tolerant crops like corn.May have a narrower weed control spectrum compared to triketones.
Isoxazoles An isoxazole ring that acts as a pro-herbicide, converting to a diketonitrile active form in plants.IsoxaflutoleSystemic activity, effective on a wide range of weeds.Activity is dependent on metabolic activation in the plant.
5-Phenylcyclohexane-1,3-diones A phenyl group at the 5-position of the cyclohexane-1,3-dione ring.(Various patented compounds)Potentially offers a different selectivity profile and can be effective against weeds resistant to other herbicides.Less commercial development compared to other scaffolds, SAR is not as extensively documented in public literature.

Expert Opinion: The this compound scaffold represents a promising but relatively underexplored area for the development of new HPPD-inhibiting herbicides. Its unique substitution at the 5-position offers opportunities for fine-tuning the herbicidal spectrum and crop selectivity, potentially leading to the discovery of compounds effective against resistant weed biotypes.

Emerging Therapeutic Potential: Anticancer and Antimicrobial Activities

While the primary focus of research on cyclohexane-1,3-dione derivatives has been in agriculture, studies on the broader class of these compounds have revealed potential therapeutic applications.

Anticancer Activity

Several studies have investigated the anticancer properties of cyclohexane-1,3-dione derivatives. These compounds have been shown to induce apoptosis and inhibit the proliferation of various cancer cell lines, including non-small cell lung cancer (NSCLC).[11] The mechanism of action is thought to involve the inhibition of receptor tyrosine kinases.[11]

A quantitative structure-activity relationship (QSAR) study on a series of cyclohexane-1,3-dione derivatives against NSCLC cell lines revealed that both physicochemical and electronic properties are crucial for their biological activity.[11] Key molecular descriptors correlated with anticancer activity included hydrogen bond acceptors, polar surface area, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).[11]

For this compound derivatives, substitutions on the phenyl ring that enhance these properties could lead to potent anticancer agents. Further research is warranted to explore this potential.

Antimicrobial Activity

Cyclohexane-1,3-dione derivatives have also been evaluated for their antimicrobial properties. Studies have shown that certain derivatives exhibit activity against both Gram-positive and Gram-negative bacteria, as well as some fungal strains.[10] The exact mechanism of their antimicrobial action is not fully elucidated but may involve the chelation of essential metal ions or the inhibition of key microbial enzymes.

The lipophilicity of the compounds appears to be an important factor influencing their antimicrobial efficacy. Therefore, modifications to the 5-phenyl group that alter the overall lipophilicity of the molecule could be a viable strategy for developing novel antimicrobial agents based on this scaffold.

Experimental Protocols

To facilitate further research and comparative studies, this section provides detailed, step-by-step methodologies for the synthesis of the this compound scaffold and a representative biological assay for evaluating HPPD inhibition.

Synthesis of this compound

The synthesis of the this compound core can be achieved through a Michael addition reaction followed by a Dieckmann condensation.

Materials:

  • Benzaldehyde

  • Diethyl malonate

  • Ethyl acetoacetate

  • Sodium ethoxide

  • Ethanol

  • Hydrochloric acid

  • Diethyl ether

Procedure:

  • Knoevenagel Condensation:

    • In a round-bottom flask, dissolve benzaldehyde and diethyl malonate in ethanol.

    • Add a catalytic amount of a base, such as piperidine, and reflux the mixture for 2-4 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The product is diethyl benzylidenemalonate.

  • Michael Addition:

    • Prepare a solution of sodium ethoxide in ethanol.

    • To this solution, add ethyl acetoacetate dropwise at 0°C.

    • Then, add the diethyl benzylidenemalonate from the previous step dropwise to the reaction mixture.

    • Allow the reaction to stir at room temperature overnight.

  • Dieckmann Condensation and Decarboxylation:

    • Add a solution of sodium ethoxide in ethanol to the product from the Michael addition.

    • Reflux the mixture for 4-6 hours to effect the intramolecular cyclization.

    • Cool the reaction mixture and acidify with dilute hydrochloric acid to precipitate the product.

    • Filter the crude product, wash with cold water, and dry.

    • The crude product is then heated in an acidic aqueous solution to induce decarboxylation, yielding this compound.

    • Recrystallize the final product from a suitable solvent, such as ethanol/water, to obtain pure this compound.

In Vitro HPPD Inhibition Assay

This protocol describes a spectrophotometric assay to determine the inhibitory activity of test compounds against HPPD. The assay measures the rate of conversion of the substrate, 4-hydroxyphenylpyruvate (HPP), to homogentisate.

Materials:

  • Recombinant HPPD enzyme (e.g., from Arabidopsis thaliana)

  • 4-hydroxyphenylpyruvate (HPP) substrate solution

  • Ascorbate solution (as a cofactor)

  • Catalase solution (to remove hydrogen peroxide)

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.0)

  • Test compounds dissolved in DMSO

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Prepare the assay buffer and all reagent solutions. The HPP solution should be freshly prepared.

  • Assay Setup:

    • In each well of the 96-well microplate, add the following in order:

      • Assay buffer

      • Ascorbate solution

      • Catalase solution

      • A solution of the test compound at various concentrations (or DMSO for the control).

      • HPPD enzyme solution.

    • Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction and Measurement:

    • Initiate the enzymatic reaction by adding the HPP substrate solution to all wells.

    • Immediately place the microplate in a spectrophotometer and measure the increase in absorbance at 310 nm (the wavelength at which homogentisate absorbs) over time (e.g., every 30 seconds for 10 minutes).

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the absorbance versus time curves.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Visualizations

Key Structure-Activity Relationships

SAR_Summary cluster_core This compound Core cluster_modifications Structural Modifications cluster_activity Biological Activity Core Core Scaffold R1 2-Position (R1) (e.g., Acyl Group) Core->R1 Critical for metal chelation R2 5-Phenyl Ring (R2) (Substituents) Core->R2 Influences binding Activity Herbicidal Potency (HPPD Inhibition) R1->Activity Directly impacts enzyme inhibition R2->Activity Modulates potency and selectivity

Caption: Key structural modification sites on the this compound scaffold and their influence on herbicidal activity.

Experimental Workflow for HPPD Inhibitor Evaluation

Workflow cluster_synthesis Chemical Synthesis cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo/Greenhouse Testing cluster_analysis Data Analysis Synth Synthesis of This compound Derivatives Assay HPPD Inhibition Assay (IC50 Determination) Synth->Assay Greenhouse Herbicidal Activity Assay (Whole Plant) Assay->Greenhouse SAR SAR Analysis and Lead Optimization Greenhouse->SAR

Caption: A typical experimental workflow for the discovery and optimization of this compound-based HPPD inhibitors.

Conclusion

The this compound scaffold is a valuable platform for the development of potent HPPD-inhibiting herbicides. The structure-activity relationship for this class of compounds is primarily driven by substitutions at the 2-position of the dione ring and on the 5-phenyl moiety. While the herbicidal potential is well-recognized, the exploration of these derivatives for anticancer and antimicrobial applications presents an exciting frontier for future research. The experimental protocols and SAR insights provided in this guide are intended to serve as a valuable resource for researchers in the fields of agrochemistry, medicinal chemistry, and drug discovery, facilitating the rational design and development of novel bioactive molecules based on this versatile scaffold.

References

A Senior Application Scientist's Guide to the Biological Activity of Substituted Cyclohexane-1,3-diones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Cyclohexane-1,3-dione Scaffold as a Privileged Structure

In the landscape of drug discovery and agrochemical development, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are often referred to as "privileged structures" due to their ability to bind to multiple, diverse biological targets. The cyclohexane-1,3-dione core is a quintessential example of such a scaffold.[1] This versatile precursor, characterized by its active methylene moiety and dicarbonyl groups, serves as a foundational building block for a vast array of synthetic compounds with significant biological activities.[1][2] Its derivatives have been successfully developed into commercial herbicides, and show immense promise as anticancer, antibacterial, and anticonvulsant agents.[1][3]

This guide provides a comparative analysis of the biological activities of different substituted cyclohexane-1,3-diones, grounded in experimental data. We will explore the structure-activity relationships (SAR) that govern their function, delve into the detailed experimental protocols used for their evaluation, and visualize the molecular mechanisms that underpin their efficacy.

Herbicidal Activity: Potent Inhibition of Critical Plant Enzymes

The most commercially successful application of cyclohexane-1,3-dione derivatives has been in agriculture as grass-specific herbicides.[4][5] These compounds, often called "diones," are celebrated for their efficacy and selectivity. Their mechanism of action typically involves the inhibition of key enzymes in plant metabolic pathways that are absent in animals, providing a basis for their selective toxicity.

Mechanism of Action: Targeting p-Hydroxyphenylpyruvate Dioxygenase (HPPD)

A primary target for many herbicidal cyclohexane-1,3-diones is the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD).[6] HPPD is a critical enzyme in the biosynthesis of plastoquinone, an essential electron carrier in photosynthesis and a cofactor for the production of carotenoids.[6] Carotenoids protect chlorophyll from photo-oxidative damage. By inhibiting HPPD, these herbicides disrupt photosynthesis and lead to characteristic bleaching of the plant foliage, followed by death. The inhibitory properties of these compounds are often linked to their ability to chelate the ferrous ion within the active site of the enzyme.[7]

Comparative Analysis of 2-Acyl-cyclohexane-1,3-dione Congeners

The substitution pattern on the cyclohexane-1,3-dione ring dramatically influences HPPD inhibitory activity. Research into congeners derived from Peperomia natural products has elucidated key structure-activity relationships.[6] The length of the 2-acyl side chain is particularly critical for potency.

Causality in Experimental Design: The choice to vary the alkyl side chain length (from C3 to C15) is a classic SAR strategy. It aims to probe the size and hydrophobic nature of the enzyme's binding pocket. The optimal length suggests a perfect fit, maximizing van der Waals interactions and displacing water molecules, leading to tighter binding and lower IC₅₀ values.

Compound IDR1 (2-Acyl Side Chain)Apparent I₅₀ (μM) against Plant HPPD
5a Propyl (C3)> 100
5b Pentyl (C5)16 ± 2
5c Nonyl (C9)0.23 ± 0.02
5d Undecyl (C11)0.18 ± 0.02
5e Pentadecyl (C15)0.35 ± 0.04
Sulcotrione Commercial Herbicide0.25 ± 0.02
Data synthesized from a study on 2-acyl-cyclohexane-1,3-dione congeners.[6]

As the data indicates, a 2-acyl side chain with 11 carbons (Undecyl) was found to be optimal for HPPD inhibition, demonstrating slightly greater potency than the commercial triketone herbicide sulcotrione.[6] This suggests the binding pocket can accommodate a chain of this length to maximize favorable interactions.[6]

Experimental Protocol: HPPD Inhibition Assay

This protocol describes a method to determine the inhibitory potential of test compounds against plant HPPD.

  • Enzyme Preparation: Recombinant Arabidopsis thaliana HPPD (AtHPPD) is expressed in E. coli and purified. The enzyme concentration is determined using a standard Bradford assay.

  • Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, containing 1 mM ascorbic acid and 10 µM FeSO₄). The ascorbic acid is crucial as it keeps the iron in the catalytically active Fe²⁺ state.

  • Inhibitor Preparation: Dissolve test compounds (e.g., compound 5d ) in DMSO to create stock solutions. Perform serial dilutions to achieve a range of final assay concentrations.

  • Assay Procedure: a. In a 96-well UV-transparent plate, add 188 µL of the reaction buffer. b. Add 2 µL of the test compound dilution in DMSO (or pure DMSO for the uninhibited control). c. Add 5 µL of purified AtHPPD enzyme and incubate for 5 minutes at room temperature to allow the inhibitor to bind. d. Initiate the reaction by adding 5 µL of the substrate, p-hydroxyphenylpyruvate (HPP).

  • Data Acquisition: Monitor the formation of the product, homogentisic acid (HGA), by measuring the increase in absorbance at 310 nm over time using a spectrophotometric plate reader.

  • Data Analysis: Calculate the initial reaction rates. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Visualization: HPPD Inhibition Pathway

HPPD_Inhibition HPP p-Hydroxyphenylpyruvate (HPP) HPPD HPPD Enzyme (Fe²⁺ Active Site) HPP->HPPD Substrate HGA Homogentisic Acid (HGA) HPPD->HGA Catalysis Plastoquinone Plastoquinone & Carotenoids HGA->Plastoquinone Biosynthesis PhotoOxidation Photo-Oxidative Damage (Bleaching) Plastoquinone->PhotoOxidation Protection Blocked Inhibitor Cyclohexane-1,3-dione (e.g., Compound 5d) Inhibitor->HPPD Inhibition

Caption: Mechanism of herbicidal action via HPPD enzyme inhibition.

Anticancer Activity: Targeting Tyrosine Kinase Signaling

The cyclohexane-1,3-dione scaffold has emerged as a promising platform for the development of novel anticancer agents.[8] Derivatives have demonstrated significant cytotoxic activity against a range of cancer cell lines, including non-small-cell lung cancer (NSCLC), colorectal cancer, and hepatocellular carcinoma.[8][9]

Mechanism of Action: Inhibition of c-Met Kinase

Many of these derivatives function as tyrosine kinase inhibitors (TKIs). A key target is the c-Met receptor tyrosine kinase.[10] The c-Met pathway, when aberrantly activated, drives tumor growth, proliferation, angiogenesis, and metastasis. Therefore, inhibiting c-Met is a validated strategy in oncology. Cyclohexane-1,3-dione derivatives have been designed to fit into the ATP-binding pocket of the c-Met kinase domain, preventing its phosphorylation and downstream signaling.[10]

Comparative Analysis of 1,2,4-Triazine Derivatives

A series of novel 1,2,4-triazines synthesized from a cyclohexane-1,3-dione precursor were evaluated for their ability to inhibit c-Met kinase and their cytotoxic effects on cancer cell lines.[10]

Causality in Experimental Design: The dual-testing approach is critical. An enzymatic assay (c-Met inhibition) confirms the compound hits the intended molecular target. A cell-based cytotoxicity assay (e.g., against the H460 cell line) confirms that target engagement translates into a desired biological outcome (cell death) and that the compound can permeate cell membranes. Strong correlation between the two results validates the mechanism of action.

Compound IDc-Met Kinase IC₅₀ (nM)Cytotoxicity IC₅₀ (μM) against H460 NSCLC cell line
5 0.242.14
7a 0.453.26
7b 0.524.08
10c 0.815.11
10e 0.362.85
Foretinib 1.161.87
Data synthesized from a study on 1,2,4-triazine derivatives.[10]

Several synthesized compounds showed more potent enzymatic inhibition of c-Met than the reference drug Foretinib, with IC₅₀ values in the sub-nanomolar range.[10] This potent target engagement translated to single-digit micromolar cytotoxicity against the H460 lung cancer cell line.[10]

Experimental Protocol: MTT Cell Viability Assay

This protocol measures the cytotoxic effect of compounds on cancer cells.

  • Cell Culture: Culture H460 (NSCLC) cells in appropriate media (e.g., RPMI-1640 with 10% FBS) in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of ~5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture media. Replace the old media with the media containing the test compounds (or vehicle control, e.g., 0.1% DMSO). Incubate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Scientific Rationale: Metabolically active, viable cells contain mitochondrial reductase enzymes that cleave the tetrazolium ring of MTT, converting the yellow, water-soluble dye into a purple, insoluble formazan.

  • Formazan Solubilization: Carefully remove the media and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the purple solution at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control cells (representing 100% viability). Plot the percentage of cell viability against the logarithm of compound concentration and fit to a dose-response curve to calculate the IC₅₀ value.

Visualization: c-Met Signaling Inhibition

cMet_Inhibition cluster_membrane Cell Membrane cluster_inhibition Inhibition Mechanism cMet c-Met Receptor ADP ADP Downstream Downstream Signaling (RAS-MAPK, PI3K-AKT) cMet->Downstream Phosphorylation HGF HGF (Ligand) HGF->cMet Binds & Dimerizes Inhibitor Cyclohexane-1,3-dione Derivative (e.g., Cmpd 5) Inhibitor->cMet Competes with ATP ATP ATP ATP->cMet Binds to Kinase Domain Response Cell Proliferation, Survival, Metastasis Downstream->Response Antibacterial_Workflow Synthesis Synthesize & Purify Cyclohexane-1,3-dione Derivatives DiscPrep Impregnate Paper Discs with Test Compounds Synthesis->DiscPrep Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Plating Swab Inoculum on Agar Plate Inoculum->Plating Incubate Place Discs on Plate & Incubate (24h, 37°C) Plating->Incubate DiscPrep->Incubate Measure Measure Zone of Inhibition (mm) Incubate->Measure Compare Compare Activity to Standard Antibiotic Measure->Compare

References

Validating the Anticancer Potential of 5-Phenylcyclohexane-1,3-dione Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for validating the anticancer properties of 5-Phenylcyclohexane-1,3-dione derivatives. We will delve into their mechanism of action, compare their in vitro efficacy against established anticancer agents, and provide detailed protocols for essential validation experiments. This document is designed to be a practical resource, grounding theoretical knowledge in actionable experimental design.

Introduction: The Promise of Cyclohexane-1,3-dione Scaffolds in Oncology

The cyclohexane-1,3-dione core is a versatile scaffold that has garnered significant interest in medicinal chemistry due to its prevalence in various biologically active compounds.[1] Derivatives of this structure have demonstrated a wide array of pharmacological activities, including anticancer properties.[1][2][3] The focus of this guide, the this compound derivatives, represents a promising class of small molecules with the potential to act as potent and selective anticancer agents. Their synthetic tractability allows for the generation of diverse chemical libraries, enabling the fine-tuning of their pharmacological profiles.

Mechanism of Action: Targeting Receptor Tyrosine Kinase Signaling

A significant body of evidence points towards the inhibition of receptor tyrosine kinases (RTKs) as a primary mechanism through which cyclohexane-1,3-dione derivatives exert their anticancer effects.[2] Several studies have highlighted the inhibitory activity of these compounds against a panel of RTKs, including c-Kit, Flt-3, VEGFR-2, EGFR, and PDGFR.[2]

Of particular interest is the potent inhibition of the c-Met receptor tyrosine kinase.[3] The HGF/c-Met signaling pathway is a critical regulator of cell proliferation, motility, migration, and invasion.[4][5] Its aberrant activation through mutation, amplification, or overexpression is a known driver in a multitude of human cancers, including non-small-cell lung cancer (NSCLC), liver, colon, and breast carcinomas.[4][5] By targeting c-Met, this compound derivatives can disrupt these oncogenic signals.

Upon binding of its ligand, Hepatocyte Growth Factor (HGF), the c-Met receptor dimerizes and autophosphorylates, creating docking sites for various downstream signaling proteins. This initiates a cascade of intracellular events through pathways such as PI3K/AKT, RAS/MAPK, and JAK/STAT, ultimately leading to cancer cell growth, survival, and metastasis.[5][6] The inhibition of c-Met by this compound derivatives blocks these downstream pathways.

Diagram: Simplified c-Met Signaling Pathway and Point of Inhibition

cMet_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF cMet c-Met Receptor HGF->cMet Binding & Dimerization P P cMet->P Autophosphorylation PI3K_AKT PI3K/AKT Pathway P->PI3K_AKT RAS_MAPK RAS/MAPK Pathway P->RAS_MAPK STAT JAK/STAT Pathway P->STAT Transcription Gene Transcription PI3K_AKT->Transcription RAS_MAPK->Transcription STAT->Transcription Cell_Responses Proliferation, Survival, Invasion, Angiogenesis Transcription->Cell_Responses Inhibitor 5-Phenylcyclohexane- 1,3-dione Derivative Inhibitor->cMet Inhibition

Caption: Inhibition of c-Met by this compound derivatives.

Comparative In Vitro Efficacy

A crucial step in validating a novel anticancer compound is to benchmark its cytotoxic activity against existing therapies. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison, with lower values indicating higher potency.[7] The following table summarizes published IC50 values for various cyclohexane-1,3-dione derivatives against different cancer cell lines, alongside standard chemotherapeutic agents for comparison. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.

Compound/Derivative Cancer Cell Line IC50 (µM) Reference Drug Reference Drug IC50 (µM) Reference
Cyclohexane-1,3-dione derivative 5c MDA-MB-231 (Breast)~55.4 (converted from 10.31 µg/ml)--[8]
1,2,4-Triazine derivative 5 A549 (Lung)< 1.00 (as c-Met inhibitor)Foretinib1.16 (as c-Met inhibitor)[9]
1,2,4-Triazine derivative 7a A549 (Lung)< 1.00 (as c-Met inhibitor)Foretinib1.16 (as c-Met inhibitor)[9]
1,2,4-Triazine derivative 10c H460 (Lung)< 1.00 (as c-Met inhibitor)Foretinib1.16 (as c-Met inhibitor)[9]
DoxorubicinMCF-7 (Breast)0.04 - 2.8--[10]
DoxorubicinA549 (Lung)~0.1--[7]

Note: The IC50 value for compound 5c was converted from µg/ml assuming a molecular weight of approximately 186 g/mol for the parent this compound.

These data suggest that certain derivatives of cyclohexane-1,3-dione exhibit potent anticancer activity, with some showing c-Met inhibitory potencies comparable to or exceeding that of the established inhibitor, Foretinib.[9]

Structure-Activity Relationship (SAR) Insights

The broad range of activities observed for different cyclohexane-1,3-dione derivatives underscores the importance of their chemical structure in determining their biological function.[2][11] Quantitative Structure-Activity Relationship (QSAR) studies have begun to elucidate the key molecular features that correlate with anticancer potency.[2][12]

Generally, modifications to the heterocyclic rings fused to the cyclohexane-1,3-dione core significantly impact activity. For instance, the introduction of thiophene, pyran, and pyridine moieties has been shown to yield compounds with potent inhibitory effects on various cancer cell lines.[3] Furthermore, substitutions on the phenyl ring of this compound and the dione ring itself can modulate the compound's electronic and steric properties, influencing its binding affinity to target kinases.[2][12] A comprehensive SAR analysis is crucial for the rational design of next-generation derivatives with improved efficacy and selectivity.

Experimental Protocols for Validation

To ensure the scientific rigor of your findings, it is imperative to employ standardized and well-validated experimental protocols. Below are detailed methodologies for key in vitro and in vivo assays.

Protocol 1: Synthesis of a Representative 2-amino-4-phenyl-5,6,7,8-tetrahydro-5-oxonaphthalene-1-carbonitrile derivative

This protocol is adapted from a general method for the synthesis of biologically active cyclohexane-1,3-dione derivatives.[9]

Objective: To synthesize a specific derivative for subsequent biological evaluation.

Materials:

  • Cyclohexane-1,3-dione

  • Benzaldehyde

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve cyclohexane-1,3-dione (10 mmol) and benzaldehyde (10 mmol) in ethanol (30 mL).

  • Add malononitrile (10 mmol) to the solution.

  • Add a catalytic amount of piperidine (2-3 drops) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, the solid product will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from ethanol to obtain the purified compound.

  • Characterize the final product using NMR and Mass Spectrometry to confirm its structure and purity.

Diagram: Synthesis Workflow

synthesis_workflow Start Start Reactants Mix Cyclohexane-1,3-dione, Benzaldehyde, Malononitrile in Ethanol Start->Reactants Catalyst Add Piperidine Reactants->Catalyst Reaction Stir at Room Temperature (2-4 hours) Catalyst->Reaction Monitoring Monitor via TLC Reaction->Monitoring Precipitation Precipitate Forms Monitoring->Precipitation Reaction Complete Filtration Vacuum Filtration & Washing Precipitation->Filtration Purification Recrystallization from Ethanol Filtration->Purification Characterization NMR & Mass Spectrometry Purification->Characterization End End Characterization->End

Caption: Workflow for the synthesis of a cyclohexane-1,3-dione derivative.

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

Objective: To determine the IC50 value of the synthesized compound against a panel of cancer cell lines.[7][8]

Materials:

  • Synthesized this compound derivative

  • Human cancer cell lines (e.g., A549, MCF-7, HCT116) and a non-cancerous cell line (e.g., HEK293T)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Prepare a series of dilutions of the test compound and a reference drug (e.g., Doxorubicin) in the culture medium.

  • Remove the old medium from the wells and add 100 µL of the prepared drug dilutions. Include vehicle-only controls.

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Diagram: MTT Assay Workflow

mtt_workflow Start Start Seeding Seed Cells in 96-well Plate Start->Seeding Incubation1 Incubate for 24h Seeding->Incubation1 Treatment Add Drug Dilutions Incubation1->Treatment Incubation2 Incubate for 48-72h Treatment->Incubation2 MTT_Addition Add MTT Reagent Incubation2->MTT_Addition Incubation3 Incubate for 4h MTT_Addition->Incubation3 Dissolution Dissolve Formazan in DMSO Incubation3->Dissolution Measurement Measure Absorbance at 570 nm Dissolution->Measurement Analysis Calculate IC50 Measurement->Analysis End End Analysis->End

Caption: Workflow for determining cytotoxicity using the MTT assay.

Protocol 3: In Vivo Antitumor Efficacy Evaluation in a Xenograft Model

Objective: To assess the in vivo anticancer activity of a lead compound.

Materials:

  • Lead this compound derivative

  • Immunocompromised mice (e.g., athymic nude mice)

  • Human cancer cells for implantation (e.g., A549)

  • Vehicle for drug administration (e.g., saline with 5% DMSO)

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomize the mice into control and treatment groups.

  • Administer the test compound or vehicle to the respective groups via an appropriate route (e.g., intraperitoneal injection) at a predetermined dose and schedule.

  • Measure the tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Monitor the body weight and general health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

  • Compare the tumor growth inhibition in the treatment group relative to the control group.

Conclusion and Future Directions

The this compound derivatives have emerged as a compelling class of anticancer agents, with a well-supported mechanism of action targeting key oncogenic signaling pathways. The in vitro data for several derivatives demonstrate potent cytotoxicity against a range of cancer cell lines, in some cases exceeding the potency of established drugs.

Further research should focus on a number of key areas. A more systematic exploration of the structure-activity relationship will be instrumental in designing derivatives with enhanced potency and selectivity. Comprehensive in vivo studies using xenograft and patient-derived xenograft (PDX) models are essential to validate the preclinical efficacy and to assess the pharmacokinetic and pharmacodynamic properties of these compounds. Ultimately, with continued research and development, this compound derivatives hold the potential to be translated into novel and effective cancer therapeutics.

References

A Senior Application Scientist's Guide to In Silico ADME-Tox Modeling of Cyclohexane-1,3-dione Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of in silico methodologies for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) profiles of cyclohexane-1,3-dione derivatives. As this chemical scaffold is a promising building block for various therapeutic agents, including anticancer and anti-inflammatory drugs, early and accurate ADME-Tox assessment is paramount to de-risk drug development programs and reduce costly late-stage failures.[1][2][3] This document moves beyond a simple listing of tools, focusing instead on the causal reasoning behind methodological choices and providing validated, step-by-step protocols for researchers, scientists, and drug development professionals.

The Imperative of Early-Stage ADME-Tox Profiling

In modern drug discovery, waiting for preclinical animal studies to reveal poor pharmacokinetic or toxicity profiles is an inefficient and expensive strategy. It is estimated that up to 40% of drug candidates have historically failed due to safety issues, with a significant portion of failures also attributed to poor ADME properties.[4][5] In silico modeling allows for the rapid, cost-effective screening of large numbers of candidate molecules, enabling a "fail fast, fail cheap" approach.[6][7] By integrating these computational techniques early, we can prioritize compounds with a higher probability of clinical success, saving time, resources, and reducing the reliance on animal experimentation.[8]

Part 1: A Comparative Overview of Core In Silico Methodologies

The selection of an appropriate modeling technique is contingent on the specific question being asked. Methodologies range from broad, rapid assessments of "drug-likeness" to highly specific, computationally intensive predictions of target-organ toxicity.

Quantitative Structure-Activity Relationship (QSAR) Models

QSAR represents a cornerstone of predictive toxicology. These models are built on the principle that the biological activity (or property, such as metabolic stability) of a chemical is directly related to its molecular structure. By analyzing a dataset of compounds with known experimental values, QSAR algorithms generate mathematical equations that correlate molecular descriptors (e.g., physicochemical, topological, electronic properties) with the ADME-Tox endpoint of interest.[9]

  • Expert Rationale: The power of QSAR lies in its speed. Once a robust model is built, it can screen thousands of new chemical entities in minutes. For cyclohexane-1,3-dione derivatives, QSAR models have been successfully developed to predict anticancer activity by correlating it with descriptors like polar surface area, connectivity indices, and HOMO/LUMO energy levels.[1][10] This same approach is readily applied to ADME-Tox endpoints. The key to a trustworthy QSAR model is its Applicability Domain (AD) ; the model is only reliable for predicting compounds that are structurally similar to those in its training set.[10]

Physicochemical and Rule-Based Models

These are the simplest and fastest computational models. They rely on calculated physicochemical properties (e.g., logP, molecular weight, polar surface area) to assess a compound's potential for good oral bioavailability. The most famous example is Lipinski's Rule of Five.

  • Expert Rationale: While not a direct prediction of ADME, these rules serve as a critical first-pass filter. A cyclohexane-1,3-dione derivative that violates multiple Lipinski rules is likely to face absorption or permeation issues. Web-based tools like SwissADME provide excellent platforms for these initial checks.[11] The causality is straightforward: properties like high lipophilicity (logP) can lead to poor absorption and increased metabolic clearance, while a high molecular weight can hinder membrane permeability.

Structure-Based Models: Molecular Docking

When the protein target responsible for a toxicity endpoint is known (e.g., Cytochrome P450 enzymes for metabolism, or the hERG potassium channel for cardiotoxicity), molecular docking can provide mechanistic insights. This technique predicts the preferred orientation and binding affinity of a ligand to its protein target.[12]

  • Expert Rationale: Docking moves beyond correlation to a physics-based simulation of interaction. For cyclohexane-1,3-dione derivatives, this is particularly useful for predicting potential drug-drug interactions by docking them into the active sites of major CYP isoforms (e.g., CYP3A4, CYP2D6). A high predicted binding affinity may flag a compound for potential metabolic liabilities. This method was effectively used to evaluate the binding potential of these derivatives to the c-Met protein active pocket in cancer studies, a process directly translatable to toxicity targets.[10]

Physiologically Based Pharmacokinetic (PBPK) Modeling

PBPK models are the most complex and data-intensive, but also the most powerful for predicting human pharmacokinetics. These models are multi-compartment systems that simulate the absorption, distribution, metabolism, and excretion of a drug within a virtual organism.[13]

  • Expert Rationale: PBPK modeling allows for the integration of in vitro data (e.g., metabolic stability) and in silico predictions to forecast the full pharmacokinetic profile (Cmax, Tmax, AUC) in humans.[14] While full PBPK model development is typically reserved for late-stage preclinical candidates, simplified models can be used earlier to explore how changes in properties like solubility or metabolic clearance might impact the overall exposure of a cyclohexane-1,3-dione derivative.[15]

Part 2: Comparison of Freely Available ADME-Tox Prediction Tools

A multitude of software tools are available to researchers. The choice of tool should be guided by the specific endpoints of interest and the desire for a consensus prediction from multiple sources.

Tool/PlatformPrimary MethodologiesKey StrengthsKey LimitationsBest For...
SwissADME [11]Physicochemical, Rule-Based, QSARUser-friendly interface, excellent data visualization (e.g., BOILED-Egg plot), comprehensive physicochemical property calculation.Limited number of toxicity endpoints.Rapid first-pass filtering, assessing drug-likeness and basic pharmacokinetics.
pkCSM [11]QSAR (Graph-based signatures)Broad coverage of ADME and toxicity endpoints, including organ-specific toxicity and environmental toxicity. Provides prediction confidence.Web interface can be slow with large batches of molecules. Model details are not always transparent.Getting a broad ADME-Tox profile, including specific toxicity warnings (e.g., hERG inhibition, Hepatotoxicity).
admetSAR 2.0 [4][11]QSAR, Substructure MatchingProvides detailed information on the chemical substructures (toxicophores) that trigger a positive toxicity prediction. Good for mechanistic hypothesis generation.The user interface is less intuitive than more modern platforms.Investigating the structural basis for toxicity predictions (e.g., Ames mutagenicity).
ProTox-II QSAR, Substructure MatchingFocuses specifically on toxicity prediction, including acute toxicity (LD50), organ toxicity, and toxicological pathways.Limited ADME prediction capabilities.In-depth toxicity assessment and prediction of toxicity class.

Part 3: A Validated Workflow for In Silico ADME-Tox Assessment

This section provides a step-by-step protocol for a comprehensive in silico evaluation of a hypothetical cyclohexane-1,3-dione derivative. The core principle of this self-validating workflow is the use of multiple, orthogonal methods to build confidence in the final assessment.

Workflow Visualization

ADMET_Workflow cluster_prep Step 1: Ligand Preparation cluster_screen Step 2: Rapid Screening cluster_advanced Step 4: Mechanistic Investigation cluster_analysis Step 5: Integrated Analysis mol_prep Draw & Standardize 2D Structure (e.g., MarvinSketch) mol_3d Generate Low-Energy 3D Conformer (e.g., RDKit/OpenBabel) mol_prep->mol_3d swissadme Physicochemical & PK Profiling (SwissADME) mol_3d->swissadme pkcsm pkCSM Prediction (hERG, Ames, Hepatotoxicity) mol_3d->pkcsm admet_sar admetSAR Prediction (Carcinogenicity, Toxicophores) mol_3d->admet_sar protox ProTox-II Prediction (LD50, Organ Toxicity) mol_3d->protox docking Molecular Docking (e.g., AutoDock Vina) mol_3d->docking drug_likeness Evaluate Drug-Likeness (Lipinski's, Ghose, etc.) swissadme->drug_likeness analysis Synthesize Data & Prioritize Compound drug_likeness->analysis pkcsm->analysis admet_sar->analysis protox->analysis docking->analysis pdb Select Toxicity Target (e.g., CYP3A4, hERG model) pdb->docking Decision_Tree start Initial In Silico Profile drug_like Drug-like? (SwissADME) start->drug_like tox_flags Toxicity Flags? (pkCSM, admetSAR) drug_like->tox_flags Yes redesign Low Priority (Redesign or Discard) drug_like->redesign No proceed High Priority Candidate (Proceed to Synthesis) tox_flags->proceed No investigate Medium Priority (Investigate Further) tox_flags->investigate Yes docking Perform Molecular Docking on Specific Toxicity Target investigate->docking

References

A Comparative Guide to QSAR Modeling of Cyclohexane-1,3-dione Derivatives for Anticancer Activity

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern oncology drug discovery, the strategic application of computational methods is paramount to accelerating the identification and optimization of novel therapeutic agents. Quantitative Structure-Activity Relationship (QSAR) modeling stands out as a cornerstone of this in silico revolution, offering a predictive framework that links the chemical structure of compounds to their biological activity. This guide provides an in-depth, objective comparison of QSAR modeling approaches as applied to a promising class of anticancer compounds: cyclohexane-1,3-dione derivatives. These scaffolds have garnered significant interest due to their synthetic accessibility and their potent inhibitory effects on key oncogenic pathways, such as the c-Met tyrosine kinase, which is often dysregulated in non-small-cell lung cancer (NSCLC).[1][2][3]

This document is designed for researchers, computational chemists, and drug development professionals. It moves beyond a simple recitation of protocols to dissect the causality behind methodological choices, ensuring a trustworthy and authoritative exploration of the topic. We will ground our discussion in a detailed case study and then expand to compare the employed techniques with viable alternatives, supported by experimental data and robust validation metrics.

The Rationale for QSAR in Anticancer Drug Design

The core principle of QSAR is that the biological activity of a chemical compound is a direct function of its molecular structure and physicochemical properties. By establishing a mathematical relationship between these properties (termed "descriptors") and the observed activity (e.g., IC50 values), we can build predictive models. These models are invaluable for:

  • Virtual Screening: Rapidly assessing large chemical libraries to prioritize compounds for synthesis and in vitro testing.

  • Lead Optimization: Guiding the rational design of more potent and selective analogs by identifying key structural features that enhance activity.

  • Mechanistic Insights: Elucidating the molecular properties that govern a compound's interaction with its biological target.

For cyclohexane-1,3-dione derivatives, which have shown inhibitory activity against various cancer cell lines, QSAR provides a powerful tool to navigate their complex chemical space and design next-generation therapeutic candidates.[3][4]

Core Scaffold: Cyclohexane-1,3-dione

The versatility of the cyclohexane-1,3-dione core allows for extensive chemical modification, leading to a diverse range of derivatives, including fused heterocyclic systems like pyran, pyrazole, and thiophene.[4] These modifications are crucial as they directly influence the electronic and steric properties of the molecule, thereby modulating its biological activity.

Caption: General chemical scaffold of cyclohexane-1,3-dione.

Methodological Deep Dive: A Case Study in NSCLC Inhibitors

A pivotal study by Daoui et al. provides an excellent framework for understanding the application of QSAR to this chemical class.[1][2][3] Researchers developed models to predict the inhibitory activity of 40 cyclohexane-1,3-dione derivatives against the H460 non-small-cell lung cancer cell line.[3][4] Two primary modeling techniques were employed and compared: Multiple Linear Regression (MLR) and Artificial Neural Network (ANN).

Experimental Protocol: Building a Robust QSAR Model

The development of a predictive and reliable QSAR model is a multi-step process that requires careful execution and rigorous validation. The workflow described below is a self-validating system, ensuring the trustworthiness of the final model.

Step 1: Data Set Curation

  • Action: A dataset of 40 cyclohexane-1,3-dione derivatives with their corresponding biological activities (IC50 values against the H460 cell line) was compiled from the literature.[3] The IC50 values were converted to a logarithmic scale (pIC50) to ensure a more normal distribution of the data.

  • Rationale: Data quality is the most critical factor. Using a congeneric series from a single, reliable source minimizes experimental variability. The logarithmic transformation linearizes the relationship between activity and free energy of binding.

Step 2: Molecular Descriptor Calculation

  • Action: The 3D structure of each molecule was optimized using Density Functional Theory (DFT) calculations. Subsequently, a wide range of molecular descriptors were calculated, categorized as:

    • Topological: Describing the connectivity of atoms.

    • Physicochemical: Including properties like molecular weight, logP, and polar surface area.

    • Electronic: Such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and dipole moment.[1][2]

  • Rationale: This multi-faceted approach ensures a comprehensive representation of the structural features that could influence biological activity. DFT optimization provides a more accurate 3D geometry, which is crucial for calculating shape- and electronic-based descriptors.

Step 3: Data Splitting and Feature Selection

  • Action: The dataset was rationally divided into a training set (for model building) and a test set (for external validation). A feature selection algorithm was then applied to the training set to identify the most relevant descriptors and remove redundant or irrelevant ones.

  • Rationale: Splitting the data is essential to assess the model's ability to predict the activity of new, unseen compounds. Feature selection prevents overfitting, where the model performs well on the training data but fails to generalize.

Step 4: Model Development

  • Action: Two types of models were constructed using the selected descriptors from the training set:

    • Multiple Linear Regression (MLR): A statistical method that establishes a linear relationship between the descriptors (independent variables) and the biological activity (dependent variable).[1][2]

    • Artificial Neural Network (ANN): A machine learning approach inspired by the human brain that can model complex, non-linear relationships.[1][2]

  • Rationale: Comparing a simple, interpretable linear model (MLR) with a more complex, non-linear model (ANN) allows for a thorough investigation of the structure-activity landscape.

Step 5: Rigorous Model Validation

  • Action: The predictive power and robustness of the developed models were assessed using a suite of validation metrics:

    • Internal Validation (Training Set): Leave-one-out cross-validation (Q²) was performed to check the internal consistency and stability of the model.

    • External Validation (Test Set): The model's ability to predict the pIC50 of the test set compounds was evaluated using the predictive correlation coefficient (R²_pred).

  • Rationale: A QSAR model is only useful if it is predictive. Internal validation guards against chance correlations, while external validation is the ultimate test of the model's real-world applicability.[5]

QSAR_Workflow Data 1. Data Curation (40 Derivatives, pIC50) Descriptors 2. Descriptor Calculation (Topological, Physicochemical, Electronic) Data->Descriptors Split 3. Data Splitting (Training & Test Sets) Descriptors->Split Feature 4. Feature Selection Split->Feature Model 5. Model Building (MLR & ANN) Feature->Model Validation 6. Model Validation (Internal & External) Model->Validation Prediction 7. Prediction & Design Validation->Prediction

Caption: A typical workflow for developing and validating a QSAR model.

Comparative Analysis of QSAR Models

The true test of a QSAR model lies in its statistical robustness and predictive accuracy. Here, we compare the performance of the MLR and ANN models from the case study and discuss alternative approaches commonly used in anticancer drug discovery.

Model Performance: MLR vs. ANN

In the study of cyclohexane-1,3-dione derivatives against the H460 cell line, both MLR and ANN models demonstrated strong predictive capabilities.[3] However, the non-linear ANN model showed a slight edge in performance, suggesting that complex, non-linear relationships exist between the molecular structures and their anticancer activity.

Model TypeR² (Training Set)Q² (Cross-Validation)R²_pred (Test Set)Key Descriptors Involved
MLR 0.850.650.82Stretch-Bend Energy, H-Bond Acceptors, Total Connectivity, HOMO/LUMO Energies[3][4]
ANN >0.95N/A (High R²)~0.95Same as MLR, but modeled non-linearly[3]

Interpretation of Results:

  • Multiple Linear Regression (MLR): The high R² value indicates a good fit for the training data.[4] The Q² value greater than 0.5 and the R²_pred value greater than 0.6 suggest that the model is statistically robust and has good predictive power.[5] The strength of MLR lies in its simplicity and the direct interpretability of the resulting equation, which clearly shows the contribution and directionality (positive or negative) of each descriptor.

  • Artificial Neural Network (ANN): The ANN model yielded even higher correlation coefficients for both the training and test sets, indicating its proficiency in capturing the nuances of the structure-activity relationship that a linear model might miss.[3] The trade-off is that ANN models are often considered "black boxes," making it more difficult to interpret the precise contribution of individual descriptors.

Alternative Modeling Techniques

While MLR and ANN are powerful, they are not the only tools available. The field of machine learning offers several other algorithms that are frequently applied to QSAR studies in oncology.

  • Support Vector Machine (SVM): A robust classification and regression method that works by finding an optimal hyperplane to separate or fit data points. SVM is particularly effective for high-dimensional data and can handle non-linear relationships through the use of different kernels. It is a widely used alternative to ANN for developing predictive QSAR models.[6]

  • Random Forest (RF): An ensemble learning method that constructs a multitude of decision trees during training. For regression, the final prediction is the average of the predictions from all individual trees. RF is known for its high accuracy, resistance to overfitting, and ability to provide estimates of feature importance. Recent studies have shown RF models to be superior for QSAR modeling of anticancer agents like flavones.[7]

  • Partial Least Squares (PLS): A regression technique that is particularly useful when the number of descriptors is large and there is multicollinearity among them. PLS reduces the descriptor variables to a smaller set of uncorrelated components and then performs regression on these components.[6]

Why Choose One Over Another?

  • For Interpretability: MLR is the gold standard when the primary goal is to understand the physicochemical meaning behind the structure-activity relationship.

  • For Highest Predictive Accuracy: Non-linear methods like ANN, SVM, and RF often provide superior predictive performance, especially when the underlying biological mechanism is complex. The choice between them can depend on the specific dataset and often requires empirical testing.

  • For High-Dimensional Data: PLS and RF are well-suited to handle datasets with a very large number of descriptors, effectively mitigating the risk of overfitting.

Conclusion and Future Directions

The QSAR modeling of cyclohexane-1,3-dione derivatives serves as a compelling example of how computational chemistry can drive anticancer drug discovery. The comparative analysis reveals a critical choice for researchers: a trade-off between the straightforward interpretability of linear models like MLR and the potentially higher predictive power of non-linear machine learning algorithms such as ANN, SVM, and RF.

The evidence suggests that for cyclohexane-1,3-dione derivatives, non-linear relationships are significant.[3] Therefore, while an initial MLR model is invaluable for identifying key descriptor classes, leveraging more advanced machine learning techniques is likely to yield more accurate predictions for virtual screening and lead optimization.

The path forward in this field involves integrating multiple computational approaches. A robust drug design pipeline could start with a validated QSAR model to screen for promising candidates, followed by molecular docking and molecular dynamics simulations to investigate their binding modes and affinities with specific targets like c-Met kinase.[1][2] This synergistic approach, grounded in the principles of scientific integrity and rigorous validation, holds the key to unlocking the full therapeutic potential of cyclohexane-1,3-dione derivatives in the fight against cancer.

References

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic chemistry, the precise characterization of intermediates and final products is paramount. 5-Phenylcyclohexane-1,3-dione stands as a valuable building block, frequently employed in the synthesis of more complex molecular architectures, including various heterocycles and pharmaceutical agents.[1][2] Its utility stems from the reactivity of its dual carbonyl groups and the structural influence of the phenyl substituent. This guide provides an in-depth spectroscopic comparison of this compound with two structurally related compounds: the parent scaffold, Cyclohexane-1,3-dione, and the mono-ketone analogue, 3-Phenylcyclohexanone.

Through this comparative lens, we will explore how subtle changes in chemical structure manifest in distinct spectroscopic signatures. This analysis, grounded in experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), will not only serve as a reference for identifying these specific molecules but also reinforce the foundational principles of spectroscopic interpretation for researchers in organic synthesis and drug development.

The Structural Landscape: Keto-Enol Tautomerism

A critical consideration for 1,3-dicarbonyl compounds is the phenomenon of keto-enol tautomerism. These molecules can exist in equilibrium between the diketo form and one or more enol forms.[3][4][5] This equilibrium is dynamic and can be influenced by factors such as solvent polarity and temperature.[4][5][6] The presence of both tautomers in a sample will be reflected in the spectroscopic data, particularly in NMR, where distinct sets of signals may appear for each form.

Caption: Keto-enol tautomerism in this compound.

Spectroscopic Fingerprinting: A Multi-Technique Approach

For unambiguous structural elucidation, a single spectroscopic technique is often insufficient. By combining data from NMR, IR, and MS, we create a self-validating system that confirms molecular structure, functional groups, and molecular weight.

Spectroscopic_Workflow Compound Synthesized Compound (e.g., this compound) NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR Determines Carbon-Hydrogen Framework IR IR Spectroscopy Compound->IR Identifies Functional Groups MS Mass Spectrometry Compound->MS Determines Molecular Weight & Formula Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Caption: General workflow for spectroscopic analysis.

Comparative Analysis of Spectroscopic Data

Here, we dissect the spectroscopic data for our three compounds of interest. The selection of Cyclohexane-1,3-dione allows us to isolate the effect of the phenyl group, while 3-Phenylcyclohexanone helps differentiate the spectroscopic features of a 1,3-dione system from a simple ketone.

Caption: Structures of the compounds under comparison.

¹H NMR Spectroscopy

Proton NMR provides detailed information about the chemical environment of hydrogen atoms in a molecule. The key diagnostic regions are the aromatic region (δ 7-8 ppm), the aliphatic region (δ 1-4 ppm), and, for the enol tautomer, the enolic proton region (often > δ 10 ppm).

CompoundAromatic Protons (δ ppm)Aliphatic Protons (δ ppm)Other Key Signals (δ ppm)
This compound ~7.2-7.4 (multiplet, 5H)~2.5-3.5 (multiplets)Enol form may show a vinyl proton (~5-6 ppm) and a broad enolic OH peak.
Cyclohexane-1,3-dione N/A~2.0-3.7 (multiplets)Enol form shows a characteristic vinyl proton at ~5.5 ppm.
3-Phenylcyclohexanone ~7.1-7.3 (multiplet, 5H)~1.7-3.1 (multiplets)N/A

Analysis & Insights:

  • The most apparent difference is the presence of signals in the aromatic region for the phenyl-substituted compounds.

  • For this compound, the protons on the cyclohexane ring are expected to be complex multiplets due to diastereotopicity and coupling between adjacent protons.

  • The study of 1,3-dicarbonyls by NMR is a classic method to determine the keto-enol equilibrium composition.[6][7] The ratio of the integration of signals unique to each tautomer (e.g., the keto methylene protons vs. the enol vinyl proton) allows for quantification of the equilibrium.[6]

¹³C NMR Spectroscopy

Carbon NMR is crucial for identifying the carbon skeleton, with carbonyl carbons appearing at a characteristic downfield shift.

CompoundCarbonyl Carbons (δ ppm)Aromatic Carbons (δ ppm)Aliphatic Carbons (δ ppm)
This compound ~200-210 (keto) / ~190 (enol C=O)~126-142~30-50
Cyclohexane-1,3-dione ~203N/A~30-50
3-Phenylcyclohexanone ~211~126-145~25-50

Analysis & Insights:

  • All three compounds show signals in the downfield region characteristic of carbonyl carbons. This compound is distinct in having two such signals in its diketo form.

  • The absence of signals between δ 100-150 ppm immediately distinguishes Cyclohexane-1,3-dione from the other two.

  • The chemical shifts for the aliphatic carbons are influenced by the neighboring functional groups. The presence of the electron-withdrawing phenyl group in this compound and 3-Phenylcyclohexanone causes a downfield shift for the attached methine carbon compared to a simple methylene carbon in Cyclohexane-1,3-dione.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups based on their vibrational frequencies. The carbonyl (C=O) stretch is particularly informative.

CompoundC=O Stretch (cm⁻¹)C-H (Aromatic) Stretch (cm⁻¹)C-H (Aliphatic) Stretch (cm⁻¹)
This compound ~1710-1740 (often split or broad)~3000-3100~2850-3000
Cyclohexane-1,3-dione ~1715, ~1735 (often two bands)N/A~2850-3000
3-Phenylcyclohexanone ~1710~3000-3100~2850-3000

Analysis & Insights:

  • A strong absorption in the 1700-1750 cm⁻¹ region is a clear indicator of the carbonyl group in all three compounds.

  • For 1,3-diones like this compound and Cyclohexane-1,3-dione, the C=O stretch may appear as a doublet or a broadened peak due to symmetric and asymmetric stretching modes or the presence of the enol form.

  • The presence of sharp peaks just above 3000 cm⁻¹ is a reliable diagnostic for the C-H bonds of the aromatic ring in the phenyl-substituted compounds.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound via the molecular ion peak (M⁺) and offers structural clues through its fragmentation pattern.

CompoundMolecular FormulaMolecular WeightExpected Molecular Ion (m/z)
This compound C₁₂H₁₂O₂188.22188
Cyclohexane-1,3-dione C₆H₈O₂112.13112[8][9]
3-Phenylcyclohexanone C₁₂H₁₄O174.24174[10]

Analysis & Insights:

  • The molecular ion peak is the most definitive piece of data from MS, providing a clear distinction between the three compounds. For pure this compound, a peak corresponding to its molecular ion at m/z 188 is expected.[11]

  • Fragmentation patterns can also be diagnostic. For instance, 3-Phenylcyclohexanone often shows a prominent fragment at m/z 117.[10]

Experimental Protocols

To ensure data integrity and reproducibility, standardized protocols are essential. The following are generalized methodologies for acquiring the spectroscopic data discussed.

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) using a pipette. The choice of solvent is critical as it can influence the keto-enol equilibrium.[4][5]

  • Dissolution: Cap the NMR tube and gently invert it several times or use a vortex mixer until the sample is fully dissolved.

  • Instrument Setup: Insert the sample into the NMR spectrometer.

  • Acquisition:

    • Tune and shim the instrument to optimize magnetic field homogeneity.

    • Acquire a ¹H NMR spectrum using standard parameters (e.g., 16-32 scans, 1-5 second relaxation delay).

    • Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, more scans will be required (e.g., 1024 or more).

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the residual solvent peak or an internal standard like TMS.

Protocol 2: FTIR Sample Preparation and Acquisition (ATR)
  • Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Take a background spectrum of the empty crystal.

  • Sample Application: Place a small amount of the solid powder sample directly onto the ATR crystal.

  • Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Protocol 3: Mass Spectrometry Sample Preparation and Acquisition (EI)
  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile organic solvent like methanol or dichloromethane.

  • Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the appropriate parameters for the ion source (e.g., electron energy of 70 eV for Electron Ionization) and mass analyzer.

  • Sample Introduction: Introduce the sample into the instrument, often via a direct insertion probe for solids or through a GC inlet if analyzing a mixture.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

Conclusion

The spectroscopic characterization of this compound is a clear illustration of structure-property relationships. Each of its structural components—the phenyl ring, the cyclohexane scaffold, and the 1,3-dione functionality—imparts a distinct and predictable signature across NMR, IR, and MS analyses.

By comparing its spectra with those of Cyclohexane-1,3-dione and 3-Phenylcyclohexanone, we can confidently assign features to specific molecular moieties. The absence of aromatic signals in Cyclohexane-1,3-dione highlights the influence of the phenyl group, while the differences in carbonyl signals and molecular weight between this compound and 3-Phenylcyclohexanone underscore the unique electronic environment of the β-diketone system. This multi-faceted, comparative approach provides a robust framework for the unequivocal identification and quality assessment of these and other related compounds in a research and development setting.

References

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 5-Phenylcyclohexane-1,3-dione by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel chemical entities, the rigorous assessment of purity is a cornerstone of reliable and reproducible research. This is particularly true for intermediates like 5-Phenylcyclohexane-1,3-dione, a versatile building block in the synthesis of various pharmaceutical compounds.[1] This guide provides an in-depth, technically-grounded comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for determining the purity of synthesized this compound. The methodologies and rationales presented herein are designed to ensure scientific integrity and provide a self-validating framework for your analytical workflows.

The Synthetic Landscape: Understanding Potential Impurities

A robust purity assessment method begins with a thorough understanding of the synthetic route and the potential impurities that may arise. This compound is commonly synthesized via a Robinson annulation, which involves a Michael addition followed by an intramolecular aldol condensation.[2][3][4][5] A plausible route involves the reaction of a chalcone (1,3-diphenyl-2-propen-1-one) derivative with a malonic ester derivative in the presence of a base.

This synthetic pathway can potentially introduce several impurities:

  • Unreacted Starting Materials: Residual chalcone and the malonate derivative.

  • Michael Adduct Intermediate: The product of the initial Michael addition that has not undergone the subsequent aldol condensation.

  • Self-Condensation Products: Byproducts from the self-reaction of the starting materials.

  • Double Michael Addition Product: Where two molecules of the Michael acceptor react with the donor.

  • Isomers: Positional or structural isomers of the final product.

The ability to separate and quantify these potential impurities is the primary objective of the analytical method.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Assessment

For non-volatile, polar to semi-polar organic molecules like this compound, reversed-phase HPLC (RP-HPLC) is the method of choice. Its high resolution, sensitivity, and quantitative accuracy make it ideal for separating the target compound from structurally similar impurities.

The Causality Behind Experimental Choices in HPLC Method Development

A successful HPLC separation is not a matter of chance but a result of a systematic approach to method development, grounded in the physicochemical properties of the analyte and potential impurities.

Column Selection: A C18 column is the workhorse of RP-HPLC and a logical starting point. The non-polar stationary phase will interact with the phenyl group and the cyclohexanedione ring of the analyte and its potential impurities, providing retention. A standard dimension of 4.6 x 250 mm with 5 µm particles offers a good balance between resolution and analysis time.

Mobile Phase Composition: The mobile phase, a mixture of a weak acid in water and an organic modifier (typically acetonitrile or methanol), is the primary tool for controlling retention and selectivity.

  • Organic Modifier (Acetonitrile vs. Methanol): Acetonitrile is often preferred for its lower viscosity and UV transparency at lower wavelengths. The ratio of water to organic modifier will determine the overall retention time. A higher percentage of organic solvent will lead to faster elution.

  • Acidic Additive (Trifluoroacetic Acid - TFA): The diketone functionality of this compound can exist in keto-enol tautomeric forms. The presence of a small amount of a weak acid like TFA (0.1%) in the mobile phase helps to suppress the ionization of the enolic form, leading to sharper, more symmetrical peaks.

Detection Wavelength: The presence of the phenyl group and the conjugated dione system suggests strong UV absorbance. Based on the UV spectrum of similar compounds like phenylcyclohexane, which has an excitation peak at 261 nm, a detection wavelength in the range of 254-270 nm is a logical starting point for method development.[6] A photodiode array (PDA) detector is highly recommended as it can acquire the entire UV spectrum of each eluting peak, providing valuable information for peak identification and purity assessment.

A Self-Validating HPLC Protocol

This protocol is designed to be a self-validating system, where the results of each step inform and confirm the validity of the overall method.

Experimental Workflow for HPLC Purity Assessment

Purity_Assessment cluster_alternatives Alternative Techniques Synthesis Synthesized this compound InitialScreen Initial Purity Screen Synthesis->InitialScreen HPLC Quantitative Purity by HPLC InitialScreen->HPLC TLC TLC InitialScreen->TLC MP Melting Point InitialScreen->MP Orthogonal Orthogonal Purity Confirmation HPLC->Orthogonal FinalPurity Final Purity Statement HPLC->FinalPurity GC GC-MS Orthogonal->GC qNMR qNMR Orthogonal->qNMR GC->FinalPurity qNMR->FinalPurity

References

A Senior Application Scientist's Guide to Cross-Validation of Experimental Results for 5-Phenylcyclohexane-1,3-dione Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the reliability and reproducibility of experimental results are the bedrock of scientific advancement. This guide provides an in-depth technical analysis and cross-validation of experimental outcomes for reactions involving 5-Phenylcyclohexane-1,3-dione, a versatile scaffold in organic synthesis. We will move beyond a simple recitation of protocols to dissect the causality behind experimental choices, enabling you to not only replicate but also innovate upon these findings. Our focus will be on a well-documented and highly relevant transformation: the multicomponent synthesis of 2-amino-4-aryl-4H-pyrans. Through a comparative lens, we will explore various catalytic systems and reaction conditions, offering a framework for cross-validating synthetic methodologies.

The Significance of this compound and the Imperative of Cross-Validation

This compound is a valuable building block in the synthesis of a wide array of heterocyclic compounds due to its reactive 1,3-dicarbonyl moiety and the presence of a phenyl group which can influence the steric and electronic properties of the molecule and its derivatives.[1] Its utility extends to the preparation of complex scaffolds such as benzophenanthridines and various pyran derivatives.[2] Given its importance, the ability to reliably and efficiently synthesize derivatives of this compound is of paramount importance.

Cross-validation in the context of synthetic organic chemistry involves the critical assessment of experimental data generated from different methodologies or by different laboratories to ensure the robustness and reproducibility of a synthetic protocol.[3][4] This guide will facilitate such a cross-validation by presenting a comparative analysis of different approaches to a key reaction of 1,3-diones.

Comparative Analysis: One-Pot, Three-Component Synthesis of 2-Amino-4-aryl-4H-pyrans

A prominent and highly efficient reaction involving 1,3-diones is the one-pot, three-component synthesis of 2-amino-4H-pyrans. This reaction typically involves an aromatic aldehyde, a nitrile with an active methylene group (such as malononitrile), and a 1,3-dicarbonyl compound. While much of the literature focuses on the closely related 5,5-dimethylcyclohexane-1,3-dione (dimedone), the mechanistic principles and the influence of catalysts and conditions are directly applicable to this compound.

The reaction proceeds through a domino Knoevenagel condensation, Michael addition, and subsequent cyclization. The initial step is the Knoevenagel condensation between the aromatic aldehyde and malononitrile, catalyzed by a base, to form an arylidene malononitrile. This is followed by a Michael addition of the enolate of the 1,3-dione to the electron-deficient double bond of the arylidene malononitrile. The final step is an intramolecular cyclization and tautomerization to yield the stable 2-amino-4H-pyran.[5][6]

Workflow for the Synthesis of 2-Amino-4-aryl-4H-pyrans

G cluster_reactants Reactants cluster_process Reaction Sequence cluster_product Product A Aromatic Aldehyde P1 One-Pot Reaction (Catalyst, Solvent, Temp) A->P1 B Malononitrile B->P1 C This compound C->P1 P2 Knoevenagel Condensation P1->P2 P3 Michael Addition P2->P3 P4 Intramolecular Cyclization P3->P4 D 2-Amino-4-aryl-4H-pyran P4->D

Caption: One-pot synthesis of 2-amino-4-aryl-4H-pyrans.

Comparative Data for Catalytic Systems

The choice of catalyst is a critical parameter that significantly influences the reaction rate and yield. Below is a comparative table of various catalysts used for the synthesis of 2-amino-4H-pyrans from aromatic aldehydes, malononitrile, and a 1,3-dione (dimedone, as a proxy for this compound). This data allows for an objective comparison of catalyst performance.

CatalystSolventTemperature (°C)Time (min)Yield (%)Reference
Urea (10 mol%) EtOH:H₂O (1:1)Room Temp10-1590-96[7]
Sodium Citrate EtOH:H₂O (1:1)Room Temp8-2886-98[8]
K₂CO₃ (5 mol%) EthanolReflux5-6085-97[9][10]
L-Proline (10 mol%) EthanolReflux15-3090-96[5]
2-Aminopyridine EthanolReflux30-4585-95[11]
CuFe₂O₄@starch EthanolRoom Temp10-2092-98[12]
Iodine (10 mol%) Solvent-freeRoom Temp60-120Good to High[13]

Analysis of Catalytic Systems:

  • Organocatalysts like Urea, L-Proline, and 2-Aminopyridine offer the advantages of being metal-free, relatively inexpensive, and environmentally benign. They typically function as basic catalysts to facilitate the initial Knoevenagel condensation.

  • Inorganic bases such as K₂CO₃ are highly effective and economical, often providing excellent yields in short reaction times, although they may require reflux conditions.

  • Green catalysts like sodium citrate and nano-catalysts (e.g., CuFe₂O₄@starch) are gaining prominence due to their eco-friendliness, high efficiency, and often mild reaction conditions (room temperature). The magnetic nature of the CuFe₂O₄@starch catalyst allows for easy recovery and reuse.

  • Iodine stands out as a mild Lewis acid catalyst that can promote the reaction, often under solvent-free conditions. Its mechanism likely involves the activation of the carbonyl group of the aldehyde.

Experimental Protocol: A Self-Validating System

The following protocol for the synthesis of 2-amino-4-phenyl-5,6,7,8-tetrahydro-4H-benzo[b]pyran-3-carbonitrile derivatives is designed to be a self-validating system. The purity and identity of the product can be unequivocally confirmed through standard analytical techniques, ensuring the trustworthiness of the results. This protocol is based on procedures for analogous 1,3-diones and can be adapted for this compound.

Synthesis of 2-Amino-4-phenyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile (A Representative Protocol)

Materials:

  • Benzaldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • Dimedone (1 mmol) (or this compound)

  • Catalyst (e.g., Urea, 10 mol%)

  • Ethanol:Water (1:1, 5 mL)

  • Magnetic stirrer

  • Round-bottom flask

Procedure:

  • To a 25 mL round-bottom flask, add benzaldehyde (1 mmol), malononitrile (1 mmol), dimedone (1 mmol), and the chosen catalyst (e.g., Urea, 0.1 mmol).

  • Add 5 mL of a 1:1 ethanol/water mixture.

  • Stir the reaction mixture at room temperature for the time specified in the comparative table (e.g., 10-15 minutes for urea).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the solid product will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from ethanol to obtain the pure compound.

Product Characterization (A Self-Validating Approach):

The trustworthiness of this protocol is established by the thorough characterization of the product.

  • Melting Point: A sharp melting point is indicative of high purity. For 2-amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, the reported melting point is in the range of 228-231 °C.[14]

  • FT-IR Spectroscopy: The presence of characteristic peaks confirms the formation of the desired functional groups. Key absorptions are expected around 3400-3300 cm⁻¹ (N-H stretching of the amino group), 2200 cm⁻¹ (C≡N stretching of the nitrile group), and 1660 cm⁻¹ (C=O stretching of the cyclohexenone ring).[15]

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides definitive structural information. For the representative product, characteristic signals include a singlet for the C4-H proton around 4.2 ppm, signals for the aromatic protons, and signals for the methylene and methyl protons of the dimedone moiety. The amino protons typically appear as a broad singlet.[14]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show the requisite number of signals corresponding to the carbon atoms in the molecule, further confirming its structure.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the calculated molecular weight of the product, confirming its identity.

Experimental Workflow Diagram

G start Start reactants Combine Reactants: - Aldehyde - Malononitrile - 1,3-Dione - Catalyst - Solvent start->reactants stir Stir at Specified Temp reactants->stir monitor Monitor by TLC stir->monitor workup Precipitation & Filtration monitor->workup Reaction Complete purify Recrystallization workup->purify characterize Characterization: - MP - FT-IR - NMR - MS purify->characterize end End characterize->end

References

Safety Operating Guide

Navigating the Disposal of 5-Phenylcyclohexane-1,3-dione: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 5-Phenylcyclohexane-1,3-dione (CAS No. 493-72-1), a versatile building block in pharmaceutical and chemical research.[1][2] Adherence to these procedures is critical not only for regulatory compliance but also for the protection of personnel and the ecosystem.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound is a white crystalline powder.[1] Before handling or disposal, a thorough understanding of its hazard profile is essential. This compound is classified with acute toxicity and can be harmful if it comes into contact with skin, is inhaled, or swallowed.[1][3] It is also known to cause skin and serious eye irritation.[4]

A crucial first step in any disposal protocol is a comprehensive risk assessment. This involves evaluating the quantity of the waste, the potential for exposure, and the specific laboratory environment. The Occupational Safety and Health Administration (OSHA) mandates that all laboratory workers receive training on the hazards of the chemicals they handle, including proper disposal procedures.[5]

Table 1: Key Safety and Physical Properties of this compound

PropertyValueSource
CAS Number 493-72-1[4][6]
Molecular Formula C₁₂H₁₂O₂[7][8]
Molecular Weight 188.22 g/mol [3]
Appearance White crystalline powder; Light yellow - Cream solid[1][7][8]
Melting Point ~185-188 °C[2][7]
GHS Hazard Statements H302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritation[1][3][4][9]
Signal Word Warning[1][3][4]

Personal Protective Equipment (PPE): The First Line of Defense

Given the hazardous nature of this compound, the use of appropriate Personal Protective Equipment (PPE) is mandatory during all handling and disposal procedures. This serves as the primary barrier against accidental exposure.

Essential PPE includes:

  • Eye Protection: Chemical safety goggles or a face shield are necessary to protect against splashes or airborne particles.[4][7]

  • Hand Protection: Wear impervious chemical-resistant gloves. It is crucial to inspect gloves for any signs of degradation before use.[4][7]

  • Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[4][7]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used in a well-ventilated area, such as a fume hood.[4][10]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in strict accordance with local, state, and federal regulations.[11] The U.S. Environmental Protection Agency (EPA) provides a "cradle-to-grave" framework for hazardous waste management, which holds the generator responsible for the waste from its creation to its final disposal.[12]

Step 1: Waste Characterization and Segregation
  • Characterize the Waste: All waste containing this compound must be classified as hazardous chemical waste.[13]

  • Segregate the Waste: Do not mix this compound waste with other waste streams unless explicitly instructed by your institution's Chemical Hygiene Plan.[14][15] Incompatible chemicals should be stored separately to prevent dangerous reactions.[15]

Step 2: Containerization and Labeling
  • Select an Appropriate Container: Use a designated, leak-proof, and sealable container that is compatible with the chemical.[14][16] The original container, if empty and in good condition, can be used.[17]

  • Label the Container: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Toxic," "Irritant").[14][15]

Step 3: Storage
  • Designated Storage Area: Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.[18] This area should be away from sources of heat and incompatible materials.[14]

  • Regular Inspection: Regularly inspect the waste container for any signs of leaks or degradation.[14]

Step 4: Final Disposal
  • Engage a Licensed Professional: The final disposal of this compound waste should be handled by a licensed hazardous waste disposal company.[13][19] These companies are equipped to transport and dispose of chemical waste in compliance with all regulations.

  • Incineration: The recommended disposal method for this compound is incineration in a facility equipped with an afterburner and a flue gas scrubber to neutralize harmful emissions.[4]

  • Documentation: Maintain meticulous records of all waste disposal activities, including the date, quantity, and the name of the disposal company. This is a key component of regulatory compliance.[16]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Evacuate all non-essential personnel from the immediate area and inform your laboratory supervisor or Chemical Hygiene Officer.[10]

  • Control the Spill: If it is safe to do so, prevent the spill from spreading. For solid spills, avoid generating dust.[10]

  • Cleanup:

    • For small spills, use dry cleanup procedures. Carefully sweep or vacuum up the material and place it in a sealed, labeled container for disposal.[10]

    • For larger spills, trained personnel wearing appropriate PPE should handle the cleanup.[10]

  • Decontamination: Thoroughly clean the spill area with soap and water after the bulk of the material has been removed.[13]

  • Dispose of Cleanup Materials: All materials used for cleanup, including contaminated PPE, must be disposed of as hazardous waste.[13][14]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation & Assessment cluster_handling Waste Handling & Segregation cluster_containment Containment & Storage cluster_disposal Final Disposal Start Start: this compound Waste Generated Assess Assess Hazards & Review SDS Start->Assess PPE Don Appropriate PPE Assess->PPE Characterize Characterize as Hazardous Waste PPE->Characterize Segregate Segregate from Incompatible Waste Characterize->Segregate Containerize Place in Labeled, Sealed Container Segregate->Containerize Store Store in Designated Satellite Accumulation Area Containerize->Store Contact Contact Licensed Waste Disposal Vendor Store->Contact Incinerate Arrange for Incineration Contact->Incinerate Document Document Disposal Records Incinerate->Document End End: Proper Disposal Complete Document->End

Caption: Decision workflow for the safe disposal of this compound.

Conclusion: Fostering a Culture of Safety

The proper disposal of this compound is a critical responsibility for all laboratory personnel. By understanding the hazards, utilizing appropriate PPE, and adhering to a systematic disposal protocol, researchers can ensure a safe working environment and minimize their environmental impact. This guide serves as a foundational document, but it is imperative to always consult your institution's specific Chemical Hygiene Plan and the most current Safety Data Sheet for this compound.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Phenylcyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your comprehensive guide on the safe handling of 5-Phenylcyclohexane-1,3-dione. As researchers, scientists, and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. This document provides essential, immediate safety and logistical information, including operational and disposal plans for this compound. Our goal is to empower you with the knowledge to work safely and effectively, ensuring both personal and environmental protection.

Understanding the Hazard: A Proactive Approach to Safety

This compound is a versatile building block in pharmaceutical and chemical synthesis.[1] However, its utility is accompanied by specific hazards that demand respect and careful management. According to its classification, this compound can cause skin and serious eye irritation, and may also lead to respiratory irritation.[2] Some classifications also indicate that it may be harmful if swallowed, in contact with skin, or inhaled.[1]

A thorough understanding of these risks is the foundation of a robust safety protocol. The primary routes of exposure are inhalation of the powder, direct skin or eye contact, and accidental ingestion. Therefore, our protective strategy must create effective barriers against these pathways.

Core Principles of Chemical Safety: The Hierarchy of Controls

Before detailing specific Personal Protective Equipment (PPE), it is crucial to ground our practice in the established hierarchy of controls. This framework prioritizes the most effective safety measures:

  • Elimination/Substitution: While not always feasible, consider if a less hazardous chemical can be used.

  • Engineering Controls: These are physical changes to the workspace to isolate the hazard. For this compound, this includes working within a certified chemical fume hood to control dust and vapors.[2] Emergency eye wash fountains and safety showers should be readily accessible in the immediate vicinity of potential exposure.[2]

  • Administrative Controls: These are procedural changes to how work is performed. Examples include developing standard operating procedures (SOPs), providing thorough training, and implementing strict hygiene measures.[2][3]

  • Personal Protective Equipment (PPE): This is the last line of defense. PPE is critical when other controls cannot eliminate the risk of exposure.

Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is paramount for the safe handling of this compound. The following table outlines the recommended PPE for various laboratory operations involving this compound.

Operation Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Weighing and Aliquoting Disposable nitrile glovesChemical splash goggles or safety glasses with side shieldsFully buttoned laboratory coatN95 respirator if not in a fume hood
Solution Preparation Disposable nitrile glovesChemical splash goggles and a face shieldFully buttoned laboratory coatWork in a certified chemical fume hood
Running Reactions Disposable nitrile glovesChemical splash gogglesFully buttoned laboratory coatWork in a certified chemical fume hood
Handling Spills Heavy-duty nitrile or neoprene glovesChemical splash goggles and a face shieldChemical-resistant apron over a laboratory coatN95 respirator or higher
Waste Disposal Disposable nitrile glovesChemical splash gogglesFully buttoned laboratory coatNot generally required if handling sealed containers

Rationale for PPE Selection:

  • Hand Protection: Nitrile gloves offer good resistance to a range of chemicals and are recommended for incidental contact.[4] For situations with a higher risk of contact or when cleaning spills, more robust gloves may be necessary. Always inspect gloves for tears or punctures before use.

  • Eye and Face Protection: Given that this compound can cause serious eye irritation, chemical splash goggles are mandatory.[2] A face shield should be worn over goggles during procedures with a high risk of splashing.[2]

  • Body Protection: A standard laboratory coat protects against minor spills and contamination of personal clothing. Ensure it is fully buttoned.[4]

  • Respiratory Protection: Due to the risk of respiratory irritation from inhaling the powder, respiratory protection is crucial, especially when handling the solid outside of a fume hood.[2] An N95 respirator is a minimum requirement in such scenarios.[5]

Step-by-Step Handling Procedures

Adherence to a strict, step-by-step procedure minimizes the risk of exposure.

Preparation:

  • Read the Safety Data Sheet (SDS) for this compound before starting any work.[2][3][6]

  • Ensure the work area, particularly the chemical fume hood, is clean and uncluttered.

  • Verify that an emergency shower and eyewash station are accessible and functional.[2]

  • Don the appropriate PPE as outlined in the table above.

Handling:

  • Conduct all manipulations of solid this compound within a certified chemical fume hood to minimize inhalation risk.[2]

  • When weighing, use a spatula to transfer the powder and avoid generating dust.

  • If preparing a solution, add the solid to the solvent slowly to prevent splashing.

  • Keep containers of this compound tightly sealed when not in use.[3]

Post-Handling:

  • Thoroughly wash hands with soap and water after handling the compound, even if gloves were worn.[2][3]

  • Clean the work area, wiping down surfaces with an appropriate solvent and decontaminant.

  • Dispose of all contaminated waste according to the disposal plan.

Emergency Procedures: Spills and First Aid

In the event of an accidental release or exposure, a swift and informed response is critical.

Spill Response:

  • Minor Spills (in a fume hood):

    • Wearing appropriate PPE, gently sweep or shovel the spilled solid into a labeled, sealed container for disposal.[2][3]

    • Avoid raising dust.[3]

    • Wipe the area with a damp cloth, then decontaminate.

  • Major Spills (outside a fume hood):

    • Evacuate the immediate area and alert colleagues and the laboratory supervisor.[2]

    • Restrict access to the spill area.

    • If safe to do so, and if properly trained and equipped, contain the spill by covering it with an absorbent material.

    • Do not attempt to clean up a major spill without appropriate training and PPE, including respiratory protection.[3]

First Aid Measures:

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2]

Disposal Plan

Proper disposal of this compound and its contaminated waste is essential to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste: Collect all solid this compound waste, including contaminated consumables (e.g., weigh boats, paper towels), in a clearly labeled, sealed container.

  • Liquid Waste: Collect any solutions containing this compound in a labeled, sealed waste container. Do not mix with incompatible waste streams.

  • Disposal Method: All waste containing this compound must be disposed of through a licensed hazardous waste disposal company. Incineration in a facility with an afterburner and flue gas scrubber is a recommended disposal method.[2]

Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep1 Review SDS prep2 Don PPE prep1->prep2 prep3 Prepare Work Area prep2->prep3 handle1 Weigh/Transfer prep3->handle1 handle2 Prepare Solution handle1->handle2 handle3 Conduct Reaction handle2->handle3 clean1 Decontaminate Work Area handle3->clean1 clean2 Segregate Waste clean1->clean2 clean3 Seal & Label Waste clean2->clean3 clean4 Dispose via Licensed Vendor clean3->clean4 emergency1 Spill contain_spill Contain & Clean Up emergency1->contain_spill emergency2 Exposure first_aid First Aid & Seek Medical Attention emergency2->first_aid

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.